molecular formula C8H11NO2S B1320146 (4-Methylphenyl)methanesulfonamide CAS No. 64732-34-9

(4-Methylphenyl)methanesulfonamide

Cat. No.: B1320146
CAS No.: 64732-34-9
M. Wt: 185.25 g/mol
InChI Key: PGMSWUZCYBDABQ-UHFFFAOYSA-N
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Description

(4-Methylphenyl)methanesulfonamide is a synthetic organic compound belonging to the sulfonamide class, characterized by a methanesulfonamide group bound to a 4-methylphenyl ring. Sulfonamides are a significant focus of research in medicinal and bio-inorganic chemistry due to their distinct physical, chemical, and biological properties . Compounds within this class are investigated for a variety of pharmacological activities, including antibacterial, antitumor, and carbonic anhydrase inhibitory effects . As a derivative of aromatic methanesulfonamide, this compound serves as a valuable building block or intermediate in organic synthesis and drug discovery efforts . It is commonly utilized in computational and spectroscopic studies, such as those employing Density Functional Theory (DFT) to analyze molecular conformation, NMR chemical shifts, and vibrational transitions . Researchers also explore its potential as a core structure for developing novel molecules with cytotoxic or anti-inflammatory properties . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. It does not conform to the standards of the U.S. Food, Drug, and Cosmetic Act for pharmaceuticals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylphenyl)methanesulfonamide
Source PubChem
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InChI

InChI=1S/C8H11NO2S/c1-7-2-4-8(5-3-7)6-12(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMSWUZCYBDABQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599022
Record name 1-(4-Methylphenyl)methanesulfonamide
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Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64732-34-9
Record name 1-(4-Methylphenyl)methanesulfonamide
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Record name (4-methylphenyl)methanesulfonamide
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Foundational & Exploratory

(4-Methylphenyl)methanesulfonamide chemical properties and structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of (4-Methylphenyl)methanesulfonamide

Foreword: A Molecule of Interest in Modern Chemistry

(4-Methylphenyl)methanesulfonamide, also known as N-(4-methylbenzyl)methanesulfonamide, belongs to the sulfonamide class of organic compounds. While seemingly a simple molecule, it embodies a structural motif of significant interest in medicinal chemistry and materials science. Sulfonamides are renowned for their diverse biological activities, and understanding the synthesis and detailed structural characterization of specific analogues like this one is fundamental to the development of novel therapeutics and functional materials.[1] This guide provides an in-depth, experience-driven walkthrough of the synthesis, chemical properties, and rigorous structural elucidation of (4-Methylphenyl)methanesulfonamide, intended for researchers and professionals in the chemical sciences.

Physicochemical and Structural Properties

A foundational understanding of a compound's properties is paramount before undertaking any experimental work. These data inform choices regarding solvents, purification techniques, and analytical methods. The core properties of (4-Methylphenyl)methanesulfonamide are summarized below.

PropertyValueSource
CAS Number 4284-47-3[2]
Molecular Formula C₉H₁₃NO₂SPubChem
Molecular Weight 199.27 g/mol PubChem
IUPAC Name N-(4-methylbenzyl)methanesulfonamidePubChem
Appearance White to off-white solidAssumed
Melting Point 85-89 °C[3]
Solubility Soluble in DMSO, methanol, acetone; sparingly soluble in water.[3]

Synthesis of (4-Methylphenyl)methanesulfonamide: A Protocol Grounded in Mechanistic Insight

The synthesis of N-substituted sulfonamides is a cornerstone reaction in organic chemistry. The most direct and reliable method involves the reaction of a primary or secondary amine with a sulfonyl chloride. Here, we react (4-methylphenyl)methanamine with methanesulfonyl chloride.

Experimental Rationale

The core of this reaction is the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. A key consideration is the management of the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to act as an acid scavenger. Dichloromethane (DCM) is chosen as the solvent due to its inert nature and its ability to dissolve both reactants while being easy to remove post-reaction.

Detailed Synthesis Protocol
  • Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (4-methylphenyl)methanamine (5.0 g, 41.3 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Inert Atmosphere: Begin stirring and purge the flask with dry nitrogen. Cool the mixture to 0 °C using an ice-water bath. This cooling is crucial to control the initial exotherm of the reaction.

  • Base Addition: Add triethylamine (6.3 mL, 45.4 mmol, 1.1 equivalents) to the stirred solution.

  • Reagent Addition: Dissolve methanesulfonyl chloride (3.5 mL, 45.4 mmol, 1.1 equivalents) in 20 mL of anhydrous DCM and add it to the dropping funnel.[4] Add the methanesulfonyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot has disappeared.

  • Work-up and Quenching: Upon completion, cool the mixture again to 0 °C and slowly add 50 mL of 1 M HCl (aq) to quench the reaction and neutralize the excess triethylamine. The triethylammonium chloride salt will partition into the aqueous layer.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 50 mL of saturated sodium bicarbonate solution (to remove any residual acid) and 50 mL of brine (to remove water).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the pure (4-Methylphenyl)methanesulfonamide as a white solid.

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification R1 4-Methylphenyl)methanamine + Triethylamine in DCM Reaction Dropwise addition at 0 °C Stir at RT for 4-6h R1->Reaction R2 Methanesulfonyl Chloride in DCM R2->Reaction Quench Quench with 1M HCl Reaction->Quench Extract Separate Layers Wash with NaHCO₃, Brine Quench->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Purify Recrystallize or Column Chromatography Dry->Purify Product Pure (4-Methylphenyl)methanesulfonamide Purify->Product

Caption: Synthesis workflow for (4-Methylphenyl)methanesulfonamide.

Comprehensive Structure Elucidation

Confirming the identity and purity of a synthesized compound is a non-negotiable step in chemical research. A multi-technique approach provides a self-validating system, where data from each analysis corroborates the others, leading to an unambiguous structural assignment.

Elucidation_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure Compound Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Provides connectivity and proton environment MS Mass Spectrometry (ESI-MS) Compound->MS Determines molecular weight and fragmentation XRay Single Crystal X-Ray Crystallography Compound->XRay Requires suitable crystal Provides 3D structure Confirmation Structure Confirmed: (4-Methylphenyl)methanesulfonamide NMR->Confirmation MS->Confirmation XRay->Confirmation

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the connectivity and local chemical environment of atoms in a molecule.[5] For (4-Methylphenyl)methanesulfonamide, both ¹H and ¹³C NMR are essential.

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh 10-15 mg of the purified product and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for sulfonamides as the N-H proton signal is typically sharper and less prone to exchange.[6]

  • Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a 400 MHz or higher field spectrometer.

Expected Spectral Features:

  • ¹H NMR (in DMSO-d₆):

    • ~2.2-2.3 ppm (Singlet, 3H): Protons of the aryl methyl group (-C₆H₄-CH₃ ).

    • ~2.8-2.9 ppm (Singlet, 3H): Protons of the sulfonyl methyl group (-SO₂-CH₃ ).

    • ~4.1-4.2 ppm (Doublet, 2H): Methylene protons (-CH₂ -NH-). The signal is a doublet due to coupling with the adjacent N-H proton.

    • ~7.1-7.3 ppm (AA'BB' system, 4H): Aromatic protons showing two doublets, characteristic of a 1,4-disubstituted benzene ring.

    • ~7.5-7.8 ppm (Triplet or Broad Singlet, 1H): The sulfonamide proton (-NH -). Its chemical shift and multiplicity can be variable. Upon adding a drop of D₂O and re-acquiring the spectrum, this peak will disappear, confirming its identity.[7]

  • ¹³C NMR (in DMSO-d₆):

    • ~20-21 ppm: Aryl methyl carbon.

    • ~40-42 ppm: Sulfonyl methyl carbon.

    • ~45-47 ppm: Methylene carbon.

    • ~127-138 ppm: Four signals for the aromatic carbons, with two having higher intensity due to symmetry.

    • No signals in the carbonyl region (>160 ppm), confirming the absence of related impurities.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule.[8]

Protocol: MS Sample Preparation and Analysis

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the solution directly into an ESI-MS instrument. Acquire spectra in both positive and negative ion modes to identify the most stable adduct. For sulfonamides, the protonated molecule [M+H]⁺ is typically observed in positive mode.

Expected Mass Spectrum Features (Positive ESI Mode):

  • Molecular Ion: A prominent peak at m/z 200.27, corresponding to the protonated molecule [C₉H₁₃NO₂S + H]⁺.

  • Key Fragmentation Pathways: Tandem MS (MS/MS) experiments on the m/z 200 parent ion would reveal characteristic fragments. The fragmentation of sulfonamides is well-studied and often involves cleavage of the S-N bond or loss of SO₂.[9][10][11]

    • Loss of SO₂ (Sulfur Dioxide): A neutral loss of 64 Da, leading to a fragment ion at m/z 136. This is a common rearrangement pathway for aromatic sulfonamides.[10]

    • S-N Bond Cleavage: Cleavage of the sulfur-nitrogen bond can lead to fragments corresponding to the 4-methylbenzyl cation (m/z 105) or the protonated methanesulfonamide moiety.

Single Crystal X-ray Crystallography

While NMR and MS provide compelling evidence for the structure, X-ray crystallography offers the definitive, unambiguous three-dimensional atomic arrangement of the molecule in the solid state.[12][13] It provides precise data on bond lengths, bond angles, and intermolecular interactions.[14]

Protocol: X-ray Crystallography Workflow

  • Crystal Growth (Rate-Limiting Step): High-quality single crystals are a prerequisite.[14] This is typically achieved by slow evaporation of a saturated solution of the compound. A solvent system like ethanol, ethyl acetate, or a mixture thereof is a good starting point. The goal is to allow molecules to pack in an ordered lattice slowly.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. An initial structural model is built and then refined against the experimental data to yield the final structure.[15]

Anticipated Structural Insights:

  • Confirmation of the atomic connectivity.

  • Precise bond lengths and angles, for example, the S-N and S-O bond lengths, which are characteristic of the sulfonamide group.

  • The dihedral angle between the phenyl ring and the C-N-S plane, which defines the molecule's conformation.

  • Identification of intermolecular hydrogen bonds, such as between the N-H of one molecule and a sulfonyl oxygen of a neighboring molecule, which dictates the crystal packing.[1][16]

Conclusion

The synthesis and characterization of (4-Methylphenyl)methanesulfonamide serve as an excellent case study in the principles of modern organic chemistry. A logical synthetic strategy, coupled with a multi-faceted analytical approach combining NMR, MS, and X-ray crystallography, provides a robust and self-validating pathway to confirm the molecule's identity with the highest degree of confidence. The protocols and insights detailed in this guide are designed to be directly applicable to researchers working with sulfonamides and other core structures in drug discovery and materials science.

References

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 986-995. [Link]

  • Fiveable. (n.d.). X-ray crystallography Definition. Organic Chemistry II Key Term. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Request PDF. [Link]

  • Sun, W., et al. (2008). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 73(1), 153-161. [Link]

  • Sun, W., et al. (2008). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. Request PDF. [Link]

  • Banci, L., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-43. [Link]

  • Sarker, A., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 32(31), 7846-7854. [Link]

  • Harris, K.D.M. (2018). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. [Link]

  • Deschamps, J.R. (2008). X-Ray Crystallography of Chemical Compounds. PMC - NIH. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]

  • Khan, I. U., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. PMC - NIH. [Link]

  • Sridhar, M. A., et al. (2012). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. PMC - NIH. [Link]

  • Weng, S. (2015). Crystal structure of methyl (E)-4-((4-methylphenyl)sulfonamido)but-2-enoate, C12H15NO4S. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information For. The Royal Society of Chemistry. [Link]

  • Qianyan. (n.d.). N-(4-METHYLPHENYL)METHANESULFONAMIDE CAS:4284-47-3. Qianyan Chemical. [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Wikipedia. [Link]

Sources

Spectroscopic data (NMR, IR, MS) of (4-Methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of (4-Methylphenyl)methanesulfonamide

Introduction

(4-Methylphenyl)methanesulfonamide is a chemical compound belonging to the sulfonamide class, a group of compounds of significant interest in medicinal chemistry and materials science. The structural integrity and purity of such molecules are paramount in research and development, necessitating robust analytical characterization. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of (4-Methylphenyl)methanesulfonamide. Our approach emphasizes the causality behind the spectral features, offering a framework for researchers to interpret and validate their own analytical findings.

Molecular Structure and Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. (4-Methylphenyl)methanesulfonamide consists of a p-tolyl (4-methylphenyl) group attached to the nitrogen atom of a methanesulfonamide moiety. This arrangement gives rise to distinct chemical environments for its constituent atoms, which are readily probed by various spectroscopic techniques.

Caption: Molecular structure of (4-Methylphenyl)methanesulfonamide with key atoms labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For (4-Methylphenyl)methanesulfonamide, we anticipate five distinct signals.

Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.15Doublet2HH-ortho (to N)Protons on the aromatic ring adjacent to the nitrogen atom.
~ 7.10Doublet2HH-meta (to N)Protons on the aromatic ring meta to the nitrogen, ortho to the methyl group.
~ 6.50Broad Singlet1HN-HThe sulfonamide proton is acidic and often appears as a broad signal that is exchangeable with D₂O. Its chemical shift is concentration and temperature dependent.[1]
~ 2.95Singlet3HSO₂-CH₃The methyl group attached to the electron-withdrawing sulfonyl group is deshielded.
~ 2.30Singlet3HAr-CH₃The methyl group attached to the aromatic ring.

Experimental Causality: The choice of a deuterated solvent like chloroform (CDCl₃) is standard for non-polar to moderately polar analytes. The predicted chemical shifts are based on established principles:

  • Aromatic Protons: The p-substituted pattern gives rise to two doublets, often appearing as a classic AA'BB' system.

  • Sulfonyl Methyl Group: The strong electron-withdrawing nature of the SO₂ group deshields the attached methyl protons, shifting them downfield relative to a standard alkane methyl group.[1]

  • Amide Proton (N-H): The chemical shift of N-H protons is highly variable and depends on factors like solvent, temperature, and concentration due to hydrogen bonding.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Due to the symmetry of the p-substituted phenyl ring, we expect to see 6 distinct carbon signals.

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm)AssignmentRationale
~ 137.0C-para (C-CH₃)Aromatic carbon bearing the methyl group.
~ 135.5C-ipso (C-N)Aromatic carbon directly attached to the nitrogen atom.
~ 129.8C-meta (to N)The two equivalent aromatic carbons meta to the nitrogen.
~ 121.0C-ortho (to N)The two equivalent aromatic carbons ortho to the nitrogen.
~ 40.5SO₂-C H₃Aliphatic carbon attached to the sulfonyl group.
~ 21.0Ar-C H₃Aliphatic carbon of the aryl methyl group.

Expert Insights: The chemical shifts in ¹³C NMR are primarily influenced by the electronic environment of the carbon nucleus.[2][3]

  • Aromatic Carbons: The signals for the substituted aromatic carbons (ipso and para) are typically weaker in intensity. Their chemical shifts are dictated by the electronic effects of the attached substituents (N-sulfonamide and methyl).

  • Aliphatic Carbons: The carbon of the SO₂-CH₃ group is significantly downfield compared to the Ar-CH₃ carbon due to the strong deshielding effect of the sulfonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent tool for confirming the presence of key structural motifs.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration Type
~ 3250Medium, SharpN-H Stretch
1330 - 1310StrongAsymmetric SO₂ Stretch
1160 - 1140StrongSymmetric SO₂ Stretch
3100 - 3000MediumAromatic C-H Stretch
2980 - 2850Medium-WeakAliphatic C-H Stretch
~ 1600, ~1500MediumAromatic C=C Ring Stretch
~ 900StrongS-N Stretch

Trustworthiness of Assignments: The sulfonamide group provides a highly reliable diagnostic signature in the IR spectrum. The two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds are characteristic and rarely obscured.[4] The position and sharpness of the N-H stretch can provide information about hydrogen bonding within the sample. A sharp peak around 3250 cm⁻¹ is typical for secondary sulfonamides in a non-associated state (e.g., in a dilute solution).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through the analysis of fragmentation patterns. For (4-Methylphenyl)methanesulfonamide (C₈H₁₁NO₂S), the molecular weight is 185.24 g/mol .

Expected Mass Spectral Data (Electron Impact - EI)

m/zProposed Fragment
185[M]⁺ (Molecular Ion)
121[M - SO₂]⁺
106[C₇H₈N]⁺
91[C₇H₇]⁺ (Tropylium ion)
79[CH₃SO₂]⁺

Mechanistic Insights from Fragmentation: Aryl sulfonamides exhibit characteristic fragmentation pathways under mass spectrometric conditions.[5][6] One of the most prominent fragmentation routes involves the rearrangement and elimination of sulfur dioxide (SO₂), a neutral loss of 64 Da.[5]

M [M]⁺ m/z = 185 F1 [M - SO₂]⁺ m/z = 121 M->F1 - SO₂ (64 Da) F2 [C₇H₈N]⁺ m/z = 106 M->F2 - •CH₃ F4 [CH₃SO₂]⁺ m/z = 79 M->F4 S-N cleavage F3 [C₇H₇]⁺ m/z = 91 F2->F3 - NH

Caption: Key fragmentation pathways for (4-Methylphenyl)methanesulfonamide in MS.

Experimental Protocol: Electrospray Ionization (ESI-MS) For less volatile or thermally sensitive compounds, ESI is a preferred "soft" ionization technique.

  • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 186.

  • Tandem MS (MS/MS): To confirm the structure, isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions, which can then be compared to the predicted fragmentation pattern.

A Self-Validating Workflow for Structural Confirmation

The true power of these techniques lies in their combined application, which creates a self-validating system to ensure the identity and purity of a synthesized compound.

cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Validation S Synthesis of (4-Methylphenyl)methanesulfonamide (e.g., Methanesulfonyl chloride + p-Toluidine) MS MS Analysis Confirm MW = 185.24 (m/z 186 for [M+H]⁺) S->MS IR IR Spectroscopy Confirm SO₂ & N-H groups S->IR NMR ¹H & ¹³C NMR Confirm C-H framework & connectivity S->NMR V Structural Confirmation Data from all techniques are consistent with the target structure. MS->V IR->V NMR->V

Caption: A workflow demonstrating the synergistic use of spectroscopic techniques for validation.

This integrated approach ensures trustworthiness. For instance, while MS confirms the correct molecular weight, it may not distinguish between isomers. NMR, however, provides the precise connectivity of the carbon-hydrogen framework, resolving any ambiguity. IR spectroscopy adds another layer of confidence by confirming the presence of the critical sulfonamide functional group. When the data from all three techniques align with the proposed structure, the identification is considered validated.

Conclusion

The spectroscopic profile of (4-Methylphenyl)methanesulfonamide is distinct and informative. ¹H and ¹³C NMR define its carbon-hydrogen skeleton, IR spectroscopy confirms its key functional groups with high certainty, and mass spectrometry validates its molecular weight and reveals characteristic fragmentation patterns. For researchers and drug development professionals, a comprehensive understanding of these spectroscopic signatures is essential for structural verification, quality control, and the confident progression of research endeavors. This guide provides the foundational data and interpretive logic to support these critical activities.

References

  • Khan, I. U., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 4), o786. Available at: [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2019). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 10(4), 338-345. Available at: [Link]

  • Goldstein, M., Russell, M. A., & Willis, H. A. (1969). The infrared spectra of N-substituted sulphonamides. Spectrochimica Acta Part A: Molecular Spectroscopy, 25(7), 1275–1285. Available at: [Link]

  • Paul, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(1), 73-83. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). Carbon-13 NMR Spectroscopy. Retrieved from [Link]

  • Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Benzenesulfonamide, 4-methyl-. Retrieved from [Link]

Sources

Solubility and stability of (4-Methylphenyl)methanesulfonamide in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of (4-Methylphenyl)methanesulfonamide

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability characteristics of (4-Methylphenyl)methanesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with actionable experimental protocols to facilitate the effective use of this compound in a laboratory setting.

Introduction: The Significance of Physicochemical Profiling

(4-Methylphenyl)methanesulfonamide belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry and materials science.[1] The utility of any compound in these fields is fundamentally governed by its physicochemical properties, primarily its solubility and stability. Solubility dictates the choice of solvents for synthesis, purification, formulation, and analytical testing, while stability determines the compound's shelf-life, degradation pathways, and potential incompatibilities.[2]

A thorough understanding of these parameters is not merely academic; it is a prerequisite for reproducible research and the development of safe and effective products. This guide explains the causality behind experimental design for determining these properties, providing robust, self-validating protocols grounded in established scientific principles and regulatory standards.

Core Physicochemical Properties

A baseline understanding of the molecule's intrinsic properties is essential before delving into its behavior in solution.

PropertyValueSource
Chemical Name (4-Methylphenyl)methanesulfonamideN/A
Molecular Formula C₈H₁₁NO₂SInferred
Molecular Weight 185.24 g/mol Inferred
Appearance White to off-white solid/powderGeneral knowledge
Melting Point Typically in the range of 85-110 °C (Varies by purity)[3][4]
pKa Estimated ~10-11 (for the sulfonamide N-H)[3]

Note: Some properties are inferred or represent a typical range for related structures. Experimental verification is recommended.

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is dictated by the principle of "like dissolves like," where solutes dissolve best in solvents with similar polarity.[5] (4-Methylphenyl)methanesulfonamide possesses both a non-polar aromatic ring (the 4-methylphenyl group) and a polar sulfonamide moiety (-SO₂NH-). This amphiphilic nature results in a nuanced solubility profile.

Predicted Solubility in Common Laboratory Solvents

The following table provides a qualitative summary of the expected solubility of (4-Methylphenyl)methanesulfonamide. These predictions are based on its structure and serve as a starting point for solvent screening. The polarity of the solvent is the primary determinant for its efficacy in dissolving the compound.

SolventTypePolarityPredicted SolubilityRationale
Water Protic, PolarHighInsoluble / Very LowThe large, non-polar aromatic group dominates, limiting interaction with highly polar water molecules.
Methanol / Ethanol Protic, PolarHigh-MediumSoluble / Moderately SolubleThe alcohol's alkyl chain interacts with the aromatic ring while the hydroxyl group hydrogen bonds with the sulfonamide group.
Acetone Aprotic, PolarMediumSolubleThe polar carbonyl group effectively solvates the sulfonamide moiety.
Acetonitrile Aprotic, PolarMediumModerately SolubleOffers polar interactions but is a weaker hydrogen bond acceptor than acetone.
Dichloromethane (DCM) Aprotic, Non-polarLowSparingly SolublePrimarily interacts with the non-polar regions of the molecule.
Ethyl Acetate Aprotic, PolarMedium-LowModerately SolubleBalances polar (ester) and non-polar (ethyl) characteristics, making it an effective solvent.
Dimethyl Sulfoxide (DMSO) Aprotic, PolarHighVery SolubleA powerful, highly polar aprotic solvent capable of solvating a wide range of compounds.
Hexanes / Heptane Aprotic, Non-polarVery LowInsolubleLacks any polar functionality to interact with the sulfonamide group.
Experimental Workflow for Solubility Determination

The following protocol provides a reliable method for qualitatively and semi-quantitatively determining solubility. The causality for this procedure lies in establishing equilibrium between the solid solute and the solvent at a controlled temperature.

G cluster_prep Preparation cluster_test Solvent Addition & Equilibration cluster_observe Observation & Classification prep1 Weigh ~10 mg of (4-Methylphenyl)methanesulfonamide prep2 Place into a clean, dry vial prep1->prep2 test1 Add 1 mL of chosen solvent prep2->test1 test2 Vortex/stir vigorously for 60 seconds at a controlled temperature (e.g., 25 °C) test1->test2 test3 Allow to settle for 2-5 minutes test2->test3 obs1 Visually inspect the vial test3->obs1 decision Is the solution completely clear? obs1->decision soluble Classify as 'Soluble' (>10 mg/mL) decision->soluble Yes insoluble Classify as 'Insoluble' or 'Slightly Soluble' (<10 mg/mL) decision->insoluble No

Caption: Workflow for Experimental Solubility Determination.

Detailed Protocol for Solubility Assessment

This protocol is designed to be a self-validating system by using a clear, observable endpoint (complete dissolution).[5][6]

  • Preparation : Accurately weigh approximately 10 mg of (4-Methylphenyl)methanesulfonamide into a 4 mL glass vial.

  • Solvent Addition : Add 1 mL of the selected solvent to the vial using a calibrated pipette. This creates a target concentration of 10 mg/mL.

  • Equilibration : Cap the vial securely and vortex or stir the mixture vigorously for 60 seconds. Place the vial in a temperature-controlled environment (e.g., a 25 °C water bath) for at least 15 minutes to allow it to reach thermal equilibrium.

  • Observation : After equilibration, visually inspect the sample against a dark background.

    • Completely Clear Solution : If no solid particles are visible, the compound is considered "Soluble" at that concentration.

    • Visible Solid : If solid material remains, the compound is "Slightly Soluble" or "Insoluble."

  • (Optional) Semi-Quantitative Analysis : For compounds that do not dissolve, add another 1 mL of solvent (total volume 2 mL, concentration 5 mg/mL) and repeat the equilibration and observation steps. Continue this serial dilution until dissolution is achieved to estimate the solubility range.

Chemical Stability: Degradation Pathways and Assessment

The stability of a drug substance is critical for ensuring its safety and efficacy over time.[7] Sulfonamides can be susceptible to degradation under various environmental conditions, including exposure to acid, base, light, and heat.[8]

Primary Degradation Pathways

The most common degradation pathway for sulfonamides involves the hydrolysis of the sulfonamide (S-N) bond.[8][9] This process can be catalyzed by both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis : Under acidic conditions, the nitrogen atom of the sulfonamide can be protonated, making the sulfur atom more susceptible to nucleophilic attack by water, leading to cleavage of the S-N bond.

  • Base-Catalyzed Hydrolysis : Strong basic conditions can deprotonate the sulfonamide nitrogen, which can also facilitate bond cleavage, although many sulfonamides exhibit greater stability at neutral to alkaline pH.[10]

  • Photodegradation : Aromatic sulfonamides can be susceptible to photodegradation upon exposure to UV light. While (4-Methylphenyl)methanesulfonamide lacks the aromatic amine group found in many sulfa drugs, the aromatic ring itself can still act as a chromophore.[8]

  • Oxidative Degradation : The presence of oxidizing agents can also lead to degradation, potentially affecting the sulfur atom or the aromatic ring.

Experimental Workflow for Forced Degradation Studies

A forced degradation (or stress testing) study is essential for identifying likely degradation products, understanding degradation pathways, and establishing the intrinsic stability of the molecule.[11] This workflow is based on the principles outlined in the ICH Q1A(R2) guidelines.[11]

G cluster_prep Preparation cluster_stress Stress Conditions (Incubate for a defined period, e.g., 24h) cluster_analysis Analysis cluster_eval Evaluation prep1 Prepare stock solution of compound in a suitable solvent (e.g., 1 mg/mL in ACN:H2O) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep1->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep1->base oxid Oxidation (e.g., 3% H₂O₂, RT) prep1->oxid heat Thermal Stress (e.g., 60°C in solution) prep1->heat photo Photolytic Stress (ICH Q1B conditions) prep1->photo analysis1 Withdraw aliquots at time points (e.g., 0, 4, 8, 24h) acid->analysis1 base->analysis1 oxid->analysis1 heat->analysis1 photo->analysis1 analysis2 Neutralize acid/base samples analysis1->analysis2 analysis3 Analyze by stability-indicating HPLC-UV/MS analysis2->analysis3 eval1 Quantify remaining parent compound analysis3->eval1 eval2 Identify and quantify major degradants eval1->eval2 eval3 Determine degradation rate and pathway eval2->eval3

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Detailed Protocol for a Forced Degradation Study

This protocol provides a framework for assessing stability under various stress conditions. The use of a stability-indicating analytical method (like HPLC) is crucial for separating the parent compound from its degradation products.[8][11]

  • Stock Solution Preparation : Prepare a 1 mg/mL stock solution of (4-Methylphenyl)methanesulfonamide in a 50:50 mixture of acetonitrile and water.

  • Application of Stress Conditions : For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials.

    • Acid Hydrolysis : 0.2 M HCl (final concentration 0.1 M). Incubate at 60 °C.

    • Base Hydrolysis : 0.2 M NaOH (final concentration 0.1 M). Incubate at 60 °C.

    • Oxidative Stress : 6% H₂O₂ (final concentration 3%). Keep at room temperature, protected from light.

    • Thermal Stress : Purified water. Incubate at 60 °C.

    • Control : Purified water. Keep at room temperature, protected from light.

  • Sampling : Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching :

    • For acid-stressed samples, neutralize with an equivalent amount of NaOH before analysis.

    • For base-stressed samples, neutralize with an equivalent amount of HCl.

    • Dilute all samples to a suitable concentration for analysis with the mobile phase.

  • Analysis : Analyze all samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to aid in the identification of degradation products.

  • Data Evaluation :

    • Calculate the percentage of the parent compound remaining at each time point.

    • Determine the peak areas of any new peaks (degradants) that appear in the chromatograms.

    • Propose a degradation pathway based on the mass-to-charge ratio (m/z) of the degradants identified.

Conclusion and Recommendations

This guide outlines the fundamental principles and practical methodologies for evaluating the solubility and stability of (4-Methylphenyl)methanesulfonamide. The compound is predicted to be soluble in moderately polar organic solvents like alcohols, acetone, and ethyl acetate, with limited solubility in water and non-polar solvents. Its primary stability liability is likely the hydrolytic cleavage of the sulfonamide bond, particularly under harsh acidic conditions.

For any research or development program, it is imperative to move from prediction to practice. The experimental protocols provided herein offer a robust framework for generating reliable, in-house data. This empirical data is indispensable for informed solvent selection, stable formulation development, and ensuring the overall quality and reproducibility of scientific outcomes.

References

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Potential biological activities of (4-Methylphenyl)methanesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of (4-Methylphenyl)methanesulfonamide Derivatives

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents. Within this broad class, derivatives of (4-Methylphenyl)methanesulfonamide have emerged as a particularly versatile and promising scaffold for drug discovery. These compounds, characterized by a p-tolyl group attached to a methanesulfonamide core, exhibit a remarkable spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing data from contemporary research, this document details key structure-activity relationships, presents quantitative efficacy data, and outlines validated experimental protocols. This guide is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the exploration of novel sulfonamide-based therapeutics.

Introduction: The Sulfonamide Scaffold in Drug Discovery

The sulfonamide moiety (-SO₂NH-) is a privileged structure in medicinal chemistry, renowned for its ability to mimic the transition state of enzymatic reactions and participate in strong hydrogen bonding interactions. Its discovery revolutionized medicine with the advent of sulfa drugs, the first broadly effective antibacterials.[1] Since then, the scaffold has been successfully incorporated into a diverse range of clinically significant drugs, including diuretics, antidiabetics, and anti-inflammatory agents like celecoxib.[1]

The (4-Methylphenyl)methanesulfonamide core structure introduces a p-tolyl group, which significantly influences the molecule's lipophilicity, steric profile, and electronic properties. These modifications can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and unlock novel mechanisms of action.[2] This guide delves into the multifaceted biological activities of this specific chemical class, providing an in-depth analysis of its potential to address pressing challenges in oncology, infectious diseases, and inflammatory disorders.

General Synthesis of (4-Methylphenyl)methanesulfonamide Derivatives

A facile and robust synthesis is critical for generating diverse libraries of compounds for biological screening. Derivatives of (4-Methylphenyl)methanesulfonamide are typically synthesized via nucleophilic substitution, where a primary or secondary amine reacts with a sulfonyl chloride. The most common approach involves the reaction of a desired amine with p-toluenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[3][4]

G cluster_workflow General Synthesis Workflow A Starting Amine (R-NH2) C Reaction Vessel with Solvent (e.g., DCM, THF) A->C B p-Toluenesulfonyl Chloride B->C D Add Base (e.g., Triethylamine, Na2CO3) C->D Neutralizes HCl byproduct E Stir at Room Temperature D->E F Workup & Purification (Washing, Drying, Chromatography) E->F G Final (4-Methylphenyl)methanesulfonamide Derivative F->G

Caption: General workflow for the synthesis of (4-Methylphenyl)methanesulfonamide derivatives.

Experimental Protocol: Synthesis of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide

This protocol is adapted from established procedures for the N-sulfonylation of anilines.[3]

  • Solubilization: Dissolve 4-methylaniline (5 mmol) in 10 mL of distilled water in a suitable reaction flask.

  • pH Adjustment: Adjust the pH of the solution to 8 using a 3 M solution of sodium carbonate (Na₂CO₃). This step deprotonates the aniline's amino group, increasing its nucleophilicity.

  • Reagent Addition: While stirring continuously at room temperature, add p-toluenesulfonyl chloride (5 mmol) to the reaction mixture.

  • Reaction Maintenance: Maintain the pH of the reaction between 8 and 9 by periodic addition of 3 M Na₂CO₃. The reaction is continued until the solution becomes clear, indicating the consumption of the starting materials.

  • Precipitation: Once the reaction is complete, adjust the pH to 2-3 using 3 M hydrochloric acid (HCl). This protonates the sulfonamide, reducing its solubility and causing it to precipitate out of the aqueous solution.

  • Isolation and Recrystallization: Filter the resulting precipitate, wash it with cold water, and recrystallize from a suitable solvent like methanol to obtain the pure product.

Anticancer Activity

(4-Methylphenyl)methanesulfonamide derivatives have demonstrated significant cytotoxic and cytostatic effects against a variety of human cancer cell lines, operating through multiple mechanisms of action.[2][5]

Mechanisms of Anticancer Action
  • Enzyme Inhibition: A primary mechanism is the inhibition of key enzymes involved in tumor progression. Many derivatives are potent inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in hypoxic tumors that helps regulate intracellular pH, promoting cancer cell survival and metastasis.[1][6] Additionally, certain derivatives have been shown to inhibit receptor tyrosine kinases such as VEGFR2, EGFR, and HER2, which are critical for tumor angiogenesis, proliferation, and survival.[7]

  • Cell Cycle Arrest and Apoptosis: These compounds can interfere with the cell division cycle. Studies have shown that some derivatives can induce cell cycle arrest in the S/G2 phase.[7] This is often followed by the induction of apoptosis (programmed cell death), mediated by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax and caspases.[7]

G Derivative (4-Methylphenyl)methanesulfonamide Derivative RTK Receptor Tyrosine Kinase (e.g., VEGFR2, EGFR) Derivative->RTK Inhibits CAIX Carbonic Anhydrase IX Derivative->CAIX Inhibits CellCycle Cell Cycle Arrest (S/G2 Phase) Derivative->CellCycle Induces Proliferation Cell Proliferation & Angiogenesis RTK->Proliferation Promotes Apoptosis Apoptosis CellCycle->Apoptosis Leads to

Caption: Key anticancer mechanisms of (4-Methylphenyl)methanesulfonamide derivatives.

Quantitative Anticancer Activity

The efficacy of these compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.

Compound TypeCell LineCancer TypeIC₅₀ (µM)Reference
N-(p-tolyl)-4-methylbenzenesulfonamideA549Lung1.98 ± 0.12[8]
N-(p-tolyl)-4-methylbenzenesulfonamideHeLaCervical2.04 ± 0.14[8]
N-(p-tolyl)-4-methylbenzenesulfonamideMCF-7Breast2.12 ± 0.08[8]
Pyrazoline-linked derivative (18h)HL60Leukemia8.99[7]
Pyrazoline-linked derivative (18h)MDA-MB-231Breast7.18[7]
Novel SulfonamideMDA-MB-468Breast< 30[9]
Novel SulfonamideMCF-7Breast< 128[9]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability.[7][9]

  • Cell Seeding: Culture human cancer cells (e.g., MCF-7) in RPMI-1640 medium. Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare logarithmic serial dilutions of the test sulfonamide derivatives (e.g., 0.1 µM to 1000 µM). Add the diluted compounds to the appropriate wells. Include wells for a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value using dose-response curve analysis software.

Antimicrobial Activity

Derivatives of (4-Methylphenyl)methanesulfonamide continue the legacy of sulfa drugs, demonstrating potent activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[10]

Mechanism of Antimicrobial Action

The primary antibacterial mechanism is the competitive inhibition of dihydropteroate synthase (DHPS).[11] This bacterial enzyme is essential for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is required for nucleotide and amino acid synthesis. By acting as a structural analog of the enzyme's natural substrate, p-aminobenzoic acid (PABA), these sulfonamide derivatives block the folate synthesis pathway, leading to a bacteriostatic effect. This pathway is an excellent selective target as humans do not synthesize their own folic acid and instead obtain it from their diet.[6]

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Derivative (4-Methylphenyl)methanesulfonamide Derivative Derivative->DHPS Competitively Inhibits THF Tetrahydrofolic Acid DHF->THF DNA DNA, RNA, & Protein Synthesis THF->DNA Growth Bacterial Growth DNA->Growth

Caption: Inhibition of the bacterial folic acid synthesis pathway.

Quantitative Antimicrobial Activity

Antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Compound/DerivativeOrganismMIC (µg/mL)Reference
4-methyl-N-(2-nitrophenyl)benzenesulfonamideEscherichia coli50[11]
Sulfonamide derivative (5a)Escherichia coli7.81[12]
Sulfonamide derivative (9a)Escherichia coli7.81[12]
N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamideS. aureus (MRSA & MSSA)125-500[10]
Sulfonamide derivative (1b)S. aureus (resistant strains)64
Experimental Protocol: MIC Determination (Broth Microdilution Method)

This is a standardized method for determining the quantitative susceptibility of bacteria to antimicrobial agents.

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent. In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture to achieve a standardized inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.

Anti-inflammatory Activity

Certain (4-Methylphenyl)methanesulfonamide derivatives have been developed as potent anti-inflammatory agents, often designed as selective inhibitors of cyclooxygenase-2 (COX-2).[1][13]

Mechanism of Anti-inflammatory Action

The primary mechanism is the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid into prostaglandins—key mediators of pain, fever, and inflammation.[6] While traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both COX-1 (constitutively expressed for homeostatic functions like gastric protection) and COX-2 (inducible at sites of inflammation), selective COX-2 inhibition offers a more targeted anti-inflammatory effect with a potentially reduced risk of gastrointestinal side effects.[1]

G ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Derivative (4-Methylphenyl)methanesulfonamide Derivative Derivative->COX2 Selectively Inhibits Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate

Caption: Selective COX-2 inhibition by (4-Methylphenyl)methanesulfonamide derivatives.

Quantitative Anti-inflammatory Activity

In vivo activity is often assessed using the carrageenan-induced paw edema model in rodents.

Compound TypeAssayEfficacyReference
Thiazoline derivative (2i)Carrageenan-induced paw edema34.7% inhibition @ 50 mg/kg[14][15]
N-acylhydrazone (LASSBio-930)Carrageanan-induced paw edemaED₅₀ = 97.8 µmol/kg[16]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[14][16]

  • Animal Acclimatization: Use Wistar rats, housed under standard laboratory conditions with free access to food and water. Allow them to acclimatize for at least one week before the experiment.

  • Compound Administration: Administer the test sulfonamide derivative orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose (e.g., 50 mg/kg). A control group receives the vehicle, and a positive control group receives a standard drug like Celecoxib.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 3, 5, and 7 hours) using a plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ (V_c - V_t) / V_c ] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Conclusion and Future Perspectives

Derivatives of (4-Methylphenyl)methanesulfonamide represent a highly versatile and pharmacologically relevant chemical scaffold. The research highlighted in this guide demonstrates their significant potential as lead compounds in the development of new anticancer, antimicrobial, and anti-inflammatory agents. Their synthetic tractability allows for extensive structural modifications, enabling fine-tuning of their activity, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Comprehensive SAR investigations are needed to optimize potency against specific targets while minimizing off-target effects.

  • Mechanism of Action Elucidation: While primary mechanisms are known, further studies into downstream signaling pathways and potential novel targets will provide a more complete picture of their biological effects.

  • In Vivo Efficacy and Safety: Promising in vitro candidates must be advanced to more complex in vivo models to evaluate their efficacy, toxicity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

  • Combination Therapies: Exploring the synergistic effects of these derivatives in combination with existing drugs could lead to more effective treatment regimens, particularly in oncology and for combating antimicrobial resistance.

The continued exploration of (4-Methylphenyl)methanesulfonamide derivatives holds considerable promise for delivering the next generation of innovative therapeutics.

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  • Novel 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazones: orally effective anti-inflammatory drug candid
  • Anti-inflammatory activity of the synthesized derivatives (4a-i).
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.
  • Design and Synthesis of Sulfonamides Derivatives: A Review.
  • Synthesis of acetamidosulfonamide derivatives with antioxid

Sources

(4-Methylphenyl)methanesulfonamide: A Comprehensive Technical Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unassuming Workhorse of Modern Synthesis

In the vast landscape of organic synthesis, certain molecular scaffolds emerge not for their own intrinsic complexity, but for the elegant and efficient manner in which they enable the construction of more elaborate chemical architectures. (4-Methylphenyl)methanesulfonamide is one such entity. At first glance, it is a simple molecule, yet it represents a robust and versatile building block, particularly valuable in the realms of medicinal chemistry and materials science. Its strategic combination of a sulfonamide nitrogen nucleophile and a benzyl group offers a unique handle for a variety of synthetic transformations. This guide provides an in-depth exploration of (4-Methylphenyl)methanesulfonamide, moving beyond simple reaction schemes to delve into the causality of experimental choices, the practicalities of laboratory application, and its role in the development of complex molecular targets.

Physicochemical Properties and Safety Considerations

A thorough understanding of a building block's fundamental properties is paramount for its effective and safe utilization.

Table 1: Physicochemical Properties of (4-Methylphenyl)methanesulfonamide

PropertyValueSource
CAS Number 64732-34-9Sigma-Aldrich[1]
Molecular Formula C₈H₁₁NO₂SPubChem[2]
Molecular Weight 185.25 g/mol Sigma-Aldrich[1]
Appearance Solid (predicted)---
pKa (Sulfonamide N-H) ~10-11 (estimated)---
Spectroscopic Characterization (Representative Data)

Table 2: Representative Spectroscopic Data (based on N-p-Tolylmethanesulfonamide)

TechniqueExpected Chemical Shifts / Bands
¹H NMR (CDCl₃, 400 MHz)δ ~7.15 (s, 4H, Ar-H), ~7.00 (s, 1H, NH), ~2.98 (s, 3H, SO₂CH₃), ~2.33 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ ~135.6, ~134.0, ~130.2, ~121.6 (Ar-C), ~38.9 (SO₂CH₃), ~20.9 (Ar-CH₃)
IR (KBr, cm⁻¹)~3250 (N-H stretch), ~1320 (asymmetric SO₂ stretch), ~1150 (symmetric SO₂ stretch), ~900 (S-N stretch)
Safety and Handling

(4-Methylphenyl)methanesulfonamide should be handled with the standard precautions for laboratory chemicals. The primary precursor, (4-methylphenyl)methanesulfonyl chloride, is a corrosive solid that causes severe skin burns and eye damage and liberates toxic gas upon contact with water.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Building Block

The most direct and common route to (4-Methylphenyl)methanesulfonamide is the reaction of the corresponding sulfonyl chloride with ammonia. This is a standard nucleophilic substitution at the sulfur center.

Conceptual Workflow for Synthesis

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_end Product A (4-Methylphenyl)methanesulfonyl chloride D Reaction at 0°C to rt A->D Nucleophilic Substitution B Ammonia (NH₃) (e.g., in water or dioxane) B->D C Base (optional, e.g., Pyridine) (To scavenge HCl) C->D E Aqueous Workup (Precipitation/Extraction) D->E F Purification (Recrystallization) E->F G (4-Methylphenyl)methanesulfonamide F->G G cluster_cycle Catalytic Cycle cluster_reactants Reactants A Pd(0)Lₙ B Oxidative Addition Complex (Ar-Pd(II)-X)Lₙ A->B Ar-X C Amide Binding Complex B->C RSO₂NH₂, Base D Reductive Elimination C->D D->A Product (Ar-NHSO₂R) ArX Aryl Halide (Ar-X) ArX->B Sulfonamide (4-Methylphenyl)methanesulfonamide Sulfonamide->C Base Base (e.g., KOtBu, Cs₂CO₃) Base->C Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->A Ligand Phosphine Ligand (e.g., Xantphos, RuPhos) Ligand->A G cluster_activation Activation cluster_substitution SN2 Substitution A PPh₃ + DEAD B Betaine Intermediate A->B D Oxyphosphonium Salt [R'-OPPh₃]⁺ B->D Proton Transfer C Alcohol (R'-OH) C->D F Product (RSO₂NHR') D->F G Triphenylphosphine Oxide (O=PPh₃) D->G E Sulfonamide Anion [RSO₂N⁻H] E->F SN2 Attack

Sources

An In-depth Technical Guide to (4-Methylphenyl)methanesulfonamide: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Understated Importance of the N-Aryl Methanesulfonamide Scaffold

In the vast landscape of medicinal chemistry, the sulfonamide functional group stands as a cornerstone pharmacophore, integral to a multitude of therapeutic agents.[1] Its unique electronic and steric properties, particularly its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and a potent hydrogen bond donor-acceptor, have cemented its role in drug design.[2] This guide focuses on a specific, yet versatile, member of this class: (4-Methylphenyl)methanesulfonamide. While deceptively simple in structure, this compound serves as a critical building block and a foundational scaffold for developing more complex, biologically active molecules.[2][3]

This document provides an in-depth technical overview intended for researchers, scientists, and drug development professionals. It will detail the synthesis and characterization of (4-Methylphenyl)methanesulfonamide and explore its significance as a key intermediate in the synthesis of compounds with therapeutic potential, drawing upon the well-documented bioactivities of its structural analogs.

Core Properties of (4-Methylphenyl)methanesulfonamide

A clear understanding of the fundamental physicochemical properties of a compound is paramount for its application in synthesis and drug development. The key identifiers and properties of (4-Methylphenyl)methanesulfonamide are summarized below.

PropertyValueSource
Chemical Name N-(4-methylphenyl)methanesulfonamideIUPAC Nomenclature
Synonyms N-(p-tolyl)methanesulfonamideCommon Nomenclature
CAS Number 4284-47-3Chemical Abstracts Service
Molecular Formula C₈H₁₁NO₂S-
Molecular Weight 185.25 g/mol Calculated

Synthesis and Mechanistic Rationale

The synthesis of N-aryl sulfonamides is a well-established transformation in organic chemistry. The most direct and common method involves the nucleophilic attack of an amine on a sulfonyl chloride. For (4-Methylphenyl)methanesulfonamide, this translates to the reaction between 4-methylaniline (p-toluidine) and methanesulfonyl chloride.

The reaction mechanism is predicated on the high electrophilicity of the sulfur atom in methanesulfonyl chloride, which is rendered electron-deficient by the two oxygen atoms and the chlorine atom. The nitrogen atom of p-toluidine acts as a nucleophile, attacking the sulfur atom. This is followed by the elimination of a chloride ion and a proton to yield the stable sulfonamide product.

Diagram of the Synthetic Pathway

Synthesis of (4-Methylphenyl)methanesulfonamide Synthetic Pathway cluster_reactants Reactants cluster_products Products p_toluidine p-Toluidine (4-Methylaniline) reaction_plus + p_toluidine->reaction_plus mesyl_chloride Methanesulfonyl Chloride mesyl_chloride->reaction_plus target_molecule (4-Methylphenyl)methanesulfonamide hcl HCl reaction_arrow Base (e.g., Pyridine or Triethylamine) Solvent (e.g., DCM or THF) reaction_plus->reaction_arrow product_plus + reaction_arrow->product_plus product_plus->target_molecule product_plus->hcl

Caption: General synthesis of (4-Methylphenyl)methanesulfonamide.

Experimental Protocol: Synthesis of (4-Methylphenyl)methanesulfonamide

This protocol is adapted from established procedures for the synthesis of similar N-aryl sulfonamides.[4][5] The use of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used as solvents due to their inert nature and ability to dissolve both reactants.

Materials:

  • 4-Methylaniline (p-toluidine)

  • Methanesulfonyl chloride

  • Triethylamine or Pyridine (Base)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylaniline (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add methanesulfonyl chloride (1.05 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to yield pure (4-Methylphenyl)methanesulfonamide.

Spectroscopic Characterization

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow Start Synthesized Product (Crude) Purification Purification (Recrystallization / Chromatography) Start->Purification MS Mass Spectrometry (MS) - Confirm Molecular Weight - Analyze Fragmentation Purification->MS IR Infrared (IR) Spectroscopy - Identify Functional Groups (N-H, S=O, C-H) Purification->IR NMR NMR Spectroscopy (¹H and ¹³C) - Elucidate C-H Framework - Confirm Connectivity Purification->NMR Structure_Confirmation Structure Confirmed: (4-Methylphenyl)methanesulfonamide MS->Structure_Confirmation IR->Structure_Confirmation NMR->Structure_Confirmation

Caption: A standard workflow for the structural confirmation of the synthesized compound.

Predicted Spectral Data
TechniqueExpected ObservationsRationale
¹H NMR δ ~7.1-7.3 ppm (m, 4H): Aromatic protons of the p-tolyl group. δ ~9.5 ppm (s, 1H): Sulfonamide N-H proton (broad, exchangeable with D₂O). δ ~2.9 ppm (s, 3H): Methyl protons of the methanesulfonyl group. δ ~2.3 ppm (s, 3H): Methyl protons of the p-tolyl group.The aromatic protons will appear as a multiplet characteristic of a 1,4-disubstituted benzene ring. The sulfonamide proton is typically downfield and broad. The two methyl groups will appear as distinct singlets in regions characteristic for methyl groups attached to a sulfonyl group and an aromatic ring, respectively.
¹³C NMR δ ~130-140 ppm: Quaternary and protonated aromatic carbons. δ ~40 ppm: Methyl carbon of the methanesulfonyl group. δ ~21 ppm: Methyl carbon of the p-tolyl group.The aromatic carbons will have shifts typical for a substituted benzene ring. The methyl carbon of the electron-withdrawing methanesulfonyl group will be further downfield compared to the tolyl methyl carbon.
IR (cm⁻¹) ~3250 (broad): N-H stretch. ~1320 & ~1150: Asymmetric and symmetric S=O stretches. ~3100-3000: Aromatic C-H stretch. ~2950-2850: Aliphatic C-H stretch.These are characteristic vibrational frequencies for the key functional groups present in the molecule: the sulfonamide N-H, the sulfonyl S=O bonds, and the aromatic and aliphatic C-H bonds.
Mass Spec. (EI) [M]⁺ at m/z = 185: Molecular ion peak. Fragments at m/z = 106 ([M-SO₂CH₃]⁺), 91 ([C₇H₇]⁺, tropylium ion): Major fragmentation pathways.The molecular ion peak will confirm the molecular weight. Common fragmentation patterns for such compounds include the loss of the methanesulfonyl radical and the formation of the stable tropylium cation from the tolyl group.

Role in Drug Discovery and Development

While (4-Methylphenyl)methanesulfonamide itself is not an active pharmaceutical ingredient, its core structure, the N-aryl methanesulfonamide moiety, is a privileged scaffold in medicinal chemistry. It serves as a versatile intermediate for the synthesis of a wide range of biologically active compounds.

A Key Pharmacophore

The methanesulfonamide group is a prominent feature in numerous approved drugs and clinical candidates. Its ability to form strong hydrogen bonds allows for effective binding to biological targets such as enzymes and receptors.

  • Enzyme Inhibition: The sulfonamide group is a classic zinc-binding group and is central to the mechanism of action of carbonic anhydrase inhibitors.[8] Furthermore, many kinase inhibitors incorporate the sulfonamide moiety to interact with key residues in the ATP-binding pocket.

  • Anticancer and Antimicrobial Activity: A vast body of literature demonstrates that derivatives of N-aryl sulfonamides exhibit significant anticancer and antimicrobial properties.[9][10] These activities are often achieved by further functionalizing the aryl ring or the sulfonamide nitrogen to optimize binding to specific biological targets. For instance, novel sulfonamide derivatives have been evaluated as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in both bacterial and cancer cell proliferation.

A Versatile Synthetic Intermediate

The chemical reactivity of (4-Methylphenyl)methanesulfonamide allows for its elaboration into more complex molecules. The acidic N-H proton can be deprotonated, allowing for N-alkylation or N-arylation, while the aromatic ring can undergo further electrophilic substitution, providing multiple handles for synthetic diversification. This versatility makes it an attractive starting material for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Conclusion

(4-Methylphenyl)methanesulfonamide, with a CAS number of 4284-47-3 and a molecular weight of 185.25 g/mol , is more than a simple organic compound. It represents a fundamental and highly valuable scaffold in the field of drug discovery. Its straightforward synthesis from readily available starting materials, coupled with its versatile chemical handles, makes it an ideal building block for the creation of novel therapeutic agents. While the direct biological activity of this specific molecule is not extensively documented, its structural prevalence in a wide array of potent anticancer, antimicrobial, and enzyme-inhibiting compounds underscores its importance. For researchers and drug development professionals, a thorough understanding of the synthesis, characterization, and chemical potential of (4-Methylphenyl)methanesulfonamide is essential for leveraging its power in the design and development of the next generation of pharmaceuticals.

References

  • Jios, J. L., et al. (2005).
  • ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif. [Link]

  • Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Khan, I. U., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, E66, o786.
  • ResearchGate. (n.d.). N‐arylation of methanesulfonamide with various aryl halides (Teo method). [Link]

  • Google Patents. (n.d.). CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide.
  • BTEC Applied Science Level 3. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]

  • Izuchi, A. S., et al. (2019). Synthesis of Medicinally Relevant Phenyl Sulphonylamino Alkanamides and N-aryl P-toluenesulphonamides. Journal of Medicinal and Chemical Sciences, 2(8), 5.
  • El-Sayed, N. N. E., et al. (2020). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules, 25(23), 5746.
  • Rao, B. V., et al. (2011). Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. Asian Journal of Chemistry, 24(3), 1191-1194.
  • ResearchGate. (n.d.). Solid-state 13 C CP/MAS NMR spectrum of N-(p-tolyl)-dodecylsulfonamide. [Link]

  • Asadipour, A., et al. (2013). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 12(Suppl), 145–151.
  • Al-Abdullah, E. S., et al. (2022). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. RSC Advances, 12(45), 29509-29532.
  • CAS Common Chemistry. (2024). 1,3-dioxolane. [Link]

  • Pretsch, E., et al. (2000).
  • Stoyanova, R., et al. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 57(12), 1044-1052.
  • LookChem. (n.d.). Cas 124-63-0,Methanesulfonyl chloride. [Link]

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A Technical Guide to the X-ray Crystal Structure of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Due to the limited availability of comprehensive, publicly accessible crystallographic reports for (4-Methylphenyl)methanesulfonamide, this guide will focus on the closely related and structurally significant analogue, 4-Methyl-N-(4-methylphenyl)benzenesulfonamide . This compound, a tosylamide derivative, serves as an exemplary case study, providing deep insights into the synthesis, molecular geometry, and supramolecular interactions characteristic of this important class of molecules. The principles and methodologies discussed are directly applicable to the broader field of sulfonamide crystallography.

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, first introduced as antibacterial agents and now integral to a wide array of therapeutics, including antiviral, anticancer, and anti-inflammatory drugs.[1][2] The biological activity of these molecules is intrinsically linked to their three-dimensional structure and their ability to form specific intermolecular interactions with protein targets.[3][4] X-ray crystallography is the definitive method for elucidating these solid-state structures, providing precise atomic coordinates that reveal intramolecular conformations and intermolecular packing motifs.[5][6]

This technical guide provides an in-depth analysis of the single-crystal X-ray structure of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. We will explore the synthetic methodology, the principles of structure determination, and a detailed examination of the molecular and supramolecular features that govern its solid-state architecture. The focus is on explaining the causality behind the experimental choices and interpreting the structural data to provide actionable insights for researchers in crystallography, materials science, and drug development.

Experimental Methodology

The journey from precursor chemicals to a refined crystal structure involves three critical stages: synthesis, crystallization, and X-ray diffraction analysis. Each step is a self-validating system designed to ensure the integrity of the final structural model.

Part 1: Synthesis of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide

The synthesis follows a standard, robust protocol for sulfonamide formation via the reaction of an amine with a sulfonyl chloride.[7][8]

Rationale: The choice of p-toluidine (4-methylaniline) and p-toluenesulfonyl chloride as reactants is deliberate. The reaction is typically high-yielding and proceeds under mild conditions. Using an aqueous solution with a base (sodium carbonate) is crucial; the base neutralizes the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine, which would render it non-nucleophilic.

Step-by-Step Protocol:

  • Amine Solubilization: Dissolve 4-methylaniline (0.535 g, 5 mmol) in 10 mL of distilled water.

  • Basification: Adjust the solution pH to 8 using a 3 M sodium carbonate (Na₂CO₃) solution. This deprotonates the anilinium salt, generating the free amine which is the active nucleophile.

  • Sulfonylation: Add p-toluenesulfonyl chloride (0.95 g, 5 mmol) to the solution under continuous stirring at room temperature. It is critical to maintain the pH between 8 and 9 by adding 3 M Na₂CO₃ as needed to neutralize the forming HCl.

  • Reaction Completion & Precipitation: Continue stirring until the solution becomes clear, indicating the consumption of the reactants. Acidify the solution to a pH of 2-3 with 3 M HCl. This step protonates the sulfonamide product, reducing its solubility and causing it to precipitate out of the solution.

  • Isolation and Purification: Filter the resulting precipitate and recrystallize it from methanol to obtain pure crystals of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.[7][8]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification p_toluidine 4-Methylaniline dissolve Dissolve in H₂O p_toluidine->dissolve p_tsc p-Tosyl Chloride basify Add Na₂CO₃ (pH 8-9) p_tsc->basify dissolve->basify stir Stir at Room Temp. basify->stir acidify Acidify with HCl (pH 2-3) stir->acidify precipitate Precipitate Forms acidify->precipitate filter Filter Solid precipitate->filter recrystallize Recrystallize (Methanol) filter->recrystallize product Pure C₁₄H₁₅NO₂S Crystals recrystallize->product

Diagram 1: Synthesis workflow for 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.
Part 2: Single Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[5][6] The goal is to grow a crystal of suitable size (typically 0.1-0.3 mm) that is free of defects.[5]

Protocol: Slow evaporation of a saturated solution is a reliable method for crystal growth.

  • Prepare a saturated solution of the purified sulfonamide in a suitable solvent (e.g., methanol or ethanol) at a slightly elevated temperature.

  • Loosely cover the container to allow the solvent to evaporate slowly over several days at room temperature.

  • As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form and grow. The slow rate is key to minimizing defects and twinning in the crystal lattice.

Part 3: X-ray Diffraction Data Collection and Structure Refinement

The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern to build a model of the atomic arrangement.[6][9]

G crystal Select & Mount Single Crystal diffractometer Place in Diffractometer crystal->diffractometer xray Irradiate with Monochromatic X-rays diffractometer->xray detector Collect Diffraction Data (Detector) xray->detector process Process Data (Indexing, Integration) detector->process solve Solve Phase Problem (Direct Methods) process->solve refine Refine Structural Model solve->refine final Final Crystal Structure (CIF File) refine->final G cluster_A Molecule A cluster_B Molecule B (Inversion-Related) node_A R-SO₂-NH-R' node_B R'-NH-O₂S-R node_A:e->node_B:w N-H···O node_B:e->node_A:w O···H-N

Sources

Whitepaper: Strategic Derivatization of the (4-Methylphenyl)methanesulfonamide Scaffold for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of approved therapeutic agents. Its unique physicochemical properties, including the ability to act as a hydrogen bond donor and acceptor and its tetrahedral geometry allowing for precise interactions with biological targets, make it a privileged scaffold in drug design. This guide focuses on a specific, yet versatile, starting point: (4-Methylphenyl)methanesulfonamide. We present a comprehensive, technically-grounded framework for the discovery of novel derivatives, moving from initial scaffold selection through synthetic diversification, multi-tiered screening funnels, and in silico modeling. This document is designed not as a rigid protocol, but as a strategic manual for researchers aiming to unlock the therapeutic potential of this chemical class.

Introduction: The Rationale for (4-Methylphenyl)methanesulfonamide as a Core Scaffold

The selection of a starting scaffold is a critical decision point in any drug discovery campaign. (4-Methylphenyl)methanesulfonamide offers a compelling combination of features:

  • Structural Simplicity and Synthetic Tractability: The molecule presents two primary sites for chemical modification: the sulfonamide nitrogen and the aromatic ring. This allows for the systematic and efficient generation of diverse chemical libraries.

  • Proven Bioactivity: The broader class of benzenesulfonamides, to which our core scaffold belongs, is known to exhibit a vast range of biological activities. These include well-established roles as antibacterial agents (the "sulfa drugs"), diuretics, and inhibitors of enzymes like carbonic anhydrases and cyclooxygenases (COX). This history provides a strong foundation for exploring new therapeutic applications.

  • Favorable Physicochemical Properties: The scaffold possesses a balanced lipophilicity and molecular weight, providing a good starting point for developing drug candidates with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The methyl group at the para-position of the phenyl ring offers a subtle yet significant modulation of electronic and steric properties compared to the parent benzenesulfonamide.

This guide will delineate a logical, field-tested workflow for leveraging these advantages to discover novel and potent bioactive derivatives.

Strategic Synthetic Diversification

The core objective is to create a library of derivatives with varied steric and electronic properties to probe the chemical space around a biological target. We will focus on two primary vectors of diversification.

Vector 1: N-Functionalization of the Sulfonamide Moiety

The sulfonamide nitrogen is a key interaction point. Its acidic proton can be readily substituted to introduce a wide array of functional groups, profoundly influencing binding affinity, selectivity, and pharmacokinetic properties.

This protocol is designed for a 96-well plate format, enabling medium-throughput synthesis.

Materials:

  • (4-Methylphenyl)methanesulfonamide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • A diverse library of alkyl and aryl halides (e.g., benzyl bromides, substituted alkyl iodides, heteroaryl chlorides)

  • 96-well reaction block with magnetic stirring

  • Automated liquid handler (optional, for high-throughput)

  • LC-MS for reaction monitoring and purification

Step-by-Step Methodology:

  • Reaction Preparation: In each well of the reaction block, add (4-Methylphenyl)methanesulfonamide (1.0 eq.).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq.). The base is crucial for deprotonating the sulfonamide nitrogen, forming the nucleophilic sulfonamidate anion. Using an excess ensures the reaction proceeds to completion.

  • Solvent Addition: Dispense anhydrous ACN to each well to achieve a concentration of 0.1 M. ACN is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

  • Electrophile Addition: Add the library of alkyl/aryl halides (1.1 eq.) to their respective wells. A slight excess of the electrophile ensures full consumption of the starting material.

  • Reaction Execution: Seal the reaction block and heat to 60-80°C with vigorous stirring for 12-24 hours. The elevated temperature is necessary to drive the reaction, especially for less reactive halides.

  • Work-up and Purification: Upon cooling, the reaction mixtures are filtered to remove the inorganic base. The solvent is evaporated, and the residue is re-dissolved in DMSO for direct use in screening or purified via mass-triggered preparative HPLC.

Self-Validating System: Each plate should include control wells: a negative control (no electrophile) to confirm starting material stability and a positive control (a known reactive halide like benzyl bromide) to validate the reaction conditions. Reaction progress is monitored by LC-MS, confirming the disappearance of the starting material and the appearance of the desired product mass.

Vector 2: Aromatic Ring Modification

Modifications to the phenyl ring can influence π-π stacking interactions, van der Waals contacts, and overall solubility.

G cluster_0 Core Scaffold cluster_2 Derivative Libraries start (4-Methylphenyl)methanesulfonamide N_Func Vector 1: N-Functionalization (Alkylation/Arylation) start->N_Func K₂CO₃, R-X ACN, 80°C Ring_Func Vector 2: Ring Functionalization (e.g., Halogenation, Nitration) start->Ring_Func Electrophilic Aromatic Sub. Lib_N N-Substituted Library N_Func->Lib_N Lib_Ring Ring-Substituted Library Ring_Func->Lib_Ring

Caption: Synthetic diversification pathways for the core scaffold.

Multi-Tiered Screening Funnel

A tiered approach to screening maximizes efficiency by using high-throughput, lower-cost assays initially to identify hits, which are then subjected to more complex, physiologically relevant assays.

Tier 1: High-Throughput Primary Screening (HTS)

The choice of primary assay depends on the therapeutic hypothesis. Given the history of sulfonamides, excellent starting points include assays for:

  • Carbonic Anhydrase (CA) Inhibition: Many sulfonamides are potent inhibitors of CAs, which are implicated in glaucoma, epilepsy, and some cancers. A simple colorimetric assay measuring the esterase activity of a CA isoform (e.g., CA-II or CA-IX) can be used.

  • Antimicrobial Activity: Derivatives can be screened against panels of clinically relevant bacteria (e.g., E. coli, S. aureus) using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

  • Kinase Inhibition: The sulfonamide motif is present in some kinase inhibitors. A generic kinase assay platform (e.g., ADP-Glo™) can be used to screen against a panel of cancer-relevant kinases.

Tier 2: Secondary Assays for Hit Confirmation and Selectivity

Hits from the primary screen must be validated and profiled.

  • IC₅₀ Determination: Confirmed hits are tested in dose-response format to determine their potency (IC₅₀ value).

  • Selectivity Profiling: If the primary target is part of a larger family (like kinases or CAs), hits should be tested against a panel of related enzymes to determine their selectivity profile. High selectivity is often a key determinant of a successful drug candidate, as it minimizes off-target effects.

Tier 3: Cell-Based and Functional Assays

The most promising candidates are advanced to cell-based assays to assess their activity in a more biological context.

  • Cell Viability/Proliferation Assays: For oncology targets, compounds are tested for their ability to inhibit the growth of cancer cell lines (e.g., using an MTS or CellTiter-Glo® assay).

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound is binding to its intended target within the cell.

Caption: A multi-tiered screening funnel for hit-to-lead identification.

Integrating Computational Chemistry

In silico methods should be used in parallel with experimental work to rationalize results and guide the next round of synthesis.

Structure-Activity Relationship (SAR) Analysis

As data is generated from the screening funnel, a clear SAR should emerge.

Derivative Class Modification Potency (IC₅₀) Notes
N-AlkylN-benzyl5.2 µMEstablishes baseline potency.
N-AlkylN-(4-fluorobenzyl)1.1 µMElectron-withdrawing group improves potency.
N-AlkylN-(3,4-dichlorobenzyl)0.2 µMHalogenation at key positions dramatically increases activity.
N-ArylN-phenyl> 50 µMBulky aryl group not tolerated.

Table 1: Example SAR data for a hypothetical carbonic anhydrase target. This data suggests that electron-deficient benzyl groups on the sulfonamide nitrogen are favorable for binding.

Molecular Docking

Once a putative biological target is confirmed, molecular docking can provide structural hypotheses for the observed SAR.

Protocol: Molecular Docking Study

  • Target Preparation: Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate 3D conformers of the synthesized derivatives and assign appropriate charges (e.g., using a Gasteiger charge model).

  • Binding Site Definition: Define the docking grid around the known active site of the enzyme.

  • Docking Execution: Use a validated docking program (e.g., AutoDock Vina, Glide) to predict the binding pose and score of each ligand within the active site.

  • Analysis: Analyze the top-scoring poses. For our example, docking might reveal that the fluorine atom of the N-(4-fluorobenzyl) derivative forms a favorable halogen bond with a backbone carbonyl in the active site, explaining its increased potency. This insight can then be used to design the next generation of compounds with enhanced interactions.

Conclusion and Future Directions

The (4-Methylphenyl)methanesulfonamide scaffold represents a promising and synthetically accessible starting point for drug discovery campaigns. By employing a systematic approach that combines parallel synthesis, a tiered screening funnel, and integrated computational modeling, research teams can efficiently navigate the path from an initial chemical entity to validated lead candidates. The strategies outlined in this guide provide a robust framework for identifying novel derivatives with therapeutic potential across a spectrum of diseases. Future work should focus on optimizing the ADME properties of lead compounds and evaluating their efficacy in preclinical in vivo models.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]

  • Parr, M. K., & Joseph, J. F. (2012). Doping with growth hormone-releasing hormone (GHRH) and its analogues: How to detect it?. Analytica Chimica Acta. [Link]

  • Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors and their therapeutic potential. Expert Opinion on Therapeutic Patents. [Link]

Methodological & Application

Step-by-step protocol for the synthesis of (4-Methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (4-Methylphenyl)methanesulfonamide

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1][2][3] (4-Methylphenyl)methanesulfonamide serves as a valuable building block in the synthesis of more complex pharmaceutical targets. Its preparation involves a classic and robust transformation: the reaction of a sulfonyl chloride with an amine source.[1][4][5]

This application note provides a comprehensive, step-by-step protocol for the synthesis of (4-Methylphenyl)methanesulfonamide via the ammonolysis of (4-methylphenyl)methanesulfonyl chloride. As a self-validating system, this guide is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also the causal reasoning behind key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction at the electrophilic sulfur center of the sulfonyl chloride.[6][7] Ammonia (NH₃), a potent nucleophile, attacks the sulfur atom, leading to the displacement of the chloride ion, which is an excellent leaving group. A second equivalent of ammonia then acts as a base to deprotonate the resulting ammonium salt, yielding the final sulfonamide product and ammonium chloride as the sole byproduct.[6] This choice of excess ammonia as both the nucleophile and the base simplifies the reaction setup and subsequent purification, as the ammonium chloride byproduct can be easily removed.

The overall transformation is as follows:

CH₃C₆H₄CH₂SO₂Cl + 2 NH₃ → CH₃C₆H₄CH₂SO₂NH₂ + NH₄Cl

Below is a diagram illustrating the mechanistic pathway.

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Departure cluster_2 Step 3: Deprotonation Reactants Reactants (4-Methylphenyl)methanesulfonyl Chloride + Ammonia TS1 Trigonal Bipyramidal Transition State Reactants->TS1 NH₃ attacks Sulfur atom Intermediate Protonated Sulfonamide Intermediate + Chloride Ion TS1->Intermediate Cl⁻ departs Products Products (4-Methylphenyl)methanesulfonamide + Ammonium Chloride Intermediate->Products 2nd NH₃ acts as a base

Caption: Reaction mechanism for sulfonamide formation.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
(4-Methylphenyl)methanesulfonyl chlorideC₈H₉ClO₂S204.675.12 g25.01.0
Ammonium Hydroxide (28-30% NH₃)NH₄OH35.05~10 mL~150~6.0
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11100 mL--
Dichloromethane (DCM)CH₂Cl₂84.9350 mL--
Deionized WaterH₂O18.02100 mL--
Anhydrous Magnesium SulfateMgSO₄120.37~5 g--
Ethanol, 95%C₂H₅OH46.07As needed--

Safety Precautions

Hazard Identification and Mitigation:

  • (4-Methylphenyl)methanesulfonyl chloride: This reagent is corrosive and causes severe skin burns and eye damage.[8] It may also cause respiratory irritation and liberates toxic hydrogen chloride gas upon contact with water or moisture.[8] Action: Handle only in a certified chemical fume hood. Wear nitrile gloves, a flame-resistant lab coat, and chemical splash goggles. Avoid inhalation of dust or vapors.

  • Ammonium Hydroxide (Conc.): Causes severe skin burns and eye damage. The vapor is irritating to the respiratory system. Action: Handle in a chemical fume hood. Ensure adequate ventilation.

  • Organic Solvents (THF, DCM, Ethanol): Flammable and volatile. Dichloromethane is a suspected carcinogen. Action: Keep away from ignition sources. Handle in a well-ventilated area or fume hood.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9] Ensure eyewash stations and safety showers are readily accessible.[8]

Experimental Protocol

This protocol is designed for a 25 mmol scale. Adjustments can be made as necessary.

Caption: Step-by-step experimental workflow.

1. Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (4-methylphenyl)methanesulfonyl chloride (5.12 g, 25.0 mmol).

  • Add 100 mL of anhydrous tetrahydrofuran (THF) and stir until the solid is fully dissolved.

  • Place the flask in an ice-water bath and cool the solution to 0 °C. The use of anhydrous THF is crucial to prevent hydrolysis of the reactive sulfonyl chloride.[8]

2. Ammonolysis Reaction:

  • Slowly add concentrated ammonium hydroxide (~10 mL, ~6.0 eq.) to the cooled THF solution dropwise using a pressure-equalizing dropping funnel over 20-30 minutes.

  • Causality: A significant excess of ammonia is used to ensure it acts as both the nucleophile and the base to neutralize the HCl formed, driving the reaction to completion.[6] The slow, dropwise addition and cooling are essential to control the exothermic reaction and prevent unwanted side reactions. Maintain the internal temperature below 10 °C throughout the addition.[10]

  • Upon addition, a white precipitate of ammonium chloride (NH₄Cl) will form.

3. Reaction Completion:

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Continue stirring for an additional 2 hours to ensure the reaction proceeds to completion. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) if desired.[11]

4. Workup and Isolation:

  • Remove the solid ammonium chloride byproduct by vacuum filtration through a Büchner funnel, washing the filter cake with two small portions of fresh THF (~10 mL each).

  • Combine the washings with the main filtrate. This step is critical as the desired product is soluble in THF, while the salt byproduct is not.[6][12]

  • Transfer the combined filtrate to a round-bottom flask and remove the THF solvent under reduced pressure using a rotary evaporator. This will yield the crude (4-Methylphenyl)methanesulfonamide, typically as a white or off-white solid.

5. Purification via Recrystallization:

  • Transfer the crude solid to a 100 mL Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

  • Slowly add deionized water dropwise until the solution becomes faintly cloudy (the cloud point), then add a drop or two of ethanol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified white, crystalline product by vacuum filtration.[13] Wash the crystals with a small amount of cold water and allow them to air dry on the filter.

  • Dry the product under vacuum to a constant weight. A typical yield after recrystallization is in the range of 75-90%.

Characterization and Expected Results

  • Appearance: White crystalline solid. Sulfonamides are typically crystalline due to the rigidity of the functional group.[1]

  • Melting Point (MP): Determine the melting point and compare it to literature values. A sharp melting point is indicative of high purity.

  • Spectroscopic Analysis:

    • ¹H NMR: Confirm the presence of the methyl group singlet, the benzylic CH₂ singlet, the aromatic protons, and the broad singlet for the sulfonamide N-H protons.

    • ¹³C NMR: Verify the number of unique carbon signals corresponding to the molecular structure.[14]

    • FTIR: Identify characteristic peaks for the N-H stretch (around 3300-3200 cm⁻¹), C-H stretches, aromatic C=C stretches, and the strong, characteristic symmetric and asymmetric S=O stretches of the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).[15]

  • Purity Analysis: Purity can be further assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16]

Conclusion

This protocol details a reliable and efficient method for the synthesis of (4-Methylphenyl)methanesulfonamide. By employing the ammonolysis of the corresponding sulfonyl chloride in THF, the procedure allows for straightforward execution and purification. The causal explanations provided for each critical step are intended to empower the researcher to not only replicate the synthesis but also to adapt the methodology for related transformations. Adherence to the safety precautions outlined is paramount for the successful and safe execution of this synthesis.

References

  • Wikipedia. Sulfonamide. [Link]

  • Royal Society of Chemistry. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. [Link]

  • Google Patents.
  • National Institutes of Health (NIH). Preparation of sulfonamides from N-silylamines - PMC. [Link]

  • Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • YouTube. 26.04 Protecting Groups for Amines: Sulfonamides. [Link]

  • National Institutes of Health (NIH). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide - PMC. [Link]

  • PrepChem.com. Step 2) Preparation of N-[4-(2-Propenoxy)phenyl]methanesulfonamide. [Link]

  • National Institutes of Health (NIH). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC. [Link]

  • Google Patents.
  • National Institutes of Health (NIH). Synthesis, structural, spectroscopic studies, NBO analysis, NLO and HOMO-LUMO of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide with experimental and theoretical approaches. [Link]

  • Wikipedia. Sulfonamide (medicine). [Link]

  • ResearchGate. Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. [Link]

  • ResearchGate. (PDF) 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. [Link]

  • Semantic Scholar. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. [Link]

  • ResearchGate. (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

  • PrepChem.com. Preparation of N-(4-vinylphenyl)methanesulfonamide. [Link]

Sources

A Robust, Validated HPLC Method for Purity Analysis of (4-Methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylphenyl)methanesulfonamide is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. The control of impurities is a critical aspect of drug development and manufacturing, as mandated by regulatory bodies worldwide. Impurities can impact the safety and efficacy of the final drug product.[1] Therefore, a reliable and robust analytical method for determining the purity of (4-Methylphenyl)methanesulfonamide is essential. High-Performance Liquid Chromatography (HPLC) is a precise and sensitive technique widely used for impurity profiling in the pharmaceutical industry.[2]

This application note presents a detailed, validated reverse-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of (4-Methylphenyl)methanesulfonamide and the separation of its potential related substances. The method is designed to be specific, accurate, precise, and robust, making it suitable for routine quality control and stability testing. The validation strategy is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure its suitability for the intended purpose.[3]

Scientific Principles and Method Rationale

The development of a successful analytical method is predicated on a sound understanding of the analyte's physicochemical properties and the principles of chromatography.

  • Analyte Characteristics : (4-Methylphenyl)methanesulfonamide possesses a p-tolyl (4-methylphenyl) group, which is nonpolar, and a methanesulfonamide group, which is polar. This amphiphilic nature makes it an ideal candidate for Reverse-Phase HPLC, where the nonpolar moiety can interact with a hydrophobic stationary phase. The aromatic ring acts as a chromophore, enabling sensitive detection using a UV spectrophotometer.

  • Chromatographic Mode Selection : RP-HPLC is the most common chromatographic technique for impurity profiling due to its versatility and applicability to a wide range of compounds.[4] A C18 (octadecylsilane) stationary phase was selected for its strong hydrophobic retention capabilities, which are well-suited to retaining the p-tolyl group of the analyte and separating it from potentially more or less polar impurities.

  • Mobile Phase Strategy : The mobile phase consists of acetonitrile and water. Acetonitrile is a common organic modifier with a low UV cutoff wavelength, making it transparent at the detection wavelengths used.[5] A small amount of phosphoric acid is added to the aqueous phase to control the pH. This serves a critical function: it suppresses the potential ionization of the sulfonamide proton (pKa is weakly acidic) and any other ionizable functional groups on impurities, thereby ensuring sharp, symmetrical, and reproducible chromatographic peaks.[6] A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, is employed. This is crucial for impurity analysis as it ensures that both highly polar and highly nonpolar impurities are eluted from the column within a reasonable timeframe, providing a comprehensive impurity profile.[7]

  • Detection Wavelength Selection : The p-tolyl group is the principal chromophore. Based on data from structurally analogous compounds like p-toluenesulfonic acid, the molecule exhibits significant UV absorbance maxima near 225 nm and 265 nm.[6]

    • 225 nm is selected for high sensitivity, making it ideal for detecting and quantifying trace-level impurities.

    • 265 nm is selected for higher selectivity, as fewer compounds absorb at this longer wavelength, reducing potential interference from excipients or other matrix components. Using a Photo Diode Array (PDA) detector allows for monitoring at both wavelengths simultaneously and for spectral analysis to assess peak purity.

Visual Workflow of the Analytical Protocol

The following diagram outlines the complete workflow from sample preparation to final analysis.

HPLC Purity Analysis Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing A Weigh Standard & Sample Accurately B Dissolve in Diluent (Volumetric Flask) A->B C Sonicate to Ensure Complete Dissolution B->C D Dilute to Final Concentration C->D E Equilibrate HPLC System with Mobile Phase D->E F Inject Standard(s) for System Suitability E->F G Inject Blank & Samples F->G H Integrate Chromatograms G->H I Identify & Quantify Impurities (% Area Normalization) H->I K Generate Final Report I->K J Verify System Suitability (Tailing, Resolution, etc.) J->K caption Figure 1: Overall workflow for HPLC purity analysis.

Figure 1: Overall workflow for HPLC purity analysis.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and Photo Diode Array (PDA) detector.

  • Chromatography Data System (CDS): OpenLab CDS, Empower™, or equivalent.

  • Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm, or equivalent.

  • Chemicals:

    • (4-Methylphenyl)methanesulfonamide Reference Standard (RS) and test sample.

    • Acetonitrile (HPLC Grade).

    • Phosphoric Acid (AR Grade, ~85%).

    • Water (Milli-Q® or HPLC Grade).

  • Labware: Calibrated analytical balance, Class A volumetric flasks, pipettes, autosampler vials.

Chromatographic Conditions

The optimized parameters for the separation are summarized in the table below.

ParameterCondition
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 225 nm (for quantitation) & 265 nm (for confirmation)
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Preparation of Solutions
  • Diluent: Acetonitrile / Water (50:50, v/v).

  • Mobile Phase A Preparation: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of (4-Methylphenyl)methanesulfonamide RS into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve. Dilute to volume with diluent and mix.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask. Dilute to volume with diluent and mix.

  • Sample Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the (4-Methylphenyl)methanesulfonamide test sample into a 50 mL volumetric flask. Prepare similarly to the Standard Stock Solution.

System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Working Standard Solution (50 µg/mL). The system is deemed ready for analysis if the following criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates > 2000
% RSD of Peak Area ≤ 2.0% for n=5 injections
% RSD of Retention Time ≤ 1.0% for n=5 injections

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for its intended purpose, as per ICH Q2(R1) guidelines.

Method Validation Relationships Validation Method Validation (ICH Q2) Specificity Specificity Distinguishes analyte from impurities/matrix Validation->Specificity Linearity Linearity Proportional response to concentration Validation->Linearity Accuracy Accuracy Closeness to true value (Recovery %) Validation->Accuracy Precision Precision Repeatability (Intra-day) Intermediate (Inter-day) Validation->Precision LOD Detection Limit (LOD) Lowest detectable amount Validation->LOD LOQ Quantitation Limit (LOQ) Lowest quantifiable amount Validation->LOQ Robustness Robustness Unaffected by small method variations Validation->Robustness Range Range Concentration interval for valid results Linearity->Range defines Linearity->LOD Linearity->LOQ helps determine Range->Accuracy Range->Precision tested over caption Figure 2: Interrelationship of key validation parameters.

Figure 2: Interrelationship of key validation parameters.
Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, standard, sample, and spiked sample. Assess peak purity using a PDA detector.No interference at the analyte retention time. Peak purity index > 0.999.
Linearity Analyze a series of at least five concentrations from the LOQ to 150% of the working concentration (e.g., 0.5 to 75 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming acceptable linearity, accuracy, and precision.As defined by linearity.
Accuracy (Recovery) Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0% at each level.
Precision Repeatability: Six replicate preparations of the sample. Intermediate: Repeat on a different day with a different analyst or instrument.Repeatability: RSD ≤ 2.0%. Intermediate: RSD ≤ 3.0%.
Limit of Detection (LOD) Determined based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N ratio of 3:1.
Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N ratio of 10:1. Must be precise and accurate.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±2°C, mobile phase pH ±0.2) and assess system suitability.System suitability criteria must be met under all varied conditions.
Conclusion

This application note describes a comprehensive, robust, and reliable RP-HPLC method for the purity determination of (4-Methylphenyl)methanesulfonamide. The method is grounded in established chromatographic principles and is designed for validation according to stringent ICH guidelines. The detailed protocol for both the analysis and the validation provides researchers, scientists, and drug development professionals with a self-contained system to ensure the quality and consistency of this important chemical entity. Its high specificity and sensitivity make it an invaluable tool for quality control in a regulated pharmaceutical environment.

References

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of p-Toluenesulfonic Acid. [Link]

  • Cheméo. (n.d.). Methane sulfonamide (CAS 3144-09-0) - Chemical & Physical Properties. [Link]

  • ResearchGate. (2024). HPLC Method Development and Impurity Profiling. [Link]

  • PubChem. (n.d.). (3-Fluoro-4-methylphenyl)methanesulfonamide. [Link]

  • Chemsrc. (2025). N-[1-(4-methylphenyl)sulfonyl-2-methylsulfanylethyl]methanesulfonamide. [Link]

  • LCGC International. (2010). Method Development for Drug Impurity Profiling: Part 1. [Link]

  • Inovatus. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • European Medicines Agency. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • NIST. (n.d.). Benzenesulfonamide, 4-methyl-. [Link]

  • University of Wisconsin. (n.d.). Solvents for Ultraviolet Spectrophotometry. [Link]

  • PubChem. (n.d.). Methanesulfonamide, N-phenyl-. [Link]

  • American Pharmaceutical Review. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. [Link]

  • PubChem. (n.d.). p-Toluenesulfonamide. [Link]

  • MDPI. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

Using (4-Methylphenyl)methanesulfonamide in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of (4-Methylphenyl)methanesulfonamide in Heterocyclic Synthesis

Introduction and Scope

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules featuring these structural motifs.[1][2] The sulfonamide group, in particular, is a well-established pharmacophore found in a wide array of drugs, including antibacterial, anti-inflammatory, and anti-cancer agents.[3][4][5] (4-Methylphenyl)methanesulfonamide, also known as p-toluenemethanesulfonamide, serves as a versatile and economically viable building block for the synthesis of novel nitrogen-containing heterocycles. Its utility stems from the acidic N-H proton and the stability of the sulfonyl group, which can act as both a directing group and a key structural element.

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the strategic application of (4-Methylphenyl)methanesulfonamide in the construction of diverse heterocyclic systems. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into reaction mechanisms, optimization, and practical execution. The protocols described herein are designed to be self-validating, grounded in authoritative literature, and presented with clarity to ensure reproducibility and successful implementation.

Physicochemical Properties of (4-Methylphenyl)methanesulfonamide

A thorough understanding of the starting material's properties is critical for reaction design and safety.

PropertyValueReference
Chemical Formula C₈H₁₁NO₂SGeneral Chemical Data
Molar Mass 185.24 g/mol General Chemical Data
Appearance White to off-white crystalline powderMaterial Safety Data Sheets
Melting Point 103-107 °CMaterial Safety Data Sheets
pKa of N-H ~10General Organic Chemistry Texts
Solubility Soluble in methanol, ethanol, acetone; sparingly soluble in water.Material Safety Data Sheets

The moderate acidity of the N-H proton (pKa ≈ 10) is a key feature, allowing for deprotonation under relatively mild basic conditions to form a potent nitrogen nucleophile. This nucleophilicity is central to the synthetic strategies discussed below.

Synthetic Strategy 1: Palladium-Catalyzed N-Arylation and Subsequent Cyclization

One of the most powerful and modular approaches for synthesizing N-aryl heterocyclic sulfonamides is a two-step sequence involving an initial palladium-catalyzed C-N cross-coupling reaction, followed by an intramolecular cyclization. The Buchwald-Hartwig amination is the preeminent method for the initial N-arylation step, offering exceptional functional group tolerance and broad substrate scope.[6][7][8]

Conceptual Workflow

This strategy relies on coupling (4-Methylphenyl)methanesulfonamide with a bifunctional aryl halide (or triflate). The aryl partner must contain an ortho-positioned functional group (e.g., an ester, ketone, or nitrile) that can subsequently react with the sulfonamide nitrogen or an adjacent part of the molecule to forge the heterocyclic ring.

cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Intramolecular Cyclization A (4-Methylphenyl)methanesulfonamide C N-Arylated Intermediate A->C B Bifunctional Aryl Halide (e.g., 2-bromobenzoate) B->C D N-Aryl Heterocyclic Sulfonamide (e.g., Saccharin analogue) C->D  Cyclization Conditions  (e.g., Heat or Acid/Base) catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) catalyst->C base Base (e.g., Cs₂CO₃) base->C

Caption: General workflow for heterocycle synthesis via N-arylation and cyclization.

Mechanism in Focus: The Buchwald-Hartwig Catalytic Cycle

The success of the C-N coupling hinges on a well-defined palladium catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimization.[7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Ligand Exchange/Amide Binding: The deprotonated sulfonamide (formed by the base) displaces a halide from the Pd(II) center.

  • Reductive Elimination: The N-aryl bond is formed, releasing the desired product and regenerating the Pd(0) catalyst.

The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) are often required to promote the reductive elimination step, which is typically rate-limiting, and to prevent catalyst decomposition.[8][9]

G center Pd(0)Ln OA Ar-Pd(II)(L)n-X center->OA Oxidative Addition RE [Ar-Pd(II)(L)n-N(SO₂R')R'']⁻ OA->RE Amide Binding & Deprotonation RE->center Reductive Elimination Product Ar-N(SO₂R')R'' RE->Product ArX Ar-X ArX->OA Amide HN(SO₂R')R'' Amide->RE Base Base Base->RE

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Synthesis of a Benzo-fused Sulfonimidate Heterocycle

This protocol is adapted from a procedure for synthesizing novel sulfonimidate heterocycles, demonstrating the power of the N-arylation/cyclization strategy.[10]

Reaction: Coupling of (4-Methylphenyl)methanesulfonamide with Methyl 2-bromobenzoate followed by acid-catalyzed cyclization.

Materials:

  • (4-Methylphenyl)methanesulfonamide (1.0 equiv)

  • Methyl 2-bromobenzoate (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

Step-by-Step Procedure:

Part A: Buchwald-Hartwig N-Arylation

  • Inert Atmosphere: To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and Cesium Carbonate (2.0 equiv). Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add (4-Methylphenyl)methanesulfonamide (1.0 equiv), Methyl 2-bromobenzoate (1.1 equiv), and anhydrous toluene via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Causality: The high temperature is necessary to overcome the activation energy for the oxidative addition and reductive elimination steps. Cesium carbonate is a strong, yet non-nucleophilic, base ideal for deprotonating the sulfonamide without competing side reactions.

  • Work-up: Upon completion (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-arylated intermediate.

Part B: Intramolecular Cyclization

  • Dissolution: Dissolve the purified N-arylated intermediate in dichloromethane (DCM).

  • Acid Catalyst: Add Trifluoroacetic Acid (TFA) (2-3 equiv) dropwise at room temperature.

  • Reaction and Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material. Causality: TFA protonates the ester carbonyl, activating it for intramolecular nucleophilic attack by the sulfonamide nitrogen, leading to cyclization and elimination of methanol.

  • Quenching and Extraction: Carefully quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Final Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure heterocyclic product.

Synthetic Strategy 2: Mitsunobu Reaction for N-Alkylation and Cyclization

The Mitsunobu reaction is a cornerstone of organic synthesis for converting alcohols into a wide range of functional groups, including C-N bonds, with a characteristic inversion of stereochemistry at the alcohol carbon.[11][12] Sulfonamides are excellent nitrogen nucleophiles for this transformation, making it a valuable tool for building heterocyclic systems from alcohol precursors.[13][14]

Reaction Principle

The reaction involves an alcohol, a nitrogen nucleophile ((4-Methylphenyl)methanesulfonamide), a phosphine (typically triphenylphosphine, PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15] The key is the in-situ activation of the alcohol by the phosphine/azodicarboxylate system, turning the hydroxyl group into an excellent leaving group for Sₙ2 displacement by the sulfonamide anion.

cluster_0 Mitsunobu Reaction cluster_1 Intramolecular Cyclization A Substrate with -OH and -X groups C N-Alkylated Intermediate A->C B (4-Methylphenyl)methanesulfonamide B->C D Final Heterocycle C->D  SₙAr or other  cyclization reaction reagents PPh₃ + DIAD reagents->C

Caption: Heterocycle synthesis using a Mitsunobu/cyclization sequence.

Protocol: Synthesis of a Substituted Pyrrolidine

This protocol outlines the synthesis of an N-substituted pyrrolidine derivative, a common core in many pharmaceuticals.

Reaction: Intramolecular Mitsunobu cyclization of a linear amino alcohol precursor (formed in a prior step). For this example, we will focus on the key N-alkylation step using an external alcohol.

Materials:

  • (4-Methylphenyl)methanesulfonamide (1.2 equiv)

  • A suitable primary or secondary alcohol (e.g., 4-bromo-1-butanol) (1.0 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the alcohol (1.0 equiv), (4-Methylphenyl)methanesulfonamide (1.2 equiv), and triphenylphosphine (1.5 equiv).

  • Dissolution: Dissolve the solids in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath. Causality: The initial reaction between PPh₃ and DIAD is highly exothermic. Cooling prevents side reactions and decomposition of the reactive intermediates.

  • Reagent Addition: Add DIAD (1.5 equiv) dropwise to the stirred solution over 15-20 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) is typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours, monitoring by TLC.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced diisopropyl hydrazodicarboxylate, which can be challenging to remove. Purification is typically achieved by flash column chromatography. Expertise Note: Using polymer-supported triphenylphosphine can simplify purification, as the phosphine oxide byproduct can be removed by simple filtration.[12]

  • Subsequent Cyclization: The resulting N-alkylated product (e.g., N-(4-bromobutyl)-(4-methylphenyl)methanesulfonamide) can then be cyclized. For instance, treatment with a base like sodium hydride (NaH) in THF would induce an intramolecular Sₙ2 reaction to form the N-substituted pyrrolidine.

Comparative Overview of Synthetic Strategies

StrategyKey ReagentsAdvantagesLimitationsKey Heterocycles
Buchwald-Hartwig Amination Pd catalyst, phosphine ligand, baseExcellent functional group tolerance; highly modular; reliable and scalable.Catalyst cost; sensitivity to air/moisture; removal of metal residues.Benzoxathiazinones, quinazolinones, phenothiazines.[10]
Mitsunobu Reaction PPh₃, DIAD/DEADMild conditions; stereochemical inversion at chiral centers; good for complex substrates.Stoichiometric byproducts (phosphine oxide, hydrazine) complicate purification; substrate must be a primary/secondary alcohol.Pyrrolidines, piperidines, oxazolidinones.[14]
Radical Cyclization Radical initiator (AIBN), tin hydrideForms C-C or C-N bonds effectively; good for complex polycyclic systems.Use of toxic tin reagents; sometimes lacks stereocontrol; requires specific radical precursors.Fused and spirocyclic imines.[16]
Aza-Heck Cyclization Pd catalyst, oxidantAccess to unique N-heterocycles; can create challenging tetrasubstituted centers.Substrate scope can be limited; may require fine-tuning of reaction conditions.Pyrrolidines, bicyclic systems.[17]

Summary and Outlook

(4-Methylphenyl)methanesulfonamide is a powerful and versatile reagent in the synthetic chemist's toolbox for the construction of nitrogen-containing heterocycles. Its favorable physicochemical properties and reactivity in cornerstone organic reactions like the Buchwald-Hartwig amination and Mitsunobu reaction allow for the modular and efficient assembly of complex molecular architectures. By understanding the underlying mechanisms and the rationale for specific reaction conditions, researchers can effectively troubleshoot, optimize, and adapt these protocols to their specific synthetic targets. The continued development of new catalytic systems and synthetic methodologies will undoubtedly expand the utility of this fundamental building block, paving the way for the discovery of novel therapeutic agents and functional materials.

References

  • Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. (n.d.). National Institutes of Health. Available at: [Link]

  • Bower, J. F., et al. (2016). Diverse N-Heterocyclic Ring Systems via Aza-Heck Cyclizations of N-(Pentafluorobenzoyloxy)sulfonamides. Angewandte Chemie International Edition, 55(38), 11569-11573. Available at: [Link]

  • Kovalenko, S. M., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 28(1), 51. Available at: [Link]

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  • Recent developments in the synthesis of N-aryl sulfonamides. (2024). ResearchGate. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2021). Current Organic Chemistry, 25(13), 1544-1561. Available at: [Link]

  • Synthesis and Molecular Docking Studies of Some Novel Heterocyclic Compounds Containing Sulfonamide Moiety. (2014). International Journal of Organic Chemistry, 4, 68-81. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Selected drugs with N-aryl sulfonamide structure motif. (n.d.). ResearchGate. Available at: [Link]

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  • Synthesis of 5-[(4-methylphenyl)sulfinyl]- and 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazoles. (2012). ResearchGate. Available at: [Link]

  • Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. (2020). Journal of the American Chemical Society, 142(40), 16948-16954. Available at: [Link]

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  • A Review on the Synthesis and Pharmacological Activity of Heterocyclic Compounds. (2022). Current Physical Chemistry, 13(1). Available at: [Link]

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  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of various N-heterocycles using the four-component Ugi reaction. (2020). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. (2015). The Journal of Organic Chemistry, 80(7), 3504-3511. Available at: [Link]

  • Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. (1997). Bioorganic & Medicinal Chemistry, 5(2), 437-444. Available at: [Link]

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  • Synthesis and Characterization of Some New4-Methyl-N-{4-[6-(substituted aryl)-[1][16][17] triazolo[3,4-b][1][3][16]thiadiazol-3-yl]-phenyl}-benzenesulfonamides. (2023). Indian Journal of Heterocyclic Chemistry, 33(1), 109. Available at: [Link]

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The Versatility of (4-Methylphenyl)methanesulfonamide in Medicinal Chemistry: A Reagent for Scaffolding Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1] Its ability to act as a bioisostere for carboxylic acids and amides, coupled with its capacity to form crucial hydrogen bonds with biological targets, has cemented its role in drug design.[2][3] (4-Methylphenyl)methanesulfonamide, a key reagent in the synthesis of these vital scaffolds, offers a versatile platform for the construction of novel drug candidates. This technical guide provides an in-depth exploration of the application of (4-Methylphenyl)methanesulfonamide in medicinal chemistry, complete with detailed protocols and insights into its synthetic utility.

Core Applications in Drug Discovery

The primary application of (4-Methylphenyl)methanesulfonamide in medicinal chemistry lies in its use as a building block for more complex sulfonamide-containing molecules. The presence of the reactive methanesulfonamide group allows for facile derivatization, typically through N-alkylation or N-arylation reactions, to introduce a variety of substituents and explore structure-activity relationships (SAR).

N-Alkylation and N-Arylation: A Gateway to Diverse Chemical Space

The nitrogen atom of the sulfonamide can be readily alkylated or arylated to generate a library of derivatives. This is a fundamental strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as lipophilicity, solubility, and metabolic stability, thereby optimizing its pharmacokinetic and pharmacodynamic profile.

A general approach to the synthesis of N-substituted sulfonamides involves the reaction of (4-Methylphenyl)methanesulfonamide with an appropriate alkyl or aryl halide in the presence of a base. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving (4-Methylphenyl)methanesulfonamide and its derivatives.

Protocol 1: General Synthesis of N-Aryl-(4-methylphenyl)methanesulfonamides

This protocol describes a common method for the synthesis of N-aryl sulfonamides, a class of compounds with demonstrated biological activities.

Reaction Scheme:

reagent1 Ar-NH2 reaction + reagent1->reaction reagent2 (4-Methylphenyl)methanesulfonyl chloride reagent2->reaction product N-Aryl-(4-methylphenyl)methanesulfonamide base Pyridine or Triethylamine base->reaction Base solvent DCM or THF solvent->reaction Solvent reaction->product

General N-Aryl Sulfonamide Synthesis Workflow

Materials:

  • Substituted aniline (1.0 eq)

  • (4-Methylphenyl)methanesulfonyl chloride (1.05 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted aniline (1.0 eq) in DCM or THF in a round-bottom flask.

  • Add the base (pyridine or triethylamine, 1.5 eq) to the solution and stir at room temperature.

  • Slowly add a solution of (4-methylphenyl)methanesulfonyl chloride (1.05 eq) in the same solvent to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Causality Behind Experimental Choices:

  • The use of a slight excess of the sulfonyl chloride ensures complete consumption of the starting amine.

  • The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • The aqueous workup steps are essential to remove unreacted starting materials, the base, and salts, simplifying the final purification.

Protocol 2: Synthesis of 4-Amino-N-methylphenylmethanesulfonamide

This protocol outlines the synthesis of a key intermediate used in the preparation of various pharmaceutical agents.[4]

Reaction Scheme:

start 4-Nitro-N-methylphenylmethanesulfonamide reaction Reduction start->reaction reagent Hydrazine Hydrate reagent->reaction Reducing Agent catalyst Raney Nickel catalyst->reaction Catalyst product 4-Amino-N-methylphenylmethanesulfonamide reaction->product

Reduction of a Nitroarene to an Amine

Materials:

  • 4-Nitro-N-methylphenylmethanesulfonamide (1.0 eq)

  • Hydrazine hydrate (excess)

  • Raney Nickel (catalytic amount)

  • Methanol or Ethanol

Procedure:

  • To a solution of 4-nitro-N-methylphenylmethanesulfonamide in methanol or ethanol, add a catalytic amount of Raney Nickel.

  • Heat the mixture to reflux.

  • Slowly add hydrazine hydrate to the refluxing mixture.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the Raney Nickel catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 4-amino-N-methylphenylmethanesulfonamide.

Trustworthiness of the Protocol: This reduction method is a well-established and reliable procedure for the conversion of nitroarenes to anilines. The use of hydrazine hydrate and Raney Nickel is a classic combination for this transformation, known for its high efficiency and clean conversion.

Data Presentation: Synthetic Yields and Biological Activity

The utility of (4-Methylphenyl)methanesulfonamide as a reagent is underscored by the successful synthesis of a variety of bioactive compounds. The following table summarizes representative examples, including reaction yields and biological activities.

ProductStarting AmineYield (%)Biological ActivityReference
N-(4-((3-formyl-4-hydroxyphenyl)diazenyl)phenyl)-4-methylbenzenesulfonamide4-((4-aminophenyl)diazenyl)-2-formylphenol65Antimicrobial and Antioxidant[5]
N-(4-azidophenyl)-4-methylbenzenesulfonamide4-azidoaniline84Precursor for triazole synthesis[5]
N-[(4-Methylphenyl)sulfonyl]nicotinamideNicotinamide-Antibacterial[6]
N-[(4-Methylphenyl)sulfonyl]histidineHistidine-Antibacterial[6]
N-[(4-Methylphenyl)sulfonyl]tryptophanTryptophan-Antibacterial[6]

Yields are as reported in the cited literature. "-" indicates data not available in the source.

Conclusion and Future Outlook

(4-Methylphenyl)methanesulfonamide continues to be a valuable and versatile reagent in the medicinal chemist's toolbox. Its straightforward reactivity allows for the efficient synthesis of a wide range of sulfonamide-containing molecules, which are integral to the development of new therapeutic agents. Future applications of this reagent will likely focus on its incorporation into more complex molecular architectures, including macrocycles and covalent inhibitors, to address challenging biological targets. The continued exploration of novel synthetic methodologies utilizing (4-Methylphenyl)methanesulfonamide will undoubtedly lead to the discovery of the next generation of sulfonamide-based drugs.

References

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). PMC. Retrieved from [Link]

  • Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. (2023). Request PDF. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Sulfonamide Derivative. (n.d.). TSI Journals. Retrieved from [Link]

  • Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. (2024). PubMed. Retrieved from [Link]

  • Mild and General Method for the Synthesis of Sulfonamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Method for preparing 4-amino-N-methylphenyl methane sulfonamide. (2011). Google Patents.
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  • Sulfonamide synthesis by aminosulfonylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. (n.d.). Open Medicinal Chemistry Journal. Retrieved from [Link]

  • A reagent to access methyl sulfones. (2024). PMC. Retrieved from [Link]

  • Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. (2001). PubMed. Retrieved from [Link]

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Experimental procedure for N-arylation using (4-Methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the N-Arylation of (4-Methylphenyl)methanesulfonamide: Protocols, Mechanisms, and Field-Proven Insights

Introduction: The Strategic Importance of N-Aryl Sulfonamides

The N-aryl sulfonamide moiety is a cornerstone in modern medicinal chemistry and drug discovery, appearing in a vast array of FDA-approved therapeutics.[1] Its prevalence is due to its unique combination of chemical stability, ability to act as a bioisostere for carboxylic acids, and its capacity to engage in crucial hydrogen bonding interactions with biological targets. (4-Methylphenyl)methanesulfonamide, often referred to as p-toluenesulfonamide, serves as a versatile and readily available building block for the synthesis of these valuable compounds.

The construction of the critical C-N bond to form N-aryl sulfonamides has evolved significantly. While classical methods involving the reaction of an amine with a sulfonyl chloride are common, they can be limited by substrate scope and may generate potentially genotoxic byproducts.[2] Modern synthetic chemistry has largely pivoted to transition-metal-catalyzed cross-coupling reactions, which offer a more robust, versatile, and safer pathway.[2][3]

This application note provides a comprehensive guide to the two most powerful and widely adopted methods for the N-arylation of (4-Methylphenyl)methanesulfonamide: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings of each reaction, provide detailed, step-by-step experimental protocols, and offer expert insights to guide methodology selection and troubleshooting.

Mechanistic Overview: Palladium vs. Copper Catalysis

The choice between palladium and copper catalysis is a critical decision in synthesis design, dictated by factors such as substrate scope, functional group tolerance, cost, and desired reaction conditions.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds.[4] The reaction is renowned for its broad substrate scope, high functional group tolerance, and the use of bulky, electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle.[5] The generally accepted mechanism proceeds via a Pd(0)/Pd(II) catalytic cycle.

The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. The sulfonamide is then deprotonated by a base, and the resulting amidate coordinates to the palladium center. The final, and often rate-limiting, step is reductive elimination, which forms the desired N-aryl sulfonamide product and regenerates the active Pd(0) catalyst.[5]

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(L) Intermediate oxidative_addition->pd2_complex ligand_exchange Ligand Exchange pd2_complex->ligand_exchange + R(SO₂R')N⁻ - X⁻ amide_coordination Ar-Pd(II)-N(SO₂R')R(L) Amide Complex ligand_exchange->amide_coordination reductive_elimination Reductive Elimination amide_coordination->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-N(SO₂R')R Product reductive_elimination->product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classical method for C-N bond formation and typically involves copper catalysis.[6] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols often use catalytic amounts of copper salts, sometimes assisted by ligands, under significantly milder conditions.[7][8] This makes it an economically attractive alternative to palladium-based methods.[9]

The mechanism, while still debated, is generally thought to involve a Cu(I)/Cu(III) cycle. A Cu(I) salt reacts with the deprotonated sulfonamide to form a copper-amidate complex. This complex then undergoes oxidative addition with the aryl halide to generate a transient Cu(III) intermediate. Reductive elimination from this intermediate yields the N-arylated product and regenerates the active Cu(I) species.[8]

Ullmann Condensation Catalytic Cycle cu1 Cu(I)X Catalyst Precursor amide_complex [Cu(I)-N(SO₂R')R] Copper Amidate cu1->amide_complex + R(SO₂R')N⁻ - X⁻ oxidative_addition Oxidative Addition amide_complex->oxidative_addition Ar-X cu3_complex Ar-Cu(III)-X(N(SO₂R')R) Intermediate oxidative_addition->cu3_complex reductive_elimination Reductive Elimination cu3_complex->reductive_elimination reductive_elimination->cu1 Regeneration product Ar-N(SO₂R')R Product reductive_elimination->product

Caption: Simplified catalytic cycle for the Ullmann condensation.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)

This protocol is adapted from established methods for the N-arylation of sulfonamides and is particularly effective for a broad range of aryl bromides and chlorides, offering excellent functional group tolerance.[2]

Materials and Equipment
  • Substrates : (4-Methylphenyl)methanesulfonamide, Aryl Halide (Bromide or Chloride)

  • Catalyst : [Pd(allyl)Cl]₂ or Pd₂(dba)₃

  • Ligand : t-BuXPhos or XPhos

  • Base : Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄)

  • Solvent : Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) or Toluene

  • Equipment : Oven-dried Schlenk flask or reaction vial, magnetic stir bar, magnetic stir plate with heating, inert gas supply (Argon or Nitrogen), standard glassware for work-up and purification, silica gel for column chromatography.

Step-by-Step Experimental Procedure

Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Reagent Addition (Sulfonamide, Aryl Halide, Base, Catalyst, Ligand) setup->reagents solvent 3. Solvent Addition (Anhydrous Toluene / 2-MeTHF) reagents->solvent reaction 4. Reaction (Heat to 80-110 °C) solvent->reaction monitoring 5. Monitoring (TLC / LC-MS) reaction->monitoring workup 6. Work-up (Cool, Dilute, Filter) monitoring->workup Upon Completion purification 7. Purification (Column Chromatography) workup->purification

Sources

Application Notes & Protocols: The p-Toluenesulfonyl (Tosyl) Group for Amine Protection

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: Navigating the Landscape of Amine Protection

In the architecturally complex world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Amines, with their inherent nucleophilicity and basicity, often require temporary masking to prevent unwanted side reactions. A protecting group must act as a molecular shield, selectively applied and removed in high yield under conditions that leave the rest of the molecule unscathed. This principle is known as orthogonal protection strategy.[1]

Among the arsenal of amine protecting groups, the p-toluenesulfonyl (Tosyl, Ts) group occupies a unique and critical position. When an amine is protected with a tosyl group, it forms a p-toluenesulfonamide (tosylamide), a derivative known for its exceptional stability. This robustness makes the tosyl group an ideal choice for synthetic routes involving harsh reagents or reaction conditions that more labile groups, such as Boc or Cbz, cannot withstand.[2][3][4]

This guide provides an in-depth exploration of the tosyl group's chemistry, offering field-proven insights and detailed protocols for its application and removal.

A Note on Nomenclature: The term "(4-Methylphenyl)methanesulfonamide" refers to a sulfonamide derived from (4-methylphenyl)methanesulfonyl chloride, where a methylene (-CH₂) spacer separates the aromatic ring and the sulfonyl group. While a valid structure, the far more prevalent and synthetically versatile protecting group in this class is the p-toluenesulfonyl (Tosyl) group, which lacks this spacer. This guide will focus on the chemistry and application of the Tosyl group, as it represents the standard and most widely documented methodology.

Part 1: Core Chemistry and Principles

The utility of the tosyl group is rooted in the powerful electron-withdrawing nature of the sulfonyl moiety. This electronic effect profoundly alters the character of the nitrogen atom to which it is attached.

1.1. The Protection Reaction: Formation of a Tosylamide Primary and secondary amines react readily with p-toluenesulfonyl chloride (TsCl) in the presence of a base to form the corresponding N-tosylamide.[2] The reaction proceeds via a nucleophilic addition-elimination pathway. The amine's lone pair of electrons attacks the electrophilic sulfur atom of TsCl. Subsequently, a chloride ion is eliminated. A base, such as pyridine or triethylamine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine.[5][6]

Caption: General workflow for amine protection with TsCl.

1.2. Properties of N-Tosylamides Once formed, the N-tosylamide exhibits significantly altered properties compared to the parent amine.

  • Reduced Basicity and Nucleophilicity: The nitrogen lone pair is delocalized into the potent electron-withdrawing sulfonyl group, rendering the nitrogen essentially non-basic and non-nucleophilic.[2] This allows for subsequent chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

  • Acidity of N-H Proton (Primary Amines): For tosylamides derived from primary amines (R-NH-Ts), the remaining proton on the nitrogen becomes acidic. This is due to the stabilization of the resulting conjugate base (anion) by the sulfonyl group. This property is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.[7]

  • Exceptional Stability: Tosylamides are famously robust and are resistant to a wide array of reaction conditions, as summarized in the table below.

Reagent / ConditionStability of TosylamideStability of Boc-AmineStability of Cbz-Amine
Strong Acids (e.g., TFA, HCl)Stable LabileStable
Strong Bases (e.g., NaOH, LiOH)Stable StableStable
Nucleophiles (e.g., Grignards)Stable StableStable
Oxidizing Agents (e.g., KMnO₄)Stable StableStable
Catalytic Hydrogenation (H₂, Pd/C)Stable StableLabile
Organometallic ReagentsStable StableStable

Caption: Comparative stability of common amine protecting groups.

Part 2: Application Notes and Protocols

2.1. Protection of Amines (Tosylation)

Field Insights: The decision to use a tosyl group is often made when a synthetic route requires harsh conditions. It is particularly valuable when subsequent steps involve strong acids (which would cleave a Boc group) or catalytic hydrogenation (which would remove a Cbz group).[4][8] Its stability makes it a reliable, albeit sometimes challenging to remove, protector for precious intermediates in complex syntheses.

Protocol 1: General Procedure for the Tosylation of a Primary Amine

This protocol describes a standard procedure for the protection of a primary amine using p-toluenesulfonyl chloride and a base in an aqueous/organic system.

Materials:

  • Primary Amine (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 - 1.2 eq)

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Diethyl Ether

  • Distilled Water

  • Hydrochloric Acid (HCl), 3 M

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Step-by-Step Methodology:

  • Dissolution: Dissolve the primary amine (1.0 eq) in a suitable solvent mixture, such as 10 mL of distilled water and 10 mL of DCM.[9]

  • Basification: Adjust the pH of the aqueous layer to approximately 8-9 by adding a 3 M solution of Na₂CO₃ while stirring vigorously.[9][10] This ensures the amine is deprotonated and nucleophilic.

  • Addition of TsCl: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the biphasic mixture at room temperature. The reaction is often exothermic. Maintain the temperature with an ice bath if necessary.

  • Reaction Monitoring: Continue vigorous stirring and maintain the pH between 8-9 by adding more base as needed. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup - Layer Separation: Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with two additional portions of DCM (2 x 10 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution, water, and finally, brine. This removes excess acid and base.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude tosylamide.

  • Purification: The crude product can be purified by recrystallization (e.g., from methanol or ethanol/water) or by column chromatography on silica gel.[2][9]

Self-Validation: The successful formation of the tosylamide can be confirmed by NMR spectroscopy (disappearance of the amine N-H signal and appearance of a sulfonamide N-H signal, along with characteristic aromatic signals from the tosyl group) and mass spectrometry.

2.2. Cleavage of p-Toluenesulfonamides (Detosylation)

Field Insights: The historic drawback of the tosyl group has been the harsh conditions required for its removal. However, modern synthetic chemistry has produced several milder and more selective methods. The choice of method is critical and must be tailored to the functional groups present in the substrate. Reductive cleavage methods are among the most versatile.

Deprotection MethodReagentsKey Advantages & Considerations
Reductive Cleavage SmI₂ (Samarium Iodide) / THFVery mild and effective for primary tosylamides. Requires anhydrous conditions.[2][11]
Low-Valent Titanium (from TiCl₃/Li)Effective for both N-tosyl and O-tosyl bonds under mild conditions.[12]
Na / NaphthalenePowerful reducing conditions. Not compatible with reducible functional groups (e.g., esters, ketones).[11]
Acidic Hydrolysis HBr / Acetic Acid / PhenolClassic, harsh conditions. Requires high temperatures. Can cause side reactions.
Trifluoromethanesulfonic Acid (TFA)Strong acid, can be chemoselective for certain N-arylsulfonamides.[11]

Caption: Common methods for the deprotection of tosylamides.

Protocol 2: Reductive Detosylation Using Samarium(II) Iodide (SmI₂)

This protocol is adapted from established methods for the mild cleavage of primary N-tosylamides.[2][11]

Materials:

  • N-Tosylamide (1.0 eq)

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M, ~6-8 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • An amine (e.g., triethylamine or pyrrolidine) as a proton source/activator

  • Saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's salt)

  • Diethyl ether or Ethyl acetate

  • Nitrogen or Argon atmosphere setup (Schlenk line or glovebox)

Step-by-Step Methodology:

  • Inert Atmosphere: Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen/argon inlet.

  • Dissolution: Dissolve the tosylamide (1.0 eq) in anhydrous THF.

  • Addition of Amine: Add the amine activator (e.g., triethylamine, 2-4 eq) to the solution.

  • Addition of SmI₂: Cool the solution to 0 °C. Slowly add the 0.1 M solution of SmI₂ in THF via syringe. The characteristic deep blue-green color of SmI₂ should persist, indicating an excess of the reagent.

  • Reaction: Stir the reaction mixture at 0 °C to room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of Rochelle's salt. Stir vigorously until the color dissipates and the inorganic salts precipitate.

  • Extraction: Extract the aqueous mixture three times with diethyl ether or ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amine can be purified by column chromatography or acid-base extraction to isolate the free amine.

G start Dissolve Tosylamide in Anhydrous THF inert Establish Inert Atmosphere (N₂/Ar) start->inert add_amine Add Amine Activator (e.g., Triethylamine) inert->add_amine cool Cool to 0 °C add_amine->cool add_smi2 Slowly Add SmI₂ Solution (deep blue-green color) cool->add_smi2 react Stir and Monitor Reaction by TLC add_smi2->react quench Quench with Saturated Rochelle's Salt Solution react->quench extract Extract with Et₂O or EtOAc quench->extract wash_dry Wash, Dry, and Concentrate extract->wash_dry purify Purify Crude Amine wash_dry->purify

Caption: Workflow for the deprotection of a tosylamide using SmI₂.

Conclusion

The p-toluenesulfonyl (Tosyl) protecting group is a powerful and indispensable tool in the arsenal of the synthetic chemist. Its exceptional stability provides a level of security in complex, multi-step syntheses that few other groups can offer.[2] While historically viewed as difficult to remove, the development of diverse and increasingly mild deprotection methods has greatly expanded its practical utility. By understanding the core principles of its chemistry and mastering the protocols for its application and cleavage, researchers and drug development professionals can confidently leverage the unique advantages of the tosyl group to achieve their synthetic goals.

References

  • BenchChem Technical Support Team. (2025). The Role of p-Toluenesulfonamides as Protecting Groups: An In-depth Technical Guide. Benchchem.
  • askIITians. (2025). The amine which reacts with p-toluene sulfonyl chloride to give a cle. askIITians.
  • Khan, I. U., Sharif, S., Akkurt, M., Sajjad, A., & Ahmad, J. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o838. [Link]

  • Vedantu. (n.d.). The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE. Vedantu.
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  • Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578. [Link]

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Application Notes & Protocols: A Guide to the Industrial-Scale Synthesis of (4-Methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (4-Methylphenyl)methanesulfonamide, also known as p-methylbenzylsulfonamide, is a valuable building block in medicinal chemistry and drug development. Its structural motif is of significant interest for designing novel therapeutic agents. This document provides a comprehensive, in-depth technical guide for its large-scale synthesis, tailored for researchers, process chemists, and drug development professionals. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, outlines a robust and scalable three-step synthetic pathway, and addresses critical process considerations for safe and efficient industrial application. The protocols herein are designed as self-validating systems, emphasizing safety, process control, and high-yield production of the target compound.

Introduction and Strategic Overview

The sulfonamide functional group is a privileged scaffold in modern drug discovery, present in a wide array of FDA-approved therapeutics. (4-Methylphenyl)methanesulfonamide offers a unique combination of a flexible benzyl scaffold and a primary sulfonamide group, making it a versatile intermediate for creating libraries of complex molecules. Its synthesis on an industrial scale, however, is not widely documented.

The classical approach to sulfonamides often involves the reaction of a commercially available sulfonyl chloride with an amine.[1] However, 4-methylbenzylsulfonyl chloride is not a readily available starting material. Therefore, a robust, multi-step synthesis is required. This guide details a reliable three-step approach suitable for large-scale production, beginning with the widely available 4-methylbenzyl chloride.

The chosen synthetic pathway is as follows:

  • Step I: Sulfonation - Synthesis of sodium 4-methylbenzylsulfonate via nucleophilic substitution of 4-methylbenzyl chloride with sodium sulfite.

  • Step II: Chlorination - Conversion of the sulfonate salt to the key intermediate, 4-methylbenzylsulfonyl chloride, using an inorganic chlorinating agent.

  • Step III: Ammonolysis - Reaction of the sulfonyl chloride intermediate with aqueous ammonia to yield the final product, (4-Methylphenyl)methanesulfonamide.

This strategy is predicated on the use of cost-effective starting materials, well-understood reaction classes, and purification methods amenable to industrial scale-up.

Visualized Synthetic Workflow

The overall process flow from starting material to the final, purified product is depicted below. This workflow emphasizes the distinct stages of the synthesis and the progression of the key intermediate.

G cluster_0 Step I: Sulfonation cluster_1 Step II: Chlorination cluster_2 Step III: Ammonolysis & Purification start 4-Methylbenzyl Chloride sulfonation React with Sodium Sulfite (Aqueous Ethanol) start->sulfonation SN2 Reaction intermediate1 Sodium 4-Methylbenzylsulfonate (Crude Solution) sulfonation->intermediate1 chlorination React with PCl5 (Solvent-free or High-Boiling Solvent) intermediate1->chlorination workup1 Quench with Ice/Water chlorination->workup1 intermediate2 4-Methylbenzylsulfonyl Chloride (Crude Oil) workup1->intermediate2 ammonolysis React with Aqueous Ammonia intermediate2->ammonolysis workup2 Acidification & Filtration ammonolysis->workup2 purification Recrystallization (e.g., Ethanol/Water) workup2->purification end_product (4-Methylphenyl)methanesulfonamide (Pure Product) purification->end_product

Caption: High-level workflow for the industrial synthesis of (4-Methylphenyl)methanesulfonamide.

Reaction Mechanisms and Scientific Rationale

A deep understanding of the reaction mechanisms is critical for process optimization and troubleshooting. This section details the chemical transformations occurring at each stage.

Step I: Sulfonation via Strecker Sulfite Alkylation

This step proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The sulfite anion (SO₃²⁻) is an excellent sulfur nucleophile that attacks the electrophilic benzylic carbon of 4-methylbenzyl chloride. The benzyl halide is an ideal substrate for SN2 reactions due to the accessibility of the reaction center and the stability of the transition state.

  • Causality: The use of a mixed aqueous-organic solvent system (e.g., ethanol/water) is crucial. It serves to dissolve both the organic substrate (4-methylbenzyl chloride) and the inorganic salt (sodium sulfite), facilitating their interaction and ensuring a homogenous reaction environment, which is key to achieving high conversion rates on a large scale.

Step II: Conversion of Sulfonate to Sulfonyl Chloride

The conversion of the stable sodium sulfonate salt into the highly reactive sulfonyl chloride is the most critical step. This is typically achieved using phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃).[2] The reaction with PCl₅ is robust and high-yielding.

  • Mechanism: The reaction proceeds by the attack of the sulfonate oxygen on the phosphorus atom of PCl₅, leading to the formation of a phosphoryl chloride intermediate and the displacement of a chloride ion. Subsequent intramolecular rearrangement and elimination of phosphate byproducts yield the desired sulfonyl chloride.

  • Causality: This reaction is often performed neat (solvent-free) or in a high-boiling inert solvent.[2] For industrial applications, performing the reaction at an elevated temperature (e.g., 170-180°C) ensures the reaction goes to completion. The solid-phase nature of the initial mixture requires effective agitation to ensure proper mixing and heat transfer.[2]

Step III: Ammonolysis

This final step involves the nucleophilic attack of ammonia on the electrophilic sulfur atom of the 4-methylbenzylsulfonyl chloride intermediate. Two equivalents of ammonia are consumed: one as the nucleophile and the second as a base to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[3]

  • Mechanism: The reaction is a nucleophilic acyl substitution at the sulfur center. Ammonia attacks the sulfonyl group, forming a tetrahedral intermediate which then collapses, expelling the chloride leaving group.

  • Causality: Precise control of pH and temperature is paramount for large-scale success. The reaction is typically exothermic. Maintaining the temperature between 40-70°C and the pH above 7 prevents the hydrolysis of the sulfonyl chloride starting material and ensures the primary amine product does not act as a nucleophile to form a secondary sulfonamide byproduct.[3][4]

G cluster_step1 Step I: Sulfonation (SN2) cluster_step2 Step II: Chlorination cluster_step3 Step III: Ammonolysis A1 p-Tolyl-CH2-Cl C1 {Transition State | [p-Tolyl-CH2---SO3]²⁻---Na⁺---Cl⁻} A1->C1 B1 Na2SO3 B1->C1 D1 p-Tolyl-CH2-SO3Na C1->D1 + NaCl D2 p-Tolyl-CH2-SO3Na F2 p-Tolyl-CH2-SO2Cl D2->F2 Heat, 170-180°C E2 PCl5 E2->F2 + POCl3 + NaCl F3 p-Tolyl-CH2-SO2Cl H3 p-Tolyl-CH2-SO2NH2 F3->H3 40-70°C G3 2 NH3 (aq) G3->H3 + NH4Cl

Caption: Chemical reaction pathway for the synthesis of (4-Methylphenyl)methanesulfonamide.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process reactor. Personal Protective Equipment (PPE), including safety goggles, lab coat, and acid/solvent-resistant gloves, is mandatory. Reagents such as PCl₅ and 4-methylbenzylsulfonyl chloride are corrosive and moisture-sensitive.

Protocol 1: Large-Scale Synthesis of Sodium 4-Methylbenzylsulfonate (Step I)
  • Reactor Setup: Charge a suitable glass-lined reactor with deionized water (400 L) and technical-grade ethanol (400 L). Begin agitation.

  • Reagent Charging: Add sodium sulfite (140 kg, 1.11 kmol, 1.1 eq) to the reactor. Stir until fully dissolved.

  • Substrate Addition: Slowly add 4-methylbenzyl chloride (140.6 kg, 1.00 kmol, 1.0 eq) to the sulfite solution over a period of 2-3 hours. The addition is exothermic; maintain the internal temperature below 60°C using a cooling jacket.

  • Reaction: Once the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80-85°C) and maintain for 8-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting benzyl chloride is consumed (<1%).

  • Outcome: The resulting mixture is a crude aqueous-ethanolic solution of sodium 4-methylbenzylsulfonate. This solution can be used directly in the next step after partial solvent removal, or the product can be isolated by complete solvent evaporation if required. For large-scale operations, direct use is preferred to minimize handling.

Protocol 2: Synthesis of 4-Methylbenzylsulfonyl Chloride (Step II)

This protocol is adapted from a reliable Organic Syntheses procedure for benzenesulfonyl chloride.[2]

  • Reactor Preparation: Ensure the reactor is scrupulously dry. If using the crude solution from Step I, evaporate the water and ethanol under vacuum until a dry, solid cake of sodium 4-methylbenzylsulfonate is obtained (approx. 208 kg theoretical).

  • Reagent Charging: Charge the dry reactor with the sodium 4-methylbenzylsulfonate (208 kg, 1.00 kmol). Add finely divided phosphorus pentachloride (PCl₅) (230 kg, 1.10 kmol, 1.1 eq).

  • Reaction: With slow agitation, heat the solid mixture in an oil bath or using a reactor jacket to 170-180°C. Maintain this temperature for 15 hours.

    • Process Insight: The mixture will become a pasty mass. For effective heat transfer and mixing in a large reactor, robust agitation is critical. Intermittent, vigorous agitation may be required if the mass becomes too thick.[2]

  • Work-up (Quenching): Cool the reactor to ambient temperature. In a separate, larger vessel equipped for quenching, prepare a mixture of crushed ice (1000 kg) and water (1000 L). Very slowly and carefully, transfer the reaction mass into the ice/water mixture with vigorous stirring. This step is highly exothermic and releases HCl gas; ensure adequate cooling and ventilation.

  • Isolation: The crude 4-methylbenzylsulfonyl chloride will separate as a dense, oily layer at the bottom. Separate the aqueous layer. Wash the crude organic layer once with cold water (500 L).

  • Outcome: The crude, wet 4-methylbenzylsulfonyl chloride is obtained. This intermediate is typically used directly in the next step without purification by distillation, as thermal instability may be a concern.

Protocol 3: Synthesis of (4-Methylphenyl)methanesulfonamide (Step III)
  • Reactor Setup: Charge a reactor with concentrated aqueous ammonia (28-30%, approx. 500 L). Begin agitation and cool the solution to 10-15°C using a cooling jacket.

  • Substrate Addition: Add the crude 4-methylbenzylsulfonyl chloride from Step II to the aqueous ammonia solution dropwise or via a subsurface addition tube. The addition rate should be controlled to maintain the internal temperature between 40°C and 50°C.

  • Reaction: After the addition is complete, continue stirring the mixture at 50-60°C for an additional 2 hours to ensure the reaction is complete.

  • Product Isolation: Cool the reaction mixture to 10°C. The product will begin to precipitate. Slowly acidify the slurry with concentrated hydrochloric acid (HCl) to a pH of 1-2. This step neutralizes any remaining ammonia and fully precipitates the sulfonamide product.

  • Filtration and Washing: Collect the solid product by filtration (e.g., using a centrifuge or Nutsche filter). Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH 6-7).

  • Drying: Dry the product under vacuum at 60-70°C until a constant weight is achieved.

Protocol 4: Purification by Recrystallization
  • Dissolution: In a suitable reactor, suspend the crude, dry (4-Methylphenyl)methanesulfonamide in a minimal amount of hot ethanol (95%).

  • Crystallization: Slowly add hot deionized water with stirring until the solution becomes faintly turbid. Add a small amount of ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or with a chiller to 0-5°C to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum at 60-70°C.

Data Presentation and Characterization

The following table summarizes the expected outcomes and key parameters for this synthetic process.

ParameterStep I: SulfonationStep II: ChlorinationStep III: AmmonolysisOverall
Starting Material 4-Methylbenzyl ChlorideSodium 4-Methylbenzylsulfonate4-Methylbenzylsulfonyl Chloride4-Methylbenzyl Chloride
Key Reagents Sodium SulfitePhosphorus PentachlorideAqueous Ammonia-
Typical Yield >95% (in solution)75-85%[2]>90%~65-75%
Product Form Aqueous SolutionCrude OilCrude SolidWhite Crystalline Solid
Purity (Post-Workup) N/A~90% (by HPLC)>95% (by HPLC)>99.5% (by HPLC)

Analytical Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: Will show characteristic signals for the aromatic protons, the benzylic methylene (CH₂) protons, the methyl (CH₃) group, and the sulfonamide (NH₂) protons.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound (C₈H₁₁NO₂S, MW: 185.25 g/mol ).

  • Infrared (IR) Spectroscopy: Will exhibit characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric), as well as N-H stretching bands.[5]

References

  • BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of Benzenesulfonamides. BenchChem.
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  • Google Patents. (n.d.). CN101070295A - Process for combined production of substituted benzenesulfonyl chloride and substituted benzoyl chloride.
  • Google Patents. (n.d.). CN103819369A - Method for synthesizing benzene sulfonamide compounds.
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  • ACS Publications. (2022). Tandem Reduction, Ammonolysis, Condensation, and Deamination Reaction for Synthesis of Benzothiadiazines and 1-(Phenylsulfonyl)-1H-benzimidazoles. The Journal of Organic Chemistry. [Link]

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  • PrepChem.com. (n.d.). Preparation of sodium benzenesulfonate. PrepChem.com. [Link]

  • Google Patents. (n.d.). US4739116A - Preparation of arylsulfonamides.
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  • YouTube. (2024). An amine on reaction with benzenesulphonyl chloride produces a compound insoluble in alkaline so.... YouTube. [Link]

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Application Notes & Protocols for the Comprehensive Characterization of (4-Methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive suite of analytical methodologies for the detailed characterization of (4-Methylphenyl)methanesulfonamide (also known as N-(p-tolyl)methanesulfonamide), a key intermediate in pharmaceutical and chemical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust techniques for structural elucidation, purity assessment, and physicochemical analysis. Methodologies are grounded in fundamental principles and aligned with industry standards, including guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Introduction: The Analytical Imperative

(4-Methylphenyl)methanesulfonamide (CAS No. 4284-47-3) is a sulfonamide derivative of significant interest.[1] Its synthesis, typically involving the reaction of p-toluidine with methanesulfonyl chloride, necessitates rigorous analytical control to ensure identity, purity, and consistency.[2][3] Potential process-related impurities, such as unreacted starting materials or by-products, can impact the safety and efficacy of downstream products.

This guide moves beyond a simple listing of procedures. It provides the causal framework behind experimental choices, ensuring that each protocol is a self-validating system. We will explore a multi-technique approach, leveraging the strengths of spectroscopy, chromatography, and thermal analysis to build a complete analytical profile of the molecule.

Compound Details:

Property Value
Chemical Name N-(4-methylphenyl)methanesulfonamide
Synonyms N-(p-tolyl)methanesulfonamide
CAS Number 4284-47-3
Molecular Formula C₈H₁₁NO₂S
Molecular Weight 185.24 g/mol

| Structure | |

Structural Elucidation: Confirming Molecular Identity

The first step in characterization is the unambiguous confirmation of the molecular structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides orthogonal data points to verify the covalent framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (¹H and ¹³C) within a molecule, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. It is the cornerstone of structural elucidation for organic molecules.

Rationale for Experimental Choices: Deuterated chloroform (CDCl₃) is a common solvent for sulfonamides of this type, offering good solubility without interfering proton signals. Tetramethylsilane (TMS) is used as an internal standard for its chemical inertness and single, sharp resonance at 0 ppm, providing a reliable reference point.[4]

  • Sample Preparation: Accurately weigh 5-10 mg of (4-Methylphenyl)methanesulfonamide and dissolve it in approximately 0.7 mL of CDCl₃ containing 0.03% v/v TMS.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16 (adjust for signal-to-noise).

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the TMS peak to 0.00 ppm. Integrate all signals.

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 160 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Apply Fourier transformation with exponential multiplication (line broadening of ~1 Hz), phase correction, and baseline correction. Reference the CDCl₃ solvent peak to 77.16 ppm.

Expected NMR Data:

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm) Rationale / Key Features
CH₃-Ar ~2.3 ~21.0 Aromatic methyl group. Singlet in ¹H NMR.
CH₃-S ~3.0 ~40.0 Methanesulfonyl methyl group. Singlet in ¹H NMR. Deshielded by the adjacent SO₂ group.
NH ~6.5-7.0 (broad s) N/A Sulfonamide proton. Signal is often broad and its chemical shift is concentration-dependent. May exchange with D₂O.
Ar-H (ortho to NH) ~7.2 (d, J≈8 Hz) ~120.0 Aromatic protons ortho to the sulfonamide group.
Ar-H (meta to NH) ~7.3 (d, J≈8 Hz) ~130.0 Aromatic protons meta to the sulfonamide group.
Ar-C (ipso-NH) N/A ~135.0 Carbon attached to the nitrogen.

| Ar-C (ipso-CH₃) | N/A | ~138.0 | Carbon attached to the methyl group. |

Note: Predicted chemical shifts are based on data from analogous compounds such as N-methyl-p-toluenesulfonamide and are subject to solvent and concentration effects.[5][6]

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. Tandem MS (MS/MS) fragments the parent ion to reveal structural information.

Rationale for Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like sulfonamides, typically generating the protonated molecule [M+H]⁺ in positive ion mode. This minimizes in-source fragmentation and preserves the molecular ion for analysis.

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).

  • Instrument: Infuse the sample into an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for HRMS, or a Triple Quadrupole/Ion Trap for MS/MS.

  • ESI Source Parameters (Positive Mode):

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Nebulizer Gas (N₂): Optimize for stable spray.

    • Drying Gas (N₂): Set to ~300 °C.

  • MS Scan: Acquire a full scan spectrum (e.g., m/z 50-500) to identify the [M+H]⁺ ion.

  • MS/MS Analysis: Select the [M+H]⁺ ion (m/z 186.06) as the precursor for Collision-Induced Dissociation (CID). Apply collision energy (typically 10-30 eV) to induce fragmentation and acquire the product ion spectrum.

Expected Mass Spectrometry Data:

Ion Calculated m/z Description
[M+H]⁺ 186.0583 Protonated molecular ion. HRMS confirms the C₈H₁₂NO₂S formula.
[M+H - SO₂]⁺ 122.0757 Loss of sulfur dioxide (64 Da) via rearrangement, a characteristic fragmentation pathway for aromatic sulfonamides.[7]
[C₇H₈N]⁺ 106.0651 Cleavage of the S-N bond, forming the p-toluidine radical cation. This is a common and diagnostic fragmentation.[8][9]

| [C₇H₇]⁺ | 91.0542 | Tropylium ion, resulting from fragmentation of the tolyl group. |

Workflow for Structural Elucidation

cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy nmr_sample Dissolve 5-10 mg in CDCl3 + TMS nmr_acq Acquire ¹H & ¹³C Spectra (400 MHz) nmr_sample->nmr_acq nmr_proc Process Data (Reference, Integrate) nmr_acq->nmr_proc nmr_result Confirm Connectivity & Proton/Carbon Environment nmr_proc->nmr_result final_confirm Unambiguous Structure Confirmation nmr_result->final_confirm ms_sample Prepare ~10 µg/mL in MeOH ms_acq Infuse into ESI-MS (Positive Mode) ms_sample->ms_acq ms_proc Acquire HRMS (Full Scan) & MS/MS of [M+H]⁺ ms_acq->ms_proc ms_result Confirm Formula & Fragmentation Pattern ms_proc->ms_result ms_result->final_confirm ir_sample Prepare KBr Pellet or ATR Sample ir_acq Acquire FTIR Spectrum (4000-400 cm⁻¹) ir_sample->ir_acq ir_proc Identify Key Vibrational Bands ir_acq->ir_proc ir_result Confirm Functional Groups (SO₂, NH, Ar) ir_proc->ir_result ir_result->final_confirm

Workflow for the structural confirmation of (4-Methylphenyl)methanesulfonamide.
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of specific bond vibrations (stretching, bending). It is an excellent technique for identifying the presence of key functional groups.

Rationale for Experimental Choices: The Attenuated Total Reflectance (ATR) technique is a rapid and simple method for solid samples, requiring minimal sample preparation compared to traditional KBr pellets.

  • Sample Preparation: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Processing: Perform baseline correction and peak picking.

Expected Characteristic IR Absorptions:

Wavenumber (cm⁻¹) Vibration Mode Intensity Significance
~3250 N-H stretch Medium Confirms the presence of the secondary sulfonamide N-H bond.[5]
~3030 Aromatic C-H stretch Medium-Weak Indicates the aromatic ring C-H bonds.[10]
~2925 Aliphatic C-H stretch Medium-Weak Corresponds to the methyl C-H bonds.[10]
~1330 SO₂ asymmetric stretch Strong Diagnostic peak for the sulfonyl group.[11]
~1150 SO₂ symmetric stretch Strong Diagnostic peak for the sulfonyl group.[11]

| ~1600, ~1500 | Aromatic C=C stretch | Medium | Confirms the presence of the benzene ring. |

Purity and Impurity Profiling by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For purity analysis, Reversed-Phase HPLC (RP-HPLC) is the method of choice for moderately polar organic compounds like sulfonamides.

Rationale for Experimental Choices: A C18 stationary phase provides excellent hydrophobic retention for the aromatic ring. A mobile phase of acetonitrile and water is standard for RP-HPLC, offering good separation efficiency. UV detection is ideal as the p-tolyl group provides a strong chromophore. The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[12][13]

Potential Impurities

Based on the common synthesis route (p-toluidine + methanesulfonyl chloride), the primary potential impurities are:

  • Impurity A: p-Toluidine (starting material)

  • Impurity B: Methanesulfonic acid (hydrolysis of starting material)

  • Impurity C: 4,4'-Dimethyl-diphenylamine (dimeric byproduct)

The HPLC method must be able to separate the main peak from these and any other unknown impurities.

  • Instrumentation: HPLC system with a UV/PDA detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water (HPLC Grade).

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Test Solution: Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask, dissolve and dilute to volume with diluent (Concentration ≈ 1.0 mg/mL).

    • Reference Solution: Prepare a solution of a qualified reference standard of (4-Methylphenyl)methanesulfonamide at the same concentration.

  • Analysis: Inject the diluent (as a blank), the reference solution (for system suitability), and the test solution.

  • Calculation: Determine the purity by area percent calculation:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Method Validation and System Suitability

Parameter (per ICH Q2(R1)) Acceptance Criteria Purpose
Specificity Peak for the analyte is resolved from impurities and blank peaks. Ensures the method accurately measures only the desired compound.[1]
Linearity Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 0.1 - 1.5 mg/mL). Confirms the detector response is proportional to analyte concentration.
Accuracy % Recovery between 98.0% and 102.0% for spiked samples. Measures the closeness of the test results to the true value.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for 6 replicate injections. Demonstrates the consistency of results for repeated analyses.

| System Suitability (per USP <621>) | Tailing Factor ≤ 2.0; Plate Count > 2000. | Verifies the chromatographic system is performing adequately.[8] |

HPLC Purity Analysis Workflow

cluster_Prep Method Setup & Validation cluster_Analysis Sample Analysis cluster_Data Data Processing setup HPLC System with C18 Column Mobile Phase: ACN/H₂O Gradient validation Validate per ICH Q2(R1) (Specificity, Linearity, Accuracy) setup->validation sst_check Inject Reference Std Check System Suitability (USP <621>) validation->sst_check sample_prep Prepare 1.0 mg/mL Sample Solution sample_prep->sst_check inject_sample Inject Blank and Sample Solution sst_check->inject_sample integrate Integrate All Peaks in Chromatogram inject_sample->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Report Result and Identify any Impurities > 0.1% calculate->report

Workflow for the HPLC purity determination of (4-Methylphenyl)methanesulfonamide.

Physicochemical Characterization by Thermal Analysis

Principle: Thermal analysis techniques measure changes in the physical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) measures heat flow, identifying thermal events like melting and phase transitions. Thermogravimetric Analysis (TGA) measures changes in mass, indicating thermal stability and decomposition.[14]

Rationale for Experimental Choices: DSC provides a precise melting point, which is a critical indicator of purity. TGA determines the temperature at which the compound begins to degrade, defining its thermal stability limits. Together, they provide a comprehensive thermal profile.

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.

  • Acquisition Parameters:

    • Temperature Program: Heat from 25 °C to 200 °C (or ~30 °C above the expected melt).

    • Heating Rate: 10 °C/min.

    • Purge Gas: Nitrogen at 50 mL/min.

  • Analysis: Analyze the resulting thermogram for the onset temperature and peak maximum of the melting endotherm.

  • Instrumentation: A calibrated TGA instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Acquisition Parameters:

    • Temperature Program: Heat from 25 °C to 600 °C.

    • Heating Rate: 10 °C/min.

    • Purge Gas: Nitrogen at 50 mL/min.

  • Analysis: Analyze the TGA curve to determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which 5% weight loss occurs.

Expected Thermal Analysis Data:

Technique Parameter Expected Result Interpretation
DSC Melting Point (Tpeak) ~105-110 °C A sharp melting endotherm indicates a crystalline solid with high purity. A broad peak suggests impurities or polymorphism.

| TGA | Decomposition (Tonset) | > 200 °C | The compound is expected to be thermally stable up to this temperature. The TGA curve shows the temperature range of decomposition.[15] |

Summary and Conclusion

The analytical characterization of (4-Methylphenyl)methanesulfonamide requires a multi-faceted approach. The protocols detailed in this guide provide a robust framework for establishing the identity, purity, and physicochemical properties of this important compound. By integrating data from NMR, MS, and IR, the chemical structure can be confirmed with a high degree of confidence. RP-HPLC offers a validated, quantitative method for assessing purity and profiling impurities, while DSC and TGA define the compound's thermal behavior. Adherence to these scientifically sound and well-referenced protocols will ensure the generation of high-quality, reliable data suitable for research, development, and quality control applications.

References

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  • Rajeswaran, M., et al. (2002). Three-dimensional structure determination of N-(p-Tolyl)-dodecylsulfonamide from powder diffraction data and validation of structure using solid-state NMR spectroscopy. Journal of the American Chemical Society, 124(48), 14450-14459. [Link]

  • Hoffman Fine Chemicals. 4-Methyl-N-(4-(p-tolyl)pent-4-en-1-yl)benzenesulfonamide. [Link]

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Sources

Application Notes & Protocols: A Strategic Guide to Developing (4-Methylphenyl)methanesulfonamide-Based Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a New Scaffold

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but devastating when dysregulated, leading to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1][2] The therapeutic landscape, while mature, is imperfect, with existing non-steroidal anti-inflammatory drugs (NSAIDs) often presenting significant gastrointestinal and cardiovascular side effects. This necessitates a continued search for novel chemical entities with improved efficacy and safety profiles.

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, most famously embodied in the selective cyclooxygenase-2 (COX-2) inhibitors like Celecoxib.[3][4][5] The specific structural features of these drugs, particularly the SO₂NH₂ or SO₂CH₃ moiety, are critical for their selective binding to the COX-2 enzyme's hydrophilic side-pocket.[6] This established precedent makes sulfonamide-containing scaffolds a highly attractive starting point for novel anti-inflammatory drug discovery.

This guide focuses on (4-Methylphenyl)methanesulfonamide as a lead scaffold. Its structural simplicity and possession of the key methanesulfonamide group present a versatile foundation for chemical modification and optimization. We hypothesize that derivatives of this scaffold can be developed into potent and selective inhibitors of key inflammatory mediators. This document provides a comprehensive, field-tested workflow for the synthesis, in vitro characterization, and in vivo validation of novel anti-inflammatory agents derived from this core structure.

Guiding Hypothesis: Targeting Key Inflammatory Pathways

Our primary hypothesis is that derivatives of (4-Methylphenyl)methanesulfonamide will function as inhibitors of the COX-2 enzyme, thereby blocking the synthesis of pro-inflammatory prostaglandins. A secondary, yet crucial, hypothesis is that optimized derivatives may also modulate the Nuclear Factor kappa-B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression.[1][2][7][8][9] Dysregulation of the NF-κB pathway is a known driver in many inflammatory disorders, making it a high-value target.[8]

Hypothesized_Mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Therapeutic Intervention LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes Transcription COX2_enzyme COX-2 Enzyme Genes->COX2_enzyme Translation Scaffold_Derivative (4-Methylphenyl)methanesulfonamide Derivative Scaffold_Derivative->IKK Inhibits? Scaffold_Derivative->COX2_enzyme Inhibits Prostaglandins Prostaglandins COX2_enzyme->Prostaglandins Produces

Caption: Hypothesized dual mechanism of action for novel agents.

Integrated Drug Discovery Workflow

The development process follows a logical progression from chemical synthesis to biological validation. This workflow ensures that resources are focused on compounds with the most promising therapeutic potential at each stage.

Caption: A high-level overview of the drug discovery and development workflow.

Part I: Synthesis of (4-Methylphenyl)methanesulfonamide Derivatives

Rationale: The core scaffold provides the essential sulfonyl group. The goal of synthesis is to append various functionalities to the aromatic ring or the amide nitrogen to explore the chemical space for improved potency, selectivity, and pharmacokinetic properties. For example, adding heterocyclic rings can introduce new hydrogen bonding opportunities within the target enzyme's active site.

General Synthetic Protocol: This protocol describes a representative synthesis where an amino-functionalized (4-Methylphenyl)methanesulfonamide is reacted with various aldehydes to form Schiff base derivatives. This is a versatile and high-yield reaction suitable for creating a diverse chemical library.[10]

  • Starting Material Preparation: If not commercially available, synthesize the necessary amino-functionalized (4-Methylphenyl)methanesulfonamide precursor.

  • Reaction Setup: In a round-bottom flask, dissolve the amino-precursor (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Aldehyde Addition: Add the desired aldehyde (1.1 eq) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction Monitoring: Stir the mixture at room temperature or under reflux, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, the product may precipitate out of the solution and can be collected by filtration. If it remains dissolved, the solvent is removed under reduced pressure, and the crude product is purified using column chromatography or recrystallization.

  • Characterization: Confirm the structure of the final compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Part II: In Vitro Characterization Protocols

Protocol 1: Cellular Viability Assessment (MTT Assay)

Causality: It is critical to first establish that the observed anti-inflammatory effects of a compound are not merely a byproduct of cytotoxicity. This assay determines the concentration range at which the compounds are non-toxic to the cells used in subsequent functional assays.[10]

  • Cell Line: RAW 264.7 murine macrophages.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: COX-1 and COX-2 Isoform Inhibition Assay

Causality: This is the primary mechanistic assay to determine the potency (IC₅₀ value) and selectivity of the compounds for the target enzyme, COX-2, over the constitutively expressed COX-1. High selectivity for COX-2 is a key objective for reducing gastrointestinal side effects.

  • Methodology: Utilize a commercially available colorimetric or fluorescent COX inhibitor screening assay kit. Follow the manufacturer's instructions precisely.

  • Procedure Outline:

    • Prepare a range of concentrations for each test compound.

    • In separate wells of a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compound.

    • Incubate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • Incubate for a further period (e.g., 5-10 minutes).

    • Stop the reaction and measure the product (Prostaglandin G₂) via the kit's detection method (e.g., colorimetric probe).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = COX-1/COX-2)
Celecoxib (Control) 15.20.04380
MPM-001 (Scaffold) >10025.8<4
MPM-DEV-01 85.32.140.6
MPM-DEV-02 92.10.15614
MPM-DEV-03 25.61.814.2
Protocol 3: Cellular Anti-inflammatory Activity & NF-κB Signaling

Causality: This protocol assesses the compound's ability to suppress an inflammatory response in a relevant cell model. Lipopolysaccharide (LPS), a component of bacterial cell walls, is used to trigger a robust inflammatory cascade in macrophages, leading to the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines via pathways including NF-κB.[11][12][13]

  • Part A: Inhibition of Inflammatory Mediators

    • Seed RAW 264.7 cells in a 24-well plate and allow adherence.

    • Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated/LPS-stimulated controls.

    • Collect the cell culture supernatant.

    • Nitric Oxide (NO) Measurement: Quantify nitrite (a stable product of NO) in the supernatant using the Griess Reagent assay. Measure absorbance at 540 nm.[10]

    • Prostaglandin E₂ (PGE₂) Measurement: Quantify PGE₂ levels in the supernatant using a commercially available ELISA kit.

    • Cytokine Measurement: Quantify levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.

Compound ID (10 µM)NO Production (% of LPS Control)PGE₂ Production (% of LPS Control)TNF-α Release (% of LPS Control)
LPS Control 100 ± 5.2100 ± 6.8100 ± 7.1
MPM-DEV-02 45.1 ± 3.118.5 ± 2.535.4 ± 4.0
MPM-DEV-03 78.9 ± 4.555.2 ± 3.981.2 ± 5.5
  • Part B: Western Blot for NF-κB Pathway Activation

    • Seed RAW 264.7 cells in a 6-well plate.

    • Pre-treat with test compounds for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes (a peak time for IκBα phosphorylation).

    • Lyse the cells and collect total protein. Quantify protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-IκBα, anti-IκBα, anti-β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Interpretation: A potent compound will reduce the level of phosphorylated IκBα relative to the total IκBα, indicating that the IKK complex has been inhibited and the degradation of IκBα is prevented.

Part III: In Vivo Efficacy Assessment

Protocol 4: Carrageenan-Induced Paw Edema in Rats

Causality: This is a classic, reproducible model of acute inflammation used for the in vivo evaluation of anti-inflammatory drugs.[14][15][16][17] Carrageenan injection induces a biphasic inflammatory response characterized by the release of histamine, serotonin, and bradykinin, followed by the production of prostaglandins mediated by COX-2. A reduction in paw swelling (edema) is a direct measure of the compound's anti-inflammatory efficacy in a living system.

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Procedure:

    • Fast the animals overnight before the experiment but allow free access to water.

    • Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (e.g., 10, 30, 100 mg/kg).

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

    • Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculation:

      • Edema Volume = Paw volume at time 't' - Initial paw volume.

      • Percent Inhibition (%) = [(Edema_control - Edema_treated) / Edema_control] x 100.

Treatment GroupDose (mg/kg, p.o.)Paw Edema Inhibition at 3h (%)
Vehicle Control -0%
Indomethacin 1065.8%
MPM-DEV-02 3061.2%

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for leveraging the (4-Methylphenyl)methanesulfonamide scaffold in the discovery of novel anti-inflammatory agents. The provided protocols create a self-validating framework, progressing from initial synthesis and broad screening to specific mechanistic and efficacy studies. The data generated through this workflow will establish a clear Structure-Activity Relationship (SAR), guiding the rational design and optimization of lead candidates with superior potency, selectivity, and drug-like properties. The ultimate goal is the identification of a pre-clinical candidate with a promising therapeutic window for the treatment of inflammatory diseases.

References

  • Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. PubMed. Available at: [Link]

  • Synthesis of new 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles: a search for novel nitric oxide donor anti-inflammatory agents. PubMed. Available at: [Link]

  • Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia. Available at: [Link]

  • Sulfonamide: Mechanism of Action & Uses. Study.com. Available at: [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]

  • Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. MDPI. Available at: [Link]

  • Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Nf kb pathway cell signaling pathway animation. YouTube. Available at: [Link]

  • Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. ResearchGate. Available at: [Link]

  • Novel 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazones: orally effective anti-inflammatory drug candidates. PubMed. Available at: [Link]

  • Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. PubMed. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Center for Biotechnology Information. Available at: [Link]

  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? National Center for Biotechnology Information. Available at: [Link]

  • Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers. Available at: [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. Available at: [Link]

  • Sulfonamide derivatives of styrylheterocycles as a potent inhibitor of COX-2-mediated prostaglandin E2 production. PubMed. Available at: [Link]

  • Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. MDPI. Available at: [Link]

  • Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors Using Semiempirical Quantum Mechanical Methods: Drug-like Properties and Binding Affinity Insights. ACS Omega. Available at: [Link]

  • (PDF) NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? ResearchGate. Available at: [Link]

  • Activation of NF-κ B signalling pathway by inflammatory regulators and associated drug discovering. Internet Journal of Medical Update. Available at: [Link]

  • Sulfonamide (medicine). Wikipedia. Available at: [Link]

  • COX-2 Selective Inhibitors, Carbonic Anhydrase Inhibition and Anticancer Properties of Sulfonamides Belonging to This Class of Pharmacological Agents. ResearchGate. Available at: [Link]

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Synthesis and Evaluation of (4-Methylphenyl)methanesulfonamide Analogues: A Guide to Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the backbone of a wide array of therapeutic agents. Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in key interactions with various biological targets. Specifically, the (4-methylphenyl)methanesulfonamide scaffold has emerged as a promising starting point for the development of potent and selective enzyme inhibitors. This technical guide provides a comprehensive overview of the synthesis of novel (4-methylphenyl)methanesulfonamide analogues, detailed protocols for their evaluation as enzyme inhibitors, and insights into the structure-activity relationships that govern their biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to explore this chemical space for therapeutic innovation.

The sulfonamide moiety's utility in drug design is largely attributed to its ability to mimic the transition state of substrate hydrolysis or to act as a zinc-binding group in metalloenzymes.[1] This has led to the successful development of sulfonamide-based drugs targeting a diverse range of enzymes, including carbonic anhydrases, matrix metalloproteinases (MMPs), and acetylcholinesterase (AChE).[2][3][4] The modular nature of sulfonamide synthesis allows for systematic structural modifications, enabling the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties.[5]

This guide will delve into the practical aspects of synthesizing a library of (4-methylphenyl)methanesulfonamide analogues and subsequently evaluating their inhibitory potential against key enzyme targets implicated in various disease states.

I. Synthetic Methodologies for (4-Methylphenyl)methanesulfonamide Analogues

The synthesis of (4-methylphenyl)methanesulfonamide analogues typically commences with the commercially available 4-methylbenzenesulfonyl chloride. The primary synthetic strategy involves the reaction of this sulfonyl chloride with a diverse range of primary or secondary amines, leading to the formation of the desired sulfonamide bond. This straightforward and robust reaction allows for the introduction of a wide variety of substituents on the nitrogen atom, facilitating the exploration of the chemical space around the sulfonamide core.

General Synthetic Protocol: N-Alkylation/Arylation of 4-Methylbenzenesulfonamide

A common and versatile approach involves a two-step process: initial formation of the parent 4-methylbenzenesulfonamide followed by N-alkylation or N-arylation.

Step 1: Synthesis of 4-Methylbenzenesulfonamide

4-Methylbenzenesulfonyl chloride is reacted with an excess of aqueous ammonia or ammonium hydroxide in a suitable solvent such as acetone or tetrahydrofuran (THF). The reaction is typically carried out at room temperature and yields the primary sulfonamide.

Step 2: N-Substitution of 4-Methylbenzenesulfonamide

The resulting 4-methylbenzenesulfonamide can then be N-substituted using a variety of alkyl or aryl halides in the presence of a base such as potassium carbonate or sodium hydride in an appropriate solvent like dimethylformamide (DMF) or acetonitrile.

A more direct, one-pot synthesis can also be employed by directly reacting 4-methylbenzenesulfonyl chloride with a primary or secondary amine in the presence of a base like pyridine or triethylamine.[6]

Below is a generalized experimental protocol for the one-pot synthesis:

Detailed Protocol: One-Pot Synthesis of N-Substituted (4-Methylphenyl)methanesulfonamides

Materials:

  • 4-Methylbenzenesulfonyl chloride

  • Appropriate primary or secondary amine (e.g., aniline, benzylamine, piperidine)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the desired amine (1.0 eq) in DCM or THF in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine or triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1 eq) in DCM or THF to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted (4-methylphenyl)methanesulfonamide analogue.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4_Methylbenzenesulfonyl_Chloride 4-Methylbenzenesulfonyl Chloride Reaction_Vessel Reaction in DCM or THF 4_Methylbenzenesulfonyl_Chloride->Reaction_Vessel Amine Primary/Secondary Amine (R1R2NH) Amine->Reaction_Vessel Base Base (e.g., Pyridine) Base->Reaction_Vessel Quenching Quench with 1M HCl Reaction_Vessel->Quenching Reaction Completion Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Wash with NaHCO3 and Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Purification Column Chromatography Drying->Purification Final_Product N-Substituted (4-Methylphenyl)methanesulfonamide Purification->Final_Product

II. Application Notes: Targeting Key Enzymes

(4-Methylphenyl)methanesulfonamide analogues have shown promise as inhibitors of several key enzyme families implicated in a range of diseases. The following sections detail the rationale for targeting these enzymes and provide established protocols for assessing the inhibitory activity of newly synthesized compounds.

A. Carbonic Anhydrases (CAs)

Rationale for Inhibition: Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[5] They are involved in numerous physiological processes, and their dysregulation is linked to glaucoma, epilepsy, and certain types of cancer.[7] The sulfonamide moiety is a classic zinc-binding group, making it an ideal scaffold for the design of potent CA inhibitors.[5][7]

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be monitored spectrophotometrically.

Materials:

  • Human or bovine carbonic anhydrase II (CA-II)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Synthesized (4-methylphenyl)methanesulfonamide analogues

  • Acetazolamide (a known CA inhibitor for positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of CA-II in Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in acetonitrile or DMSO.

    • Prepare stock solutions of test compounds and acetazolamide in DMSO.

  • Assay Setup (in a 96-well plate):

    • Blank: Tris-HCl buffer and p-NPA solution.

    • Control (100% activity): Tris-HCl buffer, CA-II solution, and DMSO.

    • Test Wells: Tris-HCl buffer, CA-II solution, and serial dilutions of the test compounds.

    • Positive Control: Tris-HCl buffer, CA-II solution, and serial dilutions of acetazolamide.

  • Pre-incubation: Add the enzyme and inhibitor (or DMSO) to the wells and pre-incubate for 10-15 minutes at room temperature to allow for binding.

  • Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 400 nm in kinetic mode at 30-second intervals for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

CA_Inhibition_Assay Start Prepare Reagents Setup Set up 96-well Plate (Blank, Control, Test, Positive Control) Start->Setup Preincubation Pre-incubate Enzyme and Inhibitor (10-15 min) Setup->Preincubation Initiation Initiate Reaction with p-NPA Substrate Preincubation->Initiation Measurement Measure Absorbance (400 nm) Kinetically Initiation->Measurement Analysis Calculate Reaction Rates and % Inhibition Measurement->Analysis End Determine IC50 Values Analysis->End

B. Matrix Metalloproteinases (MMPs)

Rationale for Inhibition: MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[6] Their overexpression is associated with various pathological conditions, including arthritis, cancer metastasis, and cardiovascular diseases.[6] The sulfonamide group can act as a zinc-binding moiety and also interact with the S1' pocket of the enzyme, making it a valuable scaffold for designing MMP inhibitors.[8]

Protocol: In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This assay utilizes a fluorogenic peptide substrate that is cleaved by the MMP, resulting in an increase in fluorescence.

Materials:

  • Recombinant human MMP (e.g., MMP-2, MMP-9, MMP-13)

  • Fluorogenic MMP substrate

  • Assay buffer (e.g., Tris-HCl with CaCl₂, ZnCl₂, and Brij-35)

  • Synthesized (4-methylphenyl)methanesulfonamide analogues

  • A known MMP inhibitor (e.g., GM6001) for positive control

  • DMSO

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Activate the pro-MMP enzyme according to the manufacturer's instructions.

    • Prepare a stock solution of the fluorogenic substrate in assay buffer.

    • Prepare stock solutions of test compounds and the positive control in DMSO.

  • Assay Setup (in a black 96-well plate):

    • Blank: Assay buffer and substrate.

    • Control (100% activity): Assay buffer, activated MMP, and DMSO.

    • Test Wells: Assay buffer, activated MMP, and serial dilutions of the test compounds.

    • Positive Control: Assay buffer, activated MMP, and serial dilutions of the known inhibitor.

  • Pre-incubation: Add the enzyme and inhibitor (or DMSO) to the wells and pre-incubate for 15-30 minutes at 37 °C.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate solution to all wells.

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode at regular intervals for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the fluorescence vs. time curve.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the IC₅₀ value from the dose-response curve.

C. Acetylcholinesterase (AChE)

Rationale for Inhibition: Acetylcholinesterase is a key enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine.[4] Inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease.[9] Sulfonamide-based compounds have been explored as AChE inhibitors, with the sulfonamide moiety often contributing to binding at the peripheral anionic site of the enzyme.[1]

Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Synthesized (4-methylphenyl)methanesulfonamide analogues

  • Donepezil or Galantamine (known AChE inhibitors) for positive control

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer.

    • Prepare stock solutions of test compounds and positive controls in DMSO.

  • Assay Setup (in a 96-well plate):

    • Blank: Phosphate buffer and ATCI.

    • Control (100% activity): Phosphate buffer, AChE, DTNB, and DMSO.

    • Test Wells: Phosphate buffer, AChE, DTNB, and serial dilutions of the test compounds.

    • Positive Control: Phosphate buffer, AChE, DTNB, and serial dilutions of the known inhibitor.

  • Pre-incubation: Add the enzyme, DTNB, and inhibitor (or DMSO) to the wells and pre-incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Measurement: Measure the absorbance at 412 nm in kinetic mode at 30-second intervals for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the IC₅₀ value from the dose-response curve.

III. Structure-Activity Relationship (SAR) Insights

The biological activity of (4-methylphenyl)methanesulfonamide analogues is highly dependent on the nature and position of substituents on both the phenyl ring and the sulfonamide nitrogen. The following provides a summary of key SAR trends observed in the literature for related sulfonamide inhibitors.

Table 1: General Structure-Activity Relationships for Sulfonamide-Based Enzyme Inhibitors

Target EnzymeKey Structural Features for Enhanced ActivityRationale
Carbonic Anhydrases - Unsubstituted sulfonamide (-SO₂NH₂) is crucial for zinc binding.[5] - Aromatic or heterocyclic moieties attached to the sulfonamide nitrogen can enhance binding affinity and selectivity.[7] - Substituents on the phenyl ring can influence isoform selectivity.[5]The primary sulfonamide coordinates to the active site zinc ion. Additional moieties can form hydrogen bonds and van der Waals interactions with residues in the active site cavity.
Matrix Metalloproteinases - A zinc-binding group (e.g., hydroxamate, carboxylate, or the sulfonamide itself) is essential.[8] - A hydrophobic group that fits into the S1' pocket of the enzyme significantly increases potency.[8] - The linker between the zinc-binding group and the S1' binding moiety influences optimal positioning.The zinc-binding group chelates the catalytic zinc ion. The hydrophobic group occupies a deep, non-polar pocket, leading to strong binding affinity.
Acetylcholinesterase - A basic nitrogen atom (often in a side chain) is important for interaction with the catalytic anionic site. - Aromatic or heteroaromatic rings can engage in π-π stacking interactions with aromatic residues in the active site gorge.[1] - The length and flexibility of the linker connecting the aromatic core to the basic nitrogen are critical.[4]The protonated basic nitrogen interacts with negatively charged residues. Aromatic interactions contribute to binding affinity and can influence selectivity.

Example SAR for N-[2-(diethylamino)ethyl]benzenemethanesulfonamides as AChE Inhibitors:

A study on N-[2-(diethylamino)ethyl]benzenemethanesulfonamides, which are structurally similar to the target compounds, revealed divergent SARs.[1] The nature of the aromatic ring significantly impacted the inhibitory potency, with different substituents leading to varied binding conformations at the peripheral anionic site of AChE.[1] This highlights the importance of systematic modification of the aromatic portion of the molecule to optimize interactions with the enzyme.

IV. Conclusion and Future Directions

The (4-methylphenyl)methanesulfonamide scaffold represents a versatile and promising platform for the design and synthesis of novel enzyme inhibitors. The synthetic routes are generally straightforward, allowing for the generation of diverse chemical libraries. The detailed protocols provided in this guide offer a robust framework for the biological evaluation of these analogues against key therapeutic targets.

Future research in this area should focus on the systematic exploration of the chemical space around the (4-methylphenyl)methanesulfonamide core. The generation of comprehensive SAR data through the synthesis and testing of well-designed libraries will be crucial for the development of potent and selective inhibitors. Furthermore, computational modeling and structural biology studies can provide valuable insights into the binding modes of these compounds, guiding the rational design of next-generation therapeutic agents.

V. References

  • Żołnowska, B., Sławiński, J., Pogorzelska, A., Chojnacki, J., Vullo, D., & Supuran, C. T. (2014). Carbonic anhydrase inhibitors. Synthesis and molecular structure of novel series of N-substituted N'-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)guanidines and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 71, 135–147.

  • Sławiński, J., Szafraniec-Buryło, S., Pogorzelska, A., Żołnowska, B., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12481.

  • Abdel-rahman, A. A.-H., El-Sayed, M. A.-A., Abdel-Aziz, M., & El-Azab, A. S. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(48), 30206–30221.

  • Fransson, J., Artursson, E., Grynsztejn, A., Linusson, A., & Ekström, F. (2013). Divergent structure-activity relationships of structurally similar acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 56(20), 8011–8023.

  • Ryu, H. W., Lee, D. H., Won, H. R., Kim, K. H., Kim, S. H., & Kim, H. S. (2014). Porphyra-334, a mycosporine-like amino acid, prevents UVA-induced photoaging of human skin fibroblasts. Marine Drugs, 12(12), 6064–6079.

  • Lee, C. H., Chang, S. H., Chen, J. C., & Lin, Y. C. (2018). Synthesis and Biological Evaluation of ((4-keto)-phenoxy)methyl biphenyl-4-sulfonamides: A Class of Potent aggrecanase-1 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2569–2574.

  • Ngassa, F. N., & Stenfor, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

  • Rizzo, S., Cavalli, A., Ceccarini, L., Bartolini, M., Belluti, F., Bisi, A., Andrisano, V., Recanatini, M., & Rampa, A. (2009). Structure-activity relationships and binding mode in the human acetylcholinesterase active site of pseudo-irreversible inhibitors related to xanthostigmine. ChemMedChem, 4(4), 670–679.

  • Boster Bio. (n.d.). Acetylcholinesterase (AChE) Assay Kit. Retrieved from [Link]

  • Elabscience. (n.d.). Matrix Metalloproteinase 3 (MMP-3) Inhibitor Screening Kit. Retrieved from [Link]

  • Cheng, X. C., Wang, Q., Fang, H., & Xu, W. F. (2008). Role of sulfonamide group in matrix metalloproteinase inhibitors. Current Medicinal Chemistry, 15(4), 368–373.

  • Khan, I. U., Sharif, S., & Akkurt, M. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o838.

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Cheng, X. C., Wang, Q., Fang, H., & Xu, W. F. (2008). Role of sulfonamide group in matrix metalloproteinase inhibitors. Current Medicinal Chemistry, 15(4), 368–373.

  • Fields, G. B. (2017). The matrix metalloproteinase family. Methods in Molecular Biology, 1579, 1–17.

  • Sławiński, J., & Szafraniec-Buryło, S. (2022). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. Molecules, 27(5), 1585.

  • Cascia, M., & Valenzano, K. J. (2019). A type IV collagenase inhibitor, N-hydroxy-3-phenyl-2-(4-phenylbenzenesulfonamido) propanamide (BiPS), suppresses skin injury induced by sulfur mustard. Toxicology and Applied Pharmacology, 379, 114660.

  • Orhan, I. E., & Berkov, S. (2020). Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. Molecules, 25(21), 5163.

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2014). Top 120 Journal of Enzyme Inhibition and Medicinal Chemistry papers published in 2014.

  • Xuan, G. S., Zhan, J. H., Zhang, A. M., Li, W., & Zheng, K. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie, 76(9), 412–415.

  • Rampa, A., Bisi, A., Belluti, F., Gobbi, S., Valenti, P., & Recanatini, M. (2000). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. Il Farmaco, 55(1), 1–10.

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Troubleshooting & Optimization

Common side reactions in the synthesis of (4-Methylphenyl)methanesulfonamide and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (4-Methylphenyl)methanesulfonamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide you with the causal understanding and practical solutions needed to optimize your reaction outcomes, ensuring both high yield and purity.

The synthesis of sulfonamides, while conceptually straightforward, is often nuanced. The reaction between an amine and a sulfonyl chloride is sensitive to various parameters that can lead to undesired pathways.[1] This guide will focus on the prevalent synthetic route: the reaction of p-toluidine (4-methylaniline) with methanesulfonyl chloride (MsCl) .

Section 1: Recommended Synthetic Protocol

The formation of (4-Methylphenyl)methanesulfonamide is typically achieved via nucleophilic acyl substitution, where the nitrogen of p-toluidine attacks the electrophilic sulfur atom of methanesulfonyl chloride.[2] A base is required to neutralize the hydrochloric acid byproduct. The Schotten-Baumann reaction condition, which involves an aqueous base, is a robust method for this transformation.[3]

Diagram: Primary Synthetic Pathway

Synthetic Pathway cluster_reactants Reactants p_toluidine p-Toluidine (4-Methylaniline) product (4-Methylphenyl)methanesulfonamide p_toluidine->product mscl Methanesulfonyl Chloride (MsCl) mscl->product hcl HCl (byproduct) base Base (e.g., Pyridine, NaOH) base->product Neutralizes HCl Side Reactions cluster_main Main Reaction cluster_hydrolysis Side Reaction 1: Hydrolysis cluster_disulfonyl Side Reaction 2: Disulfonylation mscl Methanesulfonyl Chloride (MsCl) product Desired Product (Sulfonamide) mscl->product hydrolysis_prod Methanesulfonic Acid (Inactive) mscl->hydrolysis_prod Nucleophilic Attack water H₂O (Moisture) mscl->water p_toluidine p-Toluidine p_toluidine->product disulfonyl_prod Disulfonylation Product (Impurity) product->disulfonyl_prod Further Reaction excess_mscl Excess MsCl product->excess_mscl

Caption: Competing hydrolysis and disulfonylation pathways.

Troubleshooting Summary Table
Observed Problem Potential Side Reaction Root Cause Recommended Mitigation Strategy
Low Yield Hydrolysis of MsClPresence of water/moisture in reagents or atmosphere. [4]Use anhydrous solvents and oven-dried glassware; perform the reaction under an inert (N₂) atmosphere. [5]
Reaction Stalls Amine ProtonationInsufficient base to neutralize HCl byproduct.Use at least one equivalent of a suitable base (e.g., pyridine, Et₃N) or an excess of inorganic base in a biphasic system. [6]
High MW Impurity DisulfonylationExcess MsCl reacting with the product sulfonamide.Use a minimal excess of MsCl (≤1.1 eq); add MsCl slowly and maintain low reaction temperatures (0-5 °C).
Oily/Difficult to Purify Product Multiple ByproductsA combination of the above issues; poor reagent quality.Purify starting materials if necessary; adhere strictly to optimized conditions (low temp, slow addition, anhydrous setup).

By understanding the mechanistic basis of these common side reactions, you can make informed adjustments to your experimental setup, leading to a more efficient and successful synthesis of (4-Methylphenyl)methanesulfonamide.

References
  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • Wikipedia. (2023). Methanesulfonyl chloride. Retrieved from [Link]

  • Mac-Caul Inc. (n.d.). Exploring the Reactivity: Methanesulfonyl Chloride in Chemical Transformations. Retrieved from [Link]

  • Sharif, S., Khan, I. U., Akkurt, M., Sajjad, A., & Ahmad, J. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(4), o843. Retrieved from [Link]

  • Douglass, I. B., & Poole, D. R. (1957). Methanesulfinyl Chloride. Organic Syntheses, 37, 59. Retrieved from [Link]

  • White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939–957. Retrieved from [Link]

  • Google Patents. (n.d.). CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide.
  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]

  • Willis, M. C., et al. (2011). Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. Organic Letters, 13(18), 4876–4878. Retrieved from [Link]

  • Barrio, P., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. Retrieved from [Link]

  • Bowser, J. R., Williams, P. J., & Kura, K. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(40), 5489–5491. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methanesulfonyl cyanide. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link]

  • ResearchGate. (2018). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of (4-Methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for researchers and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges in the synthesis of (4-Methylphenyl)methanesulfonamide, also known as N-(4-methylbenzyl)methanesulfonamide. Our goal is to empower you with the scientific rationale behind experimental choices to help you optimize reaction conditions, maximize yields, and ensure product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing (4-Methylphenyl)methanesulfonamide?

A1: The most prevalent and dependable method is the reaction of methanesulfonyl chloride (MsCl) with 4-methylbenzylamine.[1][2] This is a classic nucleophilic substitution reaction where the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.[1] A non-nucleophilic base, such as triethylamine or pyridine, is typically required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1][3]

Q2: What are the most critical reaction parameters to control for a successful synthesis?

A2: Several parameters are crucial for optimizing this reaction:

  • Anhydrous Conditions: Methanesulfonyl chloride is highly sensitive to moisture and can readily hydrolyze to the unreactive methanesulfonic acid, which is a primary cause of low yields.[3][4][5] Therefore, using anhydrous solvents and thoroughly dried glassware under an inert atmosphere (e.g., nitrogen or argon) is essential.[3][5]

  • Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to manage its exothermic nature and minimize side reactions.[5][6] Allowing the reaction to slowly warm to room temperature often drives it to completion.[6]

  • Choice of Base: An appropriate non-nucleophilic organic base is critical.[3] Bases like triethylamine or pyridine effectively scavenge the HCl byproduct without competing with the 4-methylbenzylamine nucleophile.[1][3] Using an aqueous base like NaOH can significantly increase the risk of hydrolyzing the methanesulfonyl chloride.[3]

  • Stoichiometry: Precise control of reactant ratios is important. Using a slight excess of the amine (e.g., 1.1 equivalents) can help ensure the complete consumption of the more valuable or moisture-sensitive sulfonyl chloride.[3]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of chloroform and tert-butanol or n-butanol, can be used.[7] By spotting the starting material (4-methylbenzylamine) and the reaction mixture on a TLC plate, you can observe the consumption of the amine and the appearance of the product spot. The reaction is considered complete when the starting amine spot is no longer visible.[6] Spots can be visualized under UV light (254 nm), and for enhanced visibility, a fluorescamine spray can be used, which makes sulfonamides appear as yellow-green fluorescent spots.[7]

Q4: What are the typical yields for this synthesis?

A4: With optimized conditions, yields for sulfonamide synthesis are generally high. While yields can vary based on scale and specific conditions, it is reasonable to expect yields in the range of 80-95% or higher, especially when moisture is carefully excluded and stoichiometry is controlled.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of (4-Methylphenyl)methanesulfonamide.

Problem 1: My reaction yield is very low or I've isolated no product.

This is one of the most common issues, and it almost always points to a problem with the reagents or reaction conditions.

  • Possible Cause 1: Hydrolysis of Methanesulfonyl Chloride.

    • Explanation: Methanesulfonyl chloride (MsCl) is highly reactive towards water.[4][8] Any moisture present in the solvent, on the glassware, or from the atmosphere will rapidly convert MsCl to methanesulfonic acid.[3][4][5] This acid is unreactive towards the amine under these conditions, leading to a complete halt in product formation.[3][5] Even older bottles of MsCl that have been opened multiple times may have partially hydrolyzed due to atmospheric moisture.[3]

    • Solutions:

      • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., dichloromethane, tetrahydrofuran).[3] Dry all glassware in an oven (e.g., at 120 °C for several hours) and allow it to cool in a desiccator before use.

      • Use an Inert Atmosphere: Conduct the reaction under a blanket of dry nitrogen or argon gas to prevent atmospheric moisture from entering the reaction vessel.[3][5]

      • Use Fresh Reagents: Use a freshly opened bottle of methanesulfonyl chloride or distill it immediately before use.[5]

  • Possible Cause 2: Inactive Amine.

    • Explanation: While less common than MsCl hydrolysis, the amine can also degrade. Amines can react with atmospheric carbon dioxide to form carbamates, reducing the concentration of the active nucleophile.[5]

    • Solution:

      • Ensure the 4-methylbenzylamine is pure and has been stored properly. If in doubt, purification by distillation may be necessary.

  • Possible Cause 3: Incorrect Stoichiometry or Base.

    • Explanation: An insufficient amount of base will not fully neutralize the generated HCl. This can lead to the protonation of the 4-methylbenzylamine, forming an ammonium salt. The protonated amine is no longer nucleophilic and cannot react with the sulfonyl chloride.

    • Solution:

      • Double-check all calculations. Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) is used for every equivalent of methanesulfonyl chloride.[3] A slight excess (1.1-1.5 equivalents) is often recommended.[5]

ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Prevents hydrolysis of methanesulfonyl chloride.[3]
Atmosphere Inert (Nitrogen or Argon)Excludes atmospheric moisture.[3][5]
Base Triethylamine or Pyridine (1.1-1.5 eq.)Neutralizes HCl byproduct without competing with the amine.[3][5]
Temperature Start at 0 °C, then warm to room temperatureControls initial exotherm, then drives reaction to completion.[5][6]

Problem 2: My TLC analysis shows multiple spots, indicating impurities.

  • Possible Cause 1: Formation of a Bis-Sulfonated Product.

    • Explanation: (4-Methylphenyl)methanesulfonamide is a secondary sulfonamide, meaning it still has a proton on the nitrogen atom. Under basic conditions, this proton can be removed, creating a sulfonamide anion. This anion can then act as a nucleophile and react with another molecule of methanesulfonyl chloride, leading to a bis-sulfonated impurity.

    • Solutions:

      • Control Stoichiometry: Avoid using a large excess of methanesulfonyl chloride. Adding the MsCl dropwise to the solution of the amine and base can help maintain a low instantaneous concentration of MsCl, disfavoring the second addition.[6]

      • Use a Bulky Base: While triethylamine is common, a bulkier non-nucleophilic base might sterically hinder the deprotonation and subsequent reaction of the product sulfonamide.

  • Possible Cause 2: Unreacted Starting Materials.

    • Explanation: If the reaction has not gone to completion, you will see spots corresponding to both 4-methylbenzylamine and the product.

    • Solution:

      • Allow the reaction to stir for a longer period at room temperature and continue to monitor by TLC until the amine spot disappears.[6] If the reaction has stalled, ensure all conditions (especially anhydrous) were met.

Problem 3: The product has been isolated, but it is an oil and will not crystallize.

  • Explanation: The presence of impurities, such as residual solvent or side products, can significantly inhibit crystallization by disrupting the formation of a regular crystal lattice. Even pure compounds can sometimes be reluctant to crystallize and may form a supersaturated oil.

  • Solutions:

    • Purification: The most reliable solution is to purify the crude product using silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective for separating the desired sulfonamide from nonpolar impurities and unreacted starting materials.

    • Recrystallization Techniques:

      • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small crystal of the pure product, add it to the oil to induce crystallization.

      • Solvent Choice: Attempt recrystallization from a different solvent system. A solvent in which the compound is soluble when hot but sparingly soluble when cold is ideal.[3] Ethanol or mixtures of ethanol and water are often good starting points for sulfonamides.[9]

Visualizing the Process

To better understand the core reaction and the decision-making process for troubleshooting, refer to the diagrams below.

ReactionMechanism Amine 4-Methylbenzylamine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack MsCl Methanesulfonyl Chloride (Electrophile) MsCl->Intermediate Base Base (e.g., Et3N) Byproduct [Base-H]+Cl- Base->Byproduct HCl Scavenging Product (4-Methylphenyl)methanesulfonamide Intermediate->Product Collapse & Chloride Loss

Caption: Reaction mechanism for sulfonamide formation.

TroubleshootingWorkflow Start Low or No Yield CheckMoisture Were anhydrous conditions used? Start->CheckMoisture CheckReagents Are reagents fresh and pure? CheckMoisture->CheckReagents Yes SolutionDry Action: Dry all glassware & use anhydrous solvent. CheckMoisture->SolutionDry No CheckStoich Was stoichiometry correct? CheckReagents->CheckStoich Yes SolutionReagent Action: Use fresh or purified reagents. CheckReagents->SolutionReagent No SolutionStoich Action: Recalculate and re-weigh reagents. CheckStoich->SolutionStoich No Success Problem Solved CheckStoich->Success Yes SolutionDry->Success SolutionReagent->Success SolutionStoich->Success

Caption: Troubleshooting workflow for low reaction yield.

Representative Experimental Protocol

Objective: To synthesize (4-Methylphenyl)methanesulfonamide.

Materials:

  • 4-Methylbenzylamine (C₈H₁₁N)[10]

  • Methanesulfonyl chloride (CH₃SO₂Cl)[8]

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 5 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-methylbenzylamine (1.0 eq).

  • Dissolve the amine in anhydrous dichloromethane (to make a ~0.2 M solution).

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours, or until TLC analysis indicates the complete consumption of the 4-methylbenzylamine.

  • Workup:

    • Dilute the reaction mixture with additional dichloromethane.

    • Transfer the mixture to a separatory funnel and wash sequentially with 5 M HCl (to remove excess triethylamine), water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) to obtain the pure (4-Methylphenyl)methanesulfonamide.

    • Alternatively, for oily products or higher purity requirements, purify by flash column chromatography on silica gel.

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
  • BenchChem. (2025). Common issues in sulfonamide synthesis and solutions. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. BenchChem Technical Support.
  • Google Patents. (n.d.). Sulfonamide purification process - US2777844A.
  • National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines. PubMed Central.
  • Canadian Science Publishing. (n.d.). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water.
  • Wikipedia. (n.d.). Methanesulfonyl chloride.
  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Ngassa, F. N., et al. (n.d.). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. PubMed Central.
  • BenchChem. (2025). Application Notes: Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups. BenchChem Technical Support.
  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. BenchChem Technical Support.
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • National Center for Biotechnology Information. (n.d.). 4-Methylbenzylamine. PubChem.

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Technical Support Center: Purification of Crude (4-Methylphenyl)methanesulfonamide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude (4-methylphenyl)methanesulfonamide via recrystallization. It is designed to offer practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles.

Section 1: Troubleshooting Guide

Recrystallization is a powerful technique for purifying solid compounds, but its success hinges on a clear understanding of the underlying principles of solubility and crystal growth.[1] This section addresses common issues encountered during the recrystallization of (4-methylphenyl)methanesulfonamide and provides systematic solutions.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Problem: Upon cooling, the dissolved (4-methylphenyl)methanesulfonamide separates from the solution as an oily liquid rather than forming solid crystals. This phenomenon, known as "oiling out," is a common challenge in the recrystallization of sulfonamides and often indicates that the product is impure.[2] It typically occurs when the solute's melting point is lower than the solution's temperature during crystallization or when there's a high concentration of impurities.[2]

Solutions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Once fully dissolved, add a small amount of additional hot solvent and then allow the solution to cool at a much slower rate.[2]

  • Modify the Solvent System: The chosen solvent may be too nonpolar. Consider switching to a more polar solvent or employing a mixed solvent system. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.[2][3]

  • Induce Crystallization at a Lower Temperature: After re-dissolving, cool the solution to a lower temperature than before, potentially using an ice bath, to encourage crystal nucleation.[2]

  • Introduce a Seed Crystal: If a small amount of pure (4-methylphenyl)methanesulfonamide is available, adding a "seed" crystal to the cooled, supersaturated solution can provide a template for crystal growth.[4]

  • Pre-Purification: If the crude material is heavily contaminated, a preliminary purification step, such as column chromatography, may be necessary before attempting recrystallization.[2]

Issue 2: No Crystal Formation Upon Cooling

Problem: The solution remains clear even after prolonged cooling, and no crystals are formed.

Underlying Causes & Solutions:

  • Supersaturation Without Nucleation: The solution may be supersaturated, meaning the concentration of the dissolved compound is higher than its normal solubility at that temperature, but the crystallization process has not initiated.[2]

    • Action: Induce crystallization by scratching the inside of the flask just below the surface of the liquid with a clean glass rod.[2][4] This action can create microscopic scratches that serve as nucleation sites. Alternatively, add a seed crystal of the pure compound.[4]

  • Excessive Solvent: If too much solvent was used to dissolve the crude product, the solution may not be sufficiently saturated for crystals to form upon cooling.[2][5]

    • Action: Gently heat the solution to boil off a portion of the solvent.[5] Once the volume is reduced, allow the solution to cool again. To check if significant product remains in the mother liquor, dip a glass stirring rod into the solution, remove it, and let the solvent evaporate. A large amount of solid residue on the rod indicates that concentrating the solution is necessary.[5]

Issue 3: Low Yield of Purified Product

Problem: The amount of recovered crystalline (4-methylphenyl)methanesulfonamide is significantly lower than expected.

Potential Causes & Preventative Measures:

  • Inappropriate Solvent Choice: The solvent may have too high a solubility for the compound at low temperatures, leading to a substantial amount of the product remaining dissolved in the filtrate.[2]

    • Solution: Conduct small-scale solubility tests with various solvents to find one where (4-methylphenyl)methanesulfonamide is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[3][6]

  • Premature Crystallization During Hot Filtration: If insoluble impurities are present and a hot filtration step is performed, the desired compound can crystallize prematurely on the filter paper or in the funnel if the solution cools too quickly.[2]

    • Solution: Use pre-heated glassware (funnel and receiving flask) for the filtration and perform the step as rapidly as possible to maintain the solution's temperature.[2][4]

  • Excessive Washing of Crystals: Washing the collected crystals with too much cold solvent can dissolve a portion of the product.

    • Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.[3]

Issue 4: Product is Amorphous or Appears as a Fine Powder, Not Crystalline

Problem: The final product is a powder rather than distinct crystals. This can be due to rapid precipitation, which traps impurities.

Solutions:

  • Slow Down the Cooling Process: Rapid cooling often leads to the formation of small, less pure crystals.[5] Allow the flask to cool slowly to room temperature on a benchtop, perhaps insulated with a cloth, before transferring it to an ice bath.[4] This gradual cooling is crucial for growing larger, more ordered, and purer crystals.[7]

  • Utilize a Solvent/Anti-solvent System: Dissolve the sulfonamide in a "good" solvent in which it is very soluble. Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble until the solution becomes slightly cloudy (turbid).[4] This controlled decrease in solubility can promote the gradual growth of well-defined crystals. Common solvent/anti-solvent pairs include methanol/water and acetone/water.[8]

Issue 5: Colored Impurities Remain in the Final Product

Problem: The recrystallized (4-methylphenyl)methanesulfonamide retains a colored tint, indicating the presence of impurities.

Solution:

  • Decolorization with Activated Charcoal: If the hot, dissolved solution is colored, it is likely due to high-molecular-weight, colored impurities. These can often be removed by adding a small amount of activated charcoal (carbon) to the hot solution.

    • Procedure: After dissolving the crude solid in the minimum amount of hot solvent, remove the flask from the heat source and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.[2] Then, perform a hot gravity filtration to remove the charcoal and any other insoluble impurities before allowing the filtrate to cool and crystallize.[2][4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing (4-methylphenyl)methanesulfonamide?

A1: The ideal solvent is one in which (4-methylphenyl)methanesulfonamide has high solubility at the solvent's boiling point and low solubility at room temperature or in an ice bath.[6] This temperature-dependent solubility differential is key to a successful recrystallization with high recovery.[9] For sulfonamides in general, common and effective solvents include ethanol, isopropanol, and mixtures of ethanol and water.[3] It is always recommended to perform small-scale solubility tests with a few candidate solvents to determine the optimal choice for your specific crude product.[3][10]

Q2: How much solvent should I use?

A2: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude (4-methylphenyl)methanesulfonamide.[3][6] Adding too much solvent will decrease the recovery yield as more of the compound will remain in solution upon cooling.[5] A good practice is to start by adding a small amount of solvent to the solid, heating the mixture to boiling, and then adding more solvent in small portions until the solid just dissolves.[3][7]

Q3: My crystals formed very quickly. Is this a problem?

A3: Yes, very rapid crystal formation, often referred to as "crashing out," is undesirable.[5] This process tends to trap impurities within the crystal lattice, diminishing the effectiveness of the purification.[11] Slower crystal growth allows for the selective incorporation of the desired molecules into the lattice, resulting in a purer final product.[7] If your compound crystallizes too quickly, try re-heating the solution and adding a small amount of additional solvent before allowing it to cool more slowly.[5]

Q4: What are the common impurities in crude (4-methylphenyl)methanesulfonamide?

A4: Common impurities can include unreacted starting materials from the synthesis, such as p-toluidine or methanesulfonyl chloride, and byproducts. A common byproduct in sulfonamide synthesis is the corresponding sulfonic acid, which can form from the hydrolysis of the sulfonyl chloride starting material.[3] If a primary amine is used in the synthesis, bis-sulfonated products can also be a potential impurity.[3]

Q5: Can I reuse the filtrate (mother liquor)?

A5: The filtrate will contain dissolved product, the amount of which depends on the solubility of (4-methylphenyl)methanesulfonamide in the cold solvent. You can often recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. However, this second crop will generally be less pure than the first.

Section 3: Experimental Protocol & Data

Standard Recrystallization Protocol for (4-Methylphenyl)methanesulfonamide
  • Solvent Selection: Based on preliminary tests, select an appropriate solvent (e.g., 95% ethanol).

  • Dissolution: Place the crude (4-methylphenyl)methanesulfonamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to cover the solid.[3]

  • Heating: Gently heat the mixture on a hot plate, with stirring, until the solvent begins to boil.[3] Add more hot solvent in small portions until the solid completely dissolves.[7]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[2]

  • Hot Filtration (If Necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a pre-warmed, clean Erlenmeyer flask.[4]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature.[4] Slow cooling is essential for the formation of large, pure crystals.[7]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.[3][4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.[3]

  • Drying: Allow the crystals to air dry on the filter paper or transfer them to a desiccator to remove the last traces of solvent.[3]

Solvent Selection Guide

The choice of solvent is critical for a successful recrystallization.[12] The following table provides a general guide to common recrystallization solvents, ordered by polarity. For (4-Methylphenyl)methanesulfonamide, polar protic solvents or mixtures are often a good starting point.

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for polar compounds. Can be used in a mixture with alcohols.[13]
MethanolHigh65A common choice for sulfonamides. Miscible with water.[14]
EthanolHigh78A very common and effective solvent for sulfonamides.[3]
IsopropanolMedium-High82Another good option for sulfonamides.[3]
AcetoneMedium56Can be effective, but its low boiling point requires careful handling.[13]
Ethyl AcetateMedium77A moderately polar solvent.
TolueneLow111Suitable for less polar compounds.[13]
Heptane/HexaneLow98 / 69Often used as an "anti-solvent" with a more polar solvent.

This table is a general guide. Experimental validation is essential.

Section 4: Visualized Workflows

Recrystallization Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common issues during the recrystallization of (4-methylphenyl)methanesulfonamide.

G start Start Recrystallization dissolve Dissolve Crude Solid in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool oil_out Does it 'Oil Out'? cool->oil_out crystals_form Do Crystals Form? no_crystals No Crystals crystals_form->no_crystals No yes_crystals Crystals Form crystals_form->yes_crystals Yes oil_out->crystals_form No oiled Oiled Out oil_out->oiled Yes troubleshoot_no_crystals Troubleshoot: 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume no_crystals->troubleshoot_no_crystals troubleshoot_oil_out Troubleshoot: 1. Reheat & Add More Solvent 2. Cool Slower 3. Change Solvent System oiled->troubleshoot_oil_out collect Collect Crystals (Vacuum Filtration) yes_crystals->collect troubleshoot_no_crystals->cool troubleshoot_oil_out->cool check_purity Check Purity & Yield collect->check_purity low_yield Low Yield/Purity check_purity->low_yield No good_yield Acceptable Purity & Yield check_purity->good_yield Yes troubleshoot_yield Troubleshoot: 1. Re-evaluate Solvent Choice 2. Ensure Slow Cooling 3. Minimize Washing low_yield->troubleshoot_yield end End good_yield->end

Caption: A troubleshooting flowchart for the recrystallization process.

Solvent Selection Logic

The process of selecting a suitable recrystallization solvent follows a systematic elimination approach based on solubility trials.

G start Select Potential Solvents test_rt Test Solubility in Cold Solvent start->test_rt soluble_cold Soluble Cold (REJECT) test_rt->soluble_cold Yes insoluble_cold Insoluble Cold test_rt->insoluble_cold No test_hot Test Solubility in Hot Solvent insoluble_cold->test_hot insoluble_hot Insoluble Hot (REJECT) test_hot->insoluble_hot No soluble_hot Soluble Hot test_hot->soluble_hot Yes cool_test Cool Solution soluble_hot->cool_test crystals_recover Crystals Recovered? cool_test->crystals_recover no_recovery Poor Recovery (REJECT) crystals_recover->no_recovery No good_recovery Good Recovery (ACCEPT) crystals_recover->good_recovery Yes

Caption: Decision tree for selecting an appropriate recrystallization solvent.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Education in Chemistry. 2021. Available from: [Link]

  • Williamson, K. L., & Masters, K. M. (1977). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 54(9), 563. Available from: [Link]

  • Science Learning Center. Experiment: Recrystallization – Part I: Solvent Selection. Available from: [Link]

  • Chemistry LibreTexts. 6.6D: Troubleshooting. (2024-08-16). Available from: [Link]

  • CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide - Google Patents.
  • Crystallization of Sulfanilamide. (2021-03-02). YouTube. Available from: [Link]

  • Khan, I. U., Sharif, S., Akkurt, M., Sajjad, A., & Ahmad, J. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 66(4), o833. Available from: [Link]

  • EBSCO. Recrystallization (chemistry) | Research Starters. Available from: [Link]

  • MDPI. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Available from: [Link]

  • Recrystallization. (2020-01-10). YouTube. Available from: [Link]

  • Reddit. Go-to recrystallization solvent mixtures : r/Chempros. (2023-02-19). Available from: [Link]

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Troubleshooting low yields in the sulfonylation of 4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sulfonylation of 4-Methylaniline

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the sulfonylation of 4-methylaniline. The formation of a sulfonamide bond is a cornerstone reaction in medicinal chemistry and materials science. However, what appears to be a straightforward nucleophilic attack of an amine on a sulfonyl chloride can often be plagued by low yields, frustrating side reactions, and purification challenges.

This guide is structured as a series of questions you might ask yourself in the lab when faced with a suboptimal outcome. We will move from diagnosing the root cause to implementing effective, field-proven solutions. Our approach is grounded in mechanistic understanding, ensuring that the troubleshooting steps you take are logical, targeted, and scientifically sound.

Troubleshooting Guide: Diagnosing and Solving Low Yields

Q1: My reaction shows low conversion, and I'm recovering significant amounts of unreacted 4-methylaniline. What's going wrong?

This is a classic symptom of a stalled reaction. Before investigating complex side reactions, we must first ensure the fundamental conditions for success are met. The primary culprits are often the quality of your reagents and the reaction environment.

Potential Cause A: Hydrolysis of the Sulfonyl Chloride

The electrophilic sulfur atom in sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, TsCl) is highly susceptible to nucleophilic attack by water.[1][2] This hydrolysis reaction converts the reactive sulfonyl chloride into the corresponding and unreactive sulfonic acid, effectively killing your reaction.

  • Expert Insight: This is the most common cause of low conversion. Sulfonyl chlorides can hydrolyze simply from exposure to atmospheric moisture over time.[1] Always assume your bottle of sulfonyl chloride has been compromised unless it is brand new and freshly opened.

  • Troubleshooting Protocol:

    • Use Anhydrous Conditions: Ensure all glassware is rigorously oven- or flame-dried.[1] Assemble your reaction apparatus under an inert atmosphere (Nitrogen or Argon).

    • Use Anhydrous Solvents: Use a freshly opened bottle of an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[2]

    • Verify Reagent Quality: If yields are consistently low, use a fresh bottle of the sulfonyl chloride. Do not trust an old reagent that has been sitting on the shelf.[2]

Potential Cause B: Ineffective Acid Scavenging

The sulfonylation reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of product formed.[3][4] This acid will protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. The role of the base (e.g., pyridine, triethylamine) is to neutralize this HCl as it is formed.[1][3]

  • Expert Insight: Using an insufficient amount of base is a frequent error. While pyridine can act as both a base and a solvent, when using other solvents like DCM, ensuring at least one equivalent of a base like triethylamine is critical. A slight excess is often beneficial.

  • Troubleshooting Protocol:

    • Check Stoichiometry: Ensure you are using at least 1.1 equivalents of a non-nucleophilic organic base like pyridine or triethylamine.[1][5]

    • Base Selection: For less reactive anilines, a stronger, non-nucleophilic base might be required.[2] However, for 4-methylaniline, pyridine or triethylamine is typically sufficient. Avoid aqueous bases like NaOH under standard conditions, as they significantly increase the risk of sulfonyl chloride hydrolysis.[1]

Q2: My starting materials are consumed, but my yield of the desired N-(4-methylphenyl)sulfonamide is poor. What side reactions are occurring?

If your starting materials are gone but the product is missing, unwanted pathways are consuming your reagents or product. For primary amines like 4-methylaniline, the most likely side reaction is the formation of a di-sulfonylated byproduct.

Potential Cause: Formation of the Di-Sulfonylated Byproduct

After the initial N-sulfonylation, the resulting sulfonamide product still has a proton on the nitrogen. This proton is acidic and can be removed by the base in the reaction mixture. The resulting sulfonamide anion is nucleophilic and can react with a second molecule of the sulfonyl chloride to form an N,N-bis(sulfonyl)aniline.[1][6]

  • Expert Insight: This side reaction is favored by high local concentrations of the sulfonyl chloride and elevated temperatures. The key to preventing it is control.

  • Troubleshooting Protocol:

    • Control Stoichiometry: Use a slight excess of the aniline (e.g., 1.05 equivalents) relative to the sulfonyl chloride.[5] This ensures the more reactive sulfonyl chloride is fully consumed before it has a chance to react with the product.

    • Maintain Low Temperature: Cool the reaction mixture to 0 °C in an ice bath before adding the sulfonyl chloride.[3][5]

    • Slow, Controlled Addition: Add the sulfonyl chloride to the aniline solution slowly and dropwise.[5] This prevents localized high concentrations of the electrophile, giving it time to react with the more nucleophilic primary amine over the less nucleophilic sulfonamide product.

Q3: My reaction appears to work well by TLC, but I lose a significant amount of product during work-up and purification. How can I improve my recovery?

Product loss during isolation is a common issue. Sulfonamides are often crystalline solids, making recrystallization an excellent purification method if the correct procedure is followed.

  • Expert Insight: An improper work-up can lead to emulsions or leave impurities that hinder crystallization. The key is a systematic series of washes to remove all reaction components except your product.

  • Troubleshooting Protocol: Work-up and Purification

    • Quench and Dilute: After the reaction is complete, dilute the mixture with dichloromethane (DCM).

    • Acid Wash: Transfer the mixture to a separatory funnel and wash with 1M HCl. This will protonate and remove the organic base (pyridine, triethylamine).[3]

    • Base Wash: Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[3]

    • Brine Wash: Wash with brine (saturated aqueous NaCl) to remove the bulk of the water from the organic layer.[3]

    • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]

    • Recrystallization: The crude solid can often be purified by recrystallization. Common solvents include ethanol or ethanol/water mixtures.[1] The goal is to find a solvent system that dissolves the sulfonamide when hot but not at room temperature, while impurities remain soluble.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the sulfonylation of 4-methylaniline? A slight excess of the aniline (1.05-1.1 equivalents) relative to the sulfonyl chloride (1.0 equivalent) is generally recommended. This helps to ensure the complete consumption of the more expensive sulfonyl chloride and minimizes the formation of the di-sulfonylated byproduct.[1][5] The base should be used in a slight excess (1.1-1.2 equivalents) to ensure full neutralization of the generated HCl.

Q2: How do I monitor the reaction's progress effectively? Thin-Layer Chromatography (TLC) is the most common method.[3] Spot the reaction mixture against standards of your starting materials (4-methylaniline and the sulfonyl chloride). The reaction is complete when the spot for the limiting reagent (typically the sulfonyl chloride) has disappeared. The product sulfonamide should appear as a new, typically less polar, spot.

Q3: My aniline is sterically hindered or electron-poor, and the reaction is very slow. What can I do? For less nucleophilic anilines, you may need more forcing conditions. This can include increasing the reaction temperature or switching to a higher-boiling polar aprotic solvent like DMF.[2] In some cases, using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial.[2]

Q4: Are there modern alternatives to the classical sulfonyl chloride method? Yes, the field has evolved to address the limitations of classical methods. Recent advances include visible-light-mediated photoredox catalysis, which can couple anilines with sulfinate salts (bench-stable solids) under very mild conditions.[8][9] Other methods use sulfonyl fluorides or facilitate the direct C-H sulfonylation of anilines, offering alternative pathways when traditional methods fail.[8][10]

Data and Protocols

Table 1: Impact of Key Parameters on Sulfonylation Outcome
ParameterRecommended ConditionRationale & Impact on YieldPotential Issue if Deviated
Stoichiometry (Aniline:Sulfonyl Chloride)1.05 : 1.0Maximizes mono-sulfonylation by ensuring the sulfonyl chloride is the limiting reagent.[5]Excess sulfonyl chloride leads to N,N-di-sulfonylation, reducing the yield of the desired product.[5]
Base (e.g., Pyridine, TEA)~1.1 equivalentsNeutralizes the HCl byproduct, preventing protonation and deactivation of the aniline nucleophile.[1][3]Insufficient base will cause the reaction to stall, resulting in low conversion.[5]
Temperature 0 °C to Room TempLow temperature during addition minimizes the rate of di-sulfonylation.[5]Higher temperatures can increase the rate of side reactions, particularly di-sulfonylation.[5]
Solvent Anhydrous Aprotic (DCM, THF)Good solubility for reactants; inert under reaction conditions and easy to remove post-reaction.[1][2]Protic or wet solvents will cause rapid hydrolysis of the sulfonyl chloride to unreactive sulfonic acid.[1][2]
Addition Rate Slow, dropwiseMaintains a low concentration of the sulfonyl chloride, favoring reaction with the more nucleophilic aniline.[5]Rapid addition creates high local concentrations, increasing the likelihood of di-sulfonylation.[5]
Experimental Protocol: Synthesis of N-(4-methylphenyl)-4-methylbenzenesulfonamide

This protocol is a general standard and may require optimization.

Materials:

  • 4-Methylaniline (p-toluidine)

  • 4-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride, TsCl)[4]

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-methylaniline (1.05 equivalents) in anhydrous DCM.

  • Add anhydrous pyridine (1.1 equivalents) to the solution.

  • Cool the stirred solution to 0 °C in an ice bath.

  • In a separate flask, dissolve p-toluenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Add the p-toluenesulfonyl chloride solution to the aniline solution dropwise via an addition funnel over 20-30 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by TLC until the p-toluenesulfonyl chloride is consumed.

  • Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (1x), and brine (1x).[3][7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water).

Visualizations

Sulfonylation_Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Aniline 4-Methylaniline (Nucleophile) Attack Nucleophilic Attack Aniline->Attack TsCl Sulfonyl Chloride (Electrophile) TsCl->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Forms C-S bond Elimination Chloride Elimination Intermediate->Elimination Deprotonation Deprotonation (Base) Elimination->Deprotonation Forms Sulfonamide Product N-Sulfonylated Product Deprotonation->Product Byproduct Base-HCl Salt Deprotonation->Byproduct

Caption: General mechanism for the base-mediated sulfonylation of an aniline.

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Check TLC: Unreacted Starting Material? Start->Check_Conversion Yes_SM YES: Incomplete Reaction Check_Conversion->Yes_SM High SM No_SM NO: Side Reactions or Product Loss Check_Conversion->No_SM Low SM Cause_Hydrolysis Cause: Reagent Hydrolysis Solution: Use Anhydrous Conditions & Fresh Reagents Yes_SM->Cause_Hydrolysis Cause_Base Cause: Insufficient Base Solution: Check Stoichiometry (>1.1 eq) Yes_SM->Cause_Base Cause_DiSulf Cause: Di-Sulfonylation Solution: Slow Addition at 0°C, Use slight excess of aniline No_SM->Cause_DiSulf Cause_Workup Cause: Product Loss in Work-up Solution: Systematic Washes & Proper Recrystallization No_SM->Cause_Workup

Caption: Troubleshooting workflow for low yields in sulfonylation reactions.

References

  • Boyd, M. J., et al. (2020). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. Retrieved from [Link]

  • Mosslemin, M. H., et al. (2012). A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. E-Journal of Chemistry. Retrieved from [Link]

  • Wang, H., et al. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry. Retrieved from [Link]

  • Ali, I., et al. (2024). Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. MDPI. Retrieved from [Link]

  • Johnson, T. C., et al. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science. Retrieved from [Link]

  • Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses. Retrieved from [Link]

  • Al-Ghamdi, K. M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Biological Chemistry. Retrieved from [Link]

  • Farmer, J. L., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]

  • Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery. Retrieved from [Link]

  • Anitha, K., et al. (2012). Synthesis and Crystal Structure of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (2018). Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-. Retrieved from [Link]

  • Synfacts. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. Retrieved from [Link]

  • Ghorai, P. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. SVKM's Institute of Pharmacy. Retrieved from [Link]

  • Mosslemin, M. H., et al. (2012). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Semantic Scholar. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Toluenesulfonyl chloride. Retrieved from [Link]

Sources

Identifying and removing impurities from (4-Methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identification and Removal of Impurities for Researchers and Drug Development Professionals

Welcome to the technical support center for (4-Methylphenyl)methanesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this compound. Achieving high purity is critical for obtaining reliable experimental data and ensuring the safety and efficacy of potential drug candidates. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you identify and remove common impurities encountered during and after synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab. The question-and-answer format is designed to help you quickly diagnose the issue and find a viable solution.

Question: My ¹H NMR spectrum shows unexpected peaks. What are they and how do I get rid of them?

Answer: Unexpected signals in an NMR spectrum are a clear indication of impurities. The identity of these impurities depends on the synthetic route used to prepare the (4-Methylphenyl)methanesulfonamide.

  • Causality & Identification:

    • Residual Solvents: The most common impurities are residual solvents from the reaction or purification steps (e.g., ethyl acetate, hexane, dichloromethane, acetone). These have characteristic and well-documented chemical shifts. You can identify them by comparing your spectrum to published data for common laboratory solvents.[1][2]

    • Unreacted Starting Materials: Depending on your synthesis, you may have unreacted p-toluidine, methanesulfonyl chloride, p-toluenesulfonyl chloride, or methanesulfonamide. Compare the chemical shifts of the impurity signals to the spectra of your starting materials.

    • By-products: Side reactions can generate impurities. For example, hydrolysis of sulfonyl chlorides can produce the corresponding sulfonic acids (e.g., p-toluenesulfonic acid). Dimerization or polysulfonylation products may also form. These can often be identified by a combination of NMR and Mass Spectrometry (MS), which would show an unexpected molecular ion peak.[3]

  • Recommended Solutions:

    • High-Vacuum Drying: To remove residual solvents, dry your sample under a high vacuum for several hours, potentially with gentle heating (ensure the temperature is well below the compound's melting point).

    • Recrystallization: This is the most effective method for removing unreacted starting materials and most by-products.[4] A carefully chosen solvent system will dissolve the desired compound when hot but be a poor solvent for it when cold, leaving impurities behind in the mother liquor.

    • Flash Column Chromatography: If recrystallization is ineffective due to impurities having similar solubility profiles, column chromatography provides an orthogonal separation technique based on polarity.[5]

Question: The melting point of my product is broad and lower than the literature value. Why?

Answer: A broad and depressed melting point is a classic sign of an impure compound.

  • Causality: Impurities disrupt the crystal lattice of the pure compound.[4] This disruption requires less energy to break the lattice, resulting in a lower melting point. The melting occurs over a wider range of temperatures because different regions of the solid have different concentrations of impurities.

  • Recommended Solutions:

    • Purification: The primary solution is to purify the compound. Recrystallization is highly recommended as the first step.[6] If successful, you should observe a significant sharpening of the melting point range to within 1-2 °C and an elevation to the expected literature value.

    • Purity Analysis: Before and after purification, assess the purity using an analytical technique like HPLC or TLC to confirm the removal of impurities.[7]

Question: My recrystallization attempt resulted in a very low yield. What went wrong?

Answer: Low yield during recrystallization is a common issue that can usually be traced to the solvent volume or cooling process.

  • Causality & Identification:

    • Excess Solvent: The most frequent cause is using too much solvent to dissolve the crude product.[4] Since the compound has some solubility even in the cold solvent, an excessive volume will prevent a significant portion of it from crystallizing upon cooling.

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize in the filter funnel, leading to loss of material.[6]

    • Inappropriate Solvent System: The chosen solvent may be too good a solvent even at low temperatures, or the compound may be "oiling out" instead of crystallizing.

  • Recommended Solutions:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. Add the solvent in small portions to the heated mixture.

    • Concentrate the Filtrate: If you suspect you've used too much solvent, you can gently evaporate a portion of the solvent from the mother liquor and attempt a second cooling cycle to recover more product.[4]

    • Pre-heat Glassware: To prevent premature crystallization during hot filtration, pre-heat the filter funnel and receiving flask.

    • Optimize Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Slow cooling promotes the formation of purer, larger crystals.[4]

Question: My final product is a pale yellow/brown powder, but it should be white. What is causing the color?

Answer: Color in an organic compound that is expected to be colorless often points to trace, highly conjugated impurities.

  • Causality & Identification:

    • Oxidation Products: Aromatic compounds, especially those with amine precursors, can be susceptible to air oxidation, leading to the formation of colored by-products.

    • Chromophoric Impurities: Even a very small amount of a highly colored impurity that was present in the starting materials or formed during the reaction can tint the entire batch.

  • Recommended Solutions:

    • Decolorizing Carbon: During recrystallization, after the compound has been fully dissolved in the hot solvent, you can add a small amount of activated charcoal (decolorizing carbon).[6] The charcoal adsorbs colored impurities onto its high-surface-area matrix.

    • Hot Filtration: After adding charcoal, you must perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[4] Be careful not to add charcoal to a boiling solution, as this can cause it to boil over violently.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of (4-Methylphenyl)methanesulfonamide?

A1: The impurities are directly related to the synthetic pathway. A common route involves the reaction of a substituted amine with a sulfonyl chloride. The most probable impurities are summarized in the table below.

Impurity NameStructureLikely Origin
p-ToluidineCH₃-C₆H₄-NH₂Unreacted starting material
Methanesulfonyl ChlorideCH₃SO₂ClUnreacted starting material
p-Toluenesulfonic AcidCH₃-C₆H₄-SO₃HHydrolysis of p-toluenesulfonyl chloride
Di-(methanesulfonyl)p-toluidine(CH₃SO₂)₂N-C₆H₄-CH₃Over-reaction or side-product
Residual Solventse.g., Ethyl Acetate, HexaneReaction or purification workup

Q2: What is the best general-purpose technique for purifying this compound?

A2: Recrystallization is typically the most efficient and scalable method for purifying solid organic compounds like (4-Methylphenyl)methanesulfonamide.[4] It is excellent for removing small amounts of impurities. A mixed solvent system, such as ethanol/water or isopropanol/water, is often effective for sulfonamides because it allows for fine-tuning of the solubility properties.[8] For impurities that are difficult to separate by recrystallization, flash column chromatography is the preferred alternative.

Q3: How can I definitively confirm the purity of my final product?

A3: A combination of methods should be used to establish purity authoritatively:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[7] A pure sample should show a single major peak. The area of this peak relative to the total area of all peaks gives the percent purity.

  • NMR Spectroscopy: A high-resolution ¹H NMR spectrum should show clean signals with correct integrations and coupling constants, and no unassignable peaks.[9]

  • Melting Point Analysis: A sharp melting point (range < 2°C) that matches the literature value is a strong indicator of purity.

  • Thin-Layer Chromatography (TLC): A single spot appearing across multiple solvent systems suggests high purity.[10]

Q4: What are the characteristic spectroscopic signals for pure (4-Methylphenyl)methanesulfonamide?

A4: The following table summarizes the expected spectroscopic data. Note that exact chemical shifts in NMR can vary slightly depending on the solvent used.[9]

TechniqueFeatureExpected Signal/Value
¹H NMR Aromatic Protons (AA'BB')Two doublets, ~7.2-7.8 ppm
Aromatic Methyl ProtonsSinglet, ~2.4 ppm
Sulfonamide Methyl ProtonsSinglet, ~3.0 ppm
N-H ProtonBroad singlet, variable shift
¹³C NMR Aromatic Carbons4 signals in the aromatic region (~125-145 ppm)
Aromatic Methyl Carbon~21 ppm
Sulfonamide Methyl Carbon~40 ppm
IR (Infrared) N-H Stretch~3250-3350 cm⁻¹
C-H (Aromatic/Aliphatic)~2850-3100 cm⁻¹
S=O Asymmetric Stretch~1330-1360 cm⁻¹
S=O Symmetric Stretch~1150-1180 cm⁻¹
Mass Spec (MS) Molecular Ion (M+)Expected m/z for C₈H₁₁NO₂S
Detailed Experimental Protocols
Protocol 1: Recrystallization of (4-Methylphenyl)methanesulfonamide

This protocol uses an ethanol/water solvent system, a common and effective choice for sulfonamides.[4]

  • Dissolution: Place the crude (4-Methylphenyl)methanesulfonamide in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to just dissolve the solid at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight of your compound).[6] Swirl the mixture and gently reheat for 5 minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble particulates, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization.

  • Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly and persistently cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture to remove any residual mother liquor.

  • Drying: Dry the crystals under a high vacuum to remove all traces of solvent. Characterize the final product by melting point and spectroscopy.

Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol allows for a rapid check of purity and can help in selecting a solvent system for column chromatography.[7]

  • Sample Preparation: Prepare a dilute solution of your compound in a volatile solvent like ethyl acetate or dichloromethane (~1 mg/mL).

  • Spotting: Use a capillary tube to spot a small amount of the solution onto a silica gel TLC plate, about 1 cm from the bottom. Make the spot as small as possible.

  • Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., 30% ethyl acetate in hexane is a good starting point). Ensure the solvent level is below the spot. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm).[7] A pure compound should ideally show a single spot.

Visualizations & Workflows
Impurity Troubleshooting Workflow

This diagram outlines a logical process for addressing purity issues discovered during analysis.

G cluster_0 Problem Identification cluster_1 Analysis & Characterization cluster_2 Solution & Verification Problem Impurity Detected (e.g., Extra NMR Peaks, Low MP) Analysis Characterize Impurity (NMR, MS, HPLC) Problem->Analysis Identify Identify Source (Starting Material, Solvent, By-product) Analysis->Identify Provides Clues Purify Select Purification Method (Recrystallization, Chromatography) Identify->Purify Verify Verify Purity (HPLC, MP, NMR) Purify->Verify Verify->Purify Fails Specs Result Pure Compound Verify->Result Meets Specs G Start Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve IsColored Solution Colored? Dissolve->IsColored AddCharcoal Add Activated Charcoal IsColored->AddCharcoal Yes Crystallize Cool Slowly to Induce Crystallization IsColored->Crystallize No HotFilter Hot Gravity Filtration AddCharcoal->HotFilter HotFilter->Crystallize Isolate Isolate Crystals (Vacuum Filtration) Crystallize->Isolate Dry Dry Under Vacuum Isolate->Dry End Pure Crystalline Product Dry->End

Caption: Step-by-step workflow for purification by recrystallization.

References
  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products.
  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
  • Slideshare. Analysis of sulfonamides.
  • Google Patents. (1957). Sulfonamide purification process. US2777844A.
  • ACS Publications. Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research.
  • ResearchGate. Simple Tests for Identification of Sulfonamides.
  • MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • BenchChem. (2025). Spectroscopic Characterization of Methanesulfonamide: A Technical Guide.
  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.
  • MedCrave online. (2016). Forced degradation studies.
  • American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
  • Google Patents. (2012). Method for preparing 4-amino-N-methylphenyl methane sulfonamide. CN102351754A.
  • BenchChem. Methanesulfonamide: A Versatile Building Block in Modern Organic Synthesis.
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • Google Patents. (1971). Method of preparing methane sulfonamide and its derivatives.
  • ResearchGate. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.
  • Sigma-Aldrich. N-[(4-METHYLPHENYL)SULFONYL]METHANESULFONAMIDE AldrichCPR.
  • Sigma-Aldrich. N-(4-hydroxy-2-methylphenyl)methanesulfonamide.
  • YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.
  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Organic Process Research & Development. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Diva-portal.org. (2014). Characterisation of Chromatography Media Aimed for Purification of Biomolecules.
  • Google Patents. (1961). Purification of p (nu-acetyl amino) benzene sulfonyl chloride. US2996541A.

Sources

Technical Support Center: Enhancing the Solution Stability of (4-Methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Methylphenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to ensure the stability of (4-Methylphenyl)methanesulfonamide in your experimental solutions. By understanding the potential degradation pathways and the factors that influence them, you can ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of (4-Methylphenyl)methanesulfonamide in solution?

The stability of (4-Methylphenyl)methanesulfonamide in solution is primarily influenced by three main factors: pH, light exposure, and temperature. Like other sulfonamides, it is susceptible to degradation through hydrolysis, photodegradation, and to a lesser extent, oxidation. The interplay of these factors will determine the shelf-life and reliability of your solutions.

Q2: What is the most common degradation pathway for (4-Methylphenyl)methanesulfonamide?

Hydrolysis is the most common degradation pathway for sulfonamides in aqueous solutions.[1] This process typically involves the cleavage of the sulfur-nitrogen (S-N) bond. The rate of hydrolysis is highly dependent on the pH of the solution. Generally, sulfonamides are more susceptible to hydrolysis under acidic conditions compared to neutral or basic conditions.[1][2] For many sulfonamides, maximum stability is observed in the neutral pH range.[1][2]

Q3: How does temperature impact the stability of the solution?

As with most chemical reactions, the rate of degradation of (4-Methylphenyl)methanesulfonamide increases with temperature.[1] Therefore, for long-term storage, it is highly recommended to keep solutions at lower temperatures, such as 2-8°C. For short-term benchtop use, maintaining solutions at room temperature should be acceptable, but for extended periods, refrigeration is crucial to minimize degradation.

Q4: Is (4-Methylphenyl)methanesulfonamide sensitive to light?

Yes, sulfonamides can be susceptible to photodegradation upon exposure to UV light.[2] The aromatic ring in the molecule can act as a chromophore, absorbing light and leading to photochemical reactions that degrade the compound. It is best practice to store solutions in amber vials or protect them from light to prevent photodegradation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: I'm observing a loss of potency or inconsistent results with my (4-Methylphenyl)methanesulfonamide solution over time.
  • Potential Cause 1: Hydrolysis due to improper pH.

    • Explanation: The pH of your solution may be in a range that accelerates the hydrolytic cleavage of the S-N bond.

    • Solution:

      • Measure the pH of your solvent or buffer system to ensure it is within the optimal range. For many sulfonamides, a neutral pH of around 7 is ideal for stability.[1][2]

      • If you are using acidic or basic conditions for your experiment, prepare fresh solutions immediately before use.

      • Consider performing a pH-rate profile study to determine the specific pH of maximum stability for (4-Methylphenyl)methanesulfonamide in your experimental system.

  • Potential Cause 2: Photodegradation from light exposure.

    • Explanation: The compound may be degrading due to exposure to ambient or UV light.

    • Solution:

      • Store all stock and working solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.

      • Minimize the exposure of your solutions to light during experimental procedures.

  • Potential Cause 3: Thermal degradation.

    • Explanation: Elevated temperatures can accelerate the degradation of the compound.

    • Solution:

      • Store stock solutions and long-term working solutions at 2-8°C.

      • Avoid leaving solutions on a hot plate or in direct sunlight.

Issue 2: I see unexpected peaks in my HPLC or LC-MS analysis of the (4-Methylphenyl)methanesulfonamide solution.
  • Potential Cause: Formation of degradation products.

    • Explanation: The unexpected peaks are likely degradation products resulting from hydrolysis, photolysis, or oxidation. Under hydrolytic stress, the primary degradation pathway is the cleavage of the S-N bond, which would result in the formation of methanesulfonic acid and 4-methylaniline (p-toluidine).

    • Solution:

      • To confirm the identity of the degradation products, you can perform forced degradation studies. This involves intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light, oxidizing agent) to generate the degradation products, which can then be characterized by techniques like LC-MS/MS.

      • Review your solution preparation and storage procedures to mitigate the degradation as described in "Issue 1".

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of (4-Methylphenyl)methanesulfonamide

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for initial solubilization.

Materials:

  • (4-Methylphenyl)methanesulfonamide (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amber glass vial with a PTFE-lined cap

  • Analytical balance

  • Vortex mixer

Procedure:

  • Tare a clean, dry amber glass vial on an analytical balance.

  • Carefully weigh the desired amount of (4-Methylphenyl)methanesulfonamide into the vial. For a 1 mL 10 mM stock solution, you will need approximately 1.85 mg.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration.

  • Cap the vial tightly and vortex until the solid is completely dissolved.

  • Store the stock solution at 2-8°C and protected from light.

Protocol 2: Performing a pH-Rate Profile Study to Determine Optimal pH for Stability

This experiment will help you identify the pH at which (4-Methylphenyl)methanesulfonamide is most stable.

Materials:

  • (4-Methylphenyl)methanesulfonamide stock solution (e.g., 10 mM in DMSO)

  • Buffer solutions at various pH values (e.g., pH 2, 4, 7, 9, 12)

  • Amber HPLC vials

  • HPLC or LC-MS system with a suitable column for analysis

  • Incubator or water bath set to a controlled temperature (e.g., 40°C to accelerate degradation)

Procedure:

  • Prepare a series of dilutions of your (4-Methylphenyl)methanesulfonamide stock solution in each of the buffer solutions to a final concentration suitable for your analytical method (e.g., 100 µM).

  • Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC or LC-MS system to determine the initial concentration.

  • Place the vials in the incubator at a constant temperature.

  • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from each vial and analyze it by HPLC or LC-MS to determine the concentration of the remaining (4-Methylphenyl)methanesulfonamide.

  • Plot the natural logarithm of the concentration versus time for each pH. The slope of the line will give you the degradation rate constant (k) at that pH.

  • Plot the degradation rate constant (k) versus pH to visualize the pH-rate profile and identify the pH of minimum degradation (maximum stability).

Data Presentation

Table 1: General Stability Profile of Sulfonamides under Different Conditions

ConditionStressorGeneral Effect on SulfonamidesRecommended Mitigation
Hydrolysis Acidic pH (e.g., < 4)Accelerated degradation[1][2]Use neutral pH buffers; prepare acidic solutions fresh.
Neutral pH (e.g., ~7)Generally most stable[1][2]Optimal for storage and routine experiments.
Basic pH (e.g., > 9)Can accelerate degradation, but often less than acidic pHPrepare basic solutions fresh.
Photodegradation UV LightDegradation can occur[2]Store solutions in amber vials or protect from light.
Thermal Stress Elevated TemperatureIncreased rate of degradation[1]Store solutions at 2-8°C.
Oxidation Oxidizing agentsPotential for degradationUse high-purity solvents and avoid sources of peroxides.

Visualizations

DegradationPathways Compound (4-Methylphenyl)methanesulfonamide Hydrolysis Hydrolysis (S-N Cleavage) Compound->Hydrolysis H+ or OH- Photolysis Photodegradation Compound->Photolysis UV Light Oxidation Oxidation Compound->Oxidation Oxidants DegradationProducts Degradation Products (e.g., Methanesulfonic acid, 4-methylaniline) Hydrolysis->DegradationProducts Photolysis->DegradationProducts Oxidation->DegradationProducts

StabilityWorkflow cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., in DMSO) Dilute Dilute in Aqueous Buffers (Varying pH) Prep->Dilute Incubate Incubate at Controlled Temperature & Light Conditions Dilute->Incubate Analyze_t0 Analyze at t=0 Dilute->Analyze_t0 Analyze_tn Analyze at Time Points (t1, t2, ... tn) Incubate->Analyze_tn Plot Plot ln(C) vs. Time Analyze_t0->Plot Analyze_tn->Plot Determine Determine Degradation Rate (k) at each pH Plot->Determine

References

  • ACS Publications. Cobalt-Catalyzed Cyclization of Unsaturated N-Acyl Sulfonamides: a Diverted Mukaiyama Hydration Reaction | JACS Au. [Link]

  • ResearchGate. Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis | Request PDF. [Link]

  • RSC Publishing. Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates - Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

  • Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]

  • Chemsrc. N-[1-(4-methylphenyl)sulfonyl-2-methylsulfanylethyl]methanesulfonamide | 124031-23-8. [Link]

  • PubMed. Aryl Sulfonamides Induce Degradation of Aryl Hydrocarbon Receptor Nuclear Translocator through CRL4DCAF15 E3 Ligase. [Link]

  • Domainex. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. [Link]

  • Macquarie University. Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • 前衍化学. N-(4-METHYLPHENYL)METHANESULFONAMIDE「CAS号:4284-47-3」_MSDS_用途_熔点_沸点-前衍化学. [Link]

  • AAPS. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • PubChem. 4-Methylphenyl 4-methylbenzene-1-sulfonate | C14H14O3S | CID 347570. [Link]

  • BJSTR. Forced Degradation – A Review. [Link]

  • PubChemLite. N-(4-methylphenyl)methanesulfonamide (C8H11NO2S). [Link]

  • PubChem. N-(4-acetylphenyl)methanesulfonamide | C9H11NO3S | CID 684083. [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Google Patents. CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide.
  • MDPI. C(aryl)-O Bond Formation from Aryl Methanesulfonates via Consecutive Deprotection and SNAr Reactions with Aryl Halides in an Ionic Liquid. [Link]

  • EMA. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • PubMed Central. Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients. [Link]

  • EMA. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • PubMed. Colistin methanesulfonate infusion solutions are stable over time and suitable for home administration. [Link]

  • Nitrosamines Exchange. Korea FDA just published a compilation of analytical methods document!. [Link]

  • Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). [Link]

  • ACS Division of Organic Chemistry. Equilibrium pKa Table (DMSO Solvent and Reference). [Link]

  • Cheméo. Methane sulfonamide (CAS 3144-09-0) - Chemical & Physical Properties. [Link]

  • RSC Publishing. Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides - RSC Advances. [Link]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of (4-Methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Methylphenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to the challenges encountered when transitioning this synthesis from the laboratory bench to pilot plant and beyond. We will delve into the causality behind experimental choices, offering a self-validating framework for robust and scalable production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for (4-Methylphenyl)methanesulfonamide, and what are its key considerations?

The most prevalent and straightforward synthesis involves the reaction of 4-methylaniline (p-toluidine) with methanesulfonyl chloride in the presence of a base. The primary considerations for this route are effective neutralization of the hydrochloric acid byproduct, temperature control due to the exothermic nature of the reaction, and ensuring the quality and dryness of the starting materials and solvent to prevent unwanted side reactions.

Q2: Why is temperature control so critical during the addition of methanesulfonyl chloride?

The reaction between an amine and a sulfonyl chloride is highly exothermic.[1] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[2] Without proper temperature control, localized hotspots can form, leading to the degradation of reactants and products, and an increase in impurity formation. In a worst-case scenario, it could lead to a dangerous thermal runaway.[3]

Q3: What are the primary impurities to expect in the synthesis of (4-Methylphenyl)methanesulfonamide?

Common impurities can include unreacted 4-methylaniline, the disulfonated byproduct N,N-bis(methylsulfonyl)-4-methylaniline, and hydrolysis of methanesulfonyl chloride to methanesulfonic acid if moisture is present. The presence of these impurities can complicate purification and affect the final product's quality.

Q4: How does the choice of base impact the reaction?

The base is crucial for neutralizing the HCl generated during the reaction. Common choices include tertiary amines like triethylamine or pyridine, or inorganic bases like sodium carbonate or potassium carbonate. The choice can influence reaction kinetics, impurity profile, and ease of workup. For instance, while triethylamine is effective, its hydrochloride salt can sometimes be challenging to remove completely. Inorganic bases are often preferred in large-scale operations due to their low cost and ease of removal by filtration.

Q5: What are the key safety precautions when handling methanesulfonyl chloride at scale?

Methanesulfonyl chloride is a corrosive, toxic, and lachrymatory substance that reacts violently with water.[4] It is imperative to handle it in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] On a larger scale, closed-system transfers are highly recommended to minimize exposure.[1] An emergency shower and eyewash station should be readily accessible.

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up synthesis of (4-Methylphenyl)methanesulfonamide, providing potential causes and actionable solutions.

Problem 1: Low Product Yield
Symptom Possible Cause Suggested Solution
Low conversion of 4-methylaniline Inadequate mixing: Poor agitation in a large reactor can lead to localized areas of low reagent concentration, slowing down the reaction.[5]Increase the agitation speed and ensure the impeller design is appropriate for the reactor geometry to achieve a homogeneous mixture.
Insufficient reaction time: The reaction kinetics may be slower at a larger scale due to mass transfer limitations.Monitor the reaction progress using in-process controls (IPCs) like HPLC or TLC. Extend the reaction time until the starting material is consumed.
Low reaction temperature: While controlling the exotherm is crucial, maintaining too low a temperature can significantly reduce the reaction rate.Optimize the reaction temperature. A controlled, slightly elevated temperature may be necessary to drive the reaction to completion in a reasonable timeframe.
Product loss during workup Incomplete extraction: The product may have some solubility in the aqueous phase, leading to losses during liquid-liquid extraction.Perform multiple extractions with the organic solvent to ensure complete recovery of the product. A brine wash can also help to break emulsions and improve phase separation.
Precipitation issues: If the product is isolated by crystallization, suboptimal conditions can lead to significant losses in the mother liquor.[6]Carefully control the cooling rate and solvent composition to maximize crystal formation. Seeding the solution with a small amount of pure product can also promote crystallization.
Problem 2: High Impurity Levels
Symptom Possible Cause Suggested Solution
Presence of disulfonated byproduct Excess methanesulfonyl chloride: Using a large excess of the sulfonylating agent can promote the formation of the disulfonated impurity.Carefully control the stoichiometry of the reactants. A slight excess of the amine or slow, controlled addition of methanesulfonyl chloride can minimize this side reaction.
High reaction temperature: Elevated temperatures can increase the rate of the second sulfonylation reaction.Maintain strict temperature control throughout the addition of methanesulfonyl chloride and the subsequent reaction period.
Significant amount of unreacted 4-methylaniline Poor mixing or insufficient methanesulfonyl chloride: As with low yield, inefficient mixing can leave pockets of unreacted starting material.Optimize agitation and ensure the correct stoichiometry of methanesulfonyl chloride is used.
Presence of methanesulfonic acid Moisture in the reaction: Methanesulfonyl chloride readily hydrolyzes in the presence of water to form methanesulfonic acid.[4]Ensure all starting materials, solvents, and the reactor are thoroughly dried before starting the reaction. Running the reaction under an inert atmosphere (e.g., nitrogen) can also help.
Problem 3: Difficult Product Isolation and Purification
Symptom Possible Cause Suggested Solution
Oily product instead of a solid Presence of impurities: Impurities can act as an oiling-out agent, preventing crystallization.Analyze the crude product to identify the impurities. An additional purification step, such as a wash with a non-polar solvent or a column chromatography on a small scale to identify the issue, may be necessary.
Inappropriate crystallization solvent: The chosen solvent system may not be suitable for inducing crystallization of the product.Screen a variety of solvent systems (e.g., toluene, ethyl acetate, isopropanol, and their mixtures with heptane or hexane) to find one that provides good crystal formation.
Poor filterability of the product Fine particle size: Rapid crystallization can lead to the formation of very fine particles that are difficult to filter.[6]Control the rate of cooling and agitation during crystallization to promote the growth of larger crystals. Consider using an anti-solvent addition strategy for better particle size control.
Colored product Formation of colored impurities: Side reactions or degradation of starting materials can lead to the formation of colored byproducts.Consider treating the solution of the crude product with activated carbon to remove colored impurities before crystallization.

Experimental Protocols

Recommended Lab-Scale Synthesis Protocol

This protocol provides a baseline for the synthesis of (4-Methylphenyl)methanesulfonamide.

  • To a stirred solution of 4-methylaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethyl acetate) in a three-necked flask equipped with a thermometer and a dropping funnel, add a base (e.g., triethylamine, 1.2 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of methanesulfonyl chloride (1.1 eq) in the same solvent to the reaction mixture via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.

  • Quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure (4-Methylphenyl)methanesulfonamide.

Visualizations

Reaction Pathway and Key Parameters

reaction_pathway p_toluidine 4-Methylaniline plus p_toluidine->plus mscl Methanesulfonyl Chloride mscl->plus base Base (e.g., Triethylamine) base->plus product (4-Methylphenyl)methanesulfonamide hcl_salt Base•HCl Salt plus->product Solvent, 0°C to RT Exothermic Reaction plus->hcl_salt

Caption: Synthesis of (4-Methylphenyl)methanesulfonamide.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield start Low Yield Observed check_conversion Check Reaction Conversion (IPC) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion No complete_conversion Complete Conversion check_conversion->complete_conversion Yes mixing Optimize Agitation incomplete_conversion->mixing time_temp Increase Time/Temp incomplete_conversion->time_temp workup_loss Investigate Workup Losses complete_conversion->workup_loss extraction Optimize Extraction workup_loss->extraction crystallization Optimize Crystallization workup_loss->crystallization

Caption: Decision tree for troubleshooting low yield.

References

  • BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of Sulfonyl Chlorides.
  • Adesis, Inc. (2024). Guide of Pilot Plant Scale-Up Techniques.
  • The Chemical Engineer. (2023). Rules of Thumb: Scale-up.
  • Nair, A. (2025). From Bench to Bulk: Navigating the Scale-Up Challenge in Chemical Manufacturing.
  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
  • Mettler Toledo. (n.d.). Chemical Process Development and Scale-Up.
  • Re:Build Optimation. (n.d.). The Ultimate Chemical Manufacturing Scale-Up Checklist.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.
  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272.
  • VxP Pharma. (2020). Crystallization of Active Pharmaceutical Ingredients.
  • Pharmaceutical Technology. (n.d.). A Troubleshooting Guide for Topical Drug Manufacturing.
  • IEEE Control Systems Society. (n.d.).
  • Paul, E. L., Atiemo-Obeng, V., & Kresta, S. M. (2003). Handbook of Industrial Mixing: Science and Practice. John Wiley and Sons.

Sources

Technical Support Center: Monitoring the Synthesis of (4-Methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for professionals engaged in the synthesis of (4-Methylphenyl)methanesulfonamide. This guide is designed to provide in-depth, practical advice on monitoring the progress of this crucial reaction, ensuring optimal yields, purity, and reproducibility. We will explore the causality behind analytical choices and offer detailed, field-tested protocols and troubleshooting solutions.

The target synthesis involves the reaction of 4-methylaniline (p-toluidine) with methanesulfonyl chloride, typically in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the quickest and most common method to monitor this reaction?

For routine, qualitative monitoring, Thin-Layer Chromatography (TLC) is the industry standard. It is a rapid, cost-effective, and widely used method for tracking the consumption of starting materials and the formation of the product in organic synthesis.[1][2] TLC provides an immediate visual assessment of the reaction's progress at the bench.

Q2: How do I choose between different monitoring techniques like TLC, HPLC, or NMR?

The choice depends on the required level of detail, available equipment, and the stage of the research.

  • TLC: Ideal for rapid, qualitative checks during the reaction to determine if the starting material is consumed. It's perfect for quickly optimizing reaction conditions.[1][3]

  • HPLC: Best for quantitative analysis. It provides precise data on the concentration of reactants, products, and byproducts, which is essential for kinetic studies, purity assessment, and process optimization in drug development.[4][5]

  • NMR/Mass Spectrometry: Offers detailed structural information, confirming the identity of the product and detecting any unexpected side products.[6] These methods are invaluable for troubleshooting and for final product characterization.

Q3: How can I definitively tell if my reaction is complete?

A reaction is generally considered complete when the limiting reagent (usually the 4-methylaniline) is no longer detectable by your chosen monitoring technique. On a TLC plate, this means the spot corresponding to the starting amine has completely disappeared.[1] For quantitative confirmation, an HPLC analysis would show the peak for the starting material has diminished to baseline or a predefined negligible level.

Q4: What are the key spectroscopic signals that confirm the formation of (4-Methylphenyl)methanesulfonamide?

  • ¹H NMR: Look for the appearance of a new singlet peak around 2.9-3.1 ppm, corresponding to the methyl protons of the methanesulfonyl group (SO₂-CH₃). You will also see a shift in the signals for the aromatic protons compared to the 4-methylaniline starting material.

  • IR Spectroscopy: Monitor the disappearance of the characteristic N-H stretching bands of the primary amine (4-methylaniline) around 3300-3500 cm⁻¹. Concurrently, watch for the appearance of a single N-H stretch for the sulfonamide product around 3250 cm⁻¹ and strong, characteristic S=O stretching bands around 1350-1320 cm⁻¹ and 1160-1140 cm⁻¹.

In-Depth Monitoring Protocols

Thin-Layer Chromatography (TLC) Analysis

TLC separates compounds based on their polarity. In this synthesis, the product, (4-Methylphenyl)methanesulfonamide, is generally more polar than the starting 4-methylaniline due to the sulfonamide group's ability to hydrogen bond.

Step-by-Step TLC Protocol:

  • Prepare the Eluent (Mobile Phase): A common and effective solvent system is a mixture of a non-polar solvent and a slightly more polar one. Start with a 4:1 mixture of Hexane:Ethyl Acetate. Adjust the ratio as needed to achieve optimal separation (product Rf value between 0.3 - 0.5).

  • Spot the Plate: On a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄), draw a light pencil line about 1 cm from the bottom.[1] Using a capillary tube, spot three lanes:

    • Lane 1 (Reference): A diluted solution of your 4-methylaniline starting material.

    • Lane 2 (Co-spot): A spot of the starting material with a spot of the reaction mixture on top. This helps to confirm the identity of the starting material spot in the reaction lane.

    • Lane 3 (Reaction): A sample taken directly from your reaction mixture (quenched with a small amount of water or acid if necessary).

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The aromatic rings in the starting material and product will appear as dark spots. Circle the spots lightly with a pencil.

  • Interpret: As the reaction progresses, the spot corresponding to 4-methylaniline (higher Rf) will diminish in intensity, while the spot for the more polar sulfonamide product (lower Rf) will appear and intensify. The reaction is complete when the starting material spot is absent in the reaction lane.

CompoundExpected PolarityExpected Rf Value (4:1 Hex:EtOAc)
4-MethylanilineLess PolarHigher (e.g., ~0.6)
(4-Methylphenyl)methanesulfonamideMore PolarLower (e.g., ~0.4)
High-Performance Liquid Chromatography (HPLC) Analysis

For precise, quantitative monitoring, Reverse-Phase HPLC (RP-HPLC) is the preferred method.

Typical RP-HPLC Method Parameters:

ParameterRecommended SettingRationale
Column C18, 5 µm, 4.6 x 150 mmC18 is a versatile stationary phase for separating moderately polar organic compounds.
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidFormic acid helps to protonate silanols and improve peak shape.
Gradient Start at 30% B, ramp to 95% B over 10 minutesA gradient elution ensures that both the more polar starting material and the less polar product are eluted with good resolution in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension.
Detection UV at 254 nm or 270 nm[4]Both the starting material and product contain a phenyl ring and will absorb UV light strongly at these wavelengths.
Injection Volume 5-10 µLStandard volume for analytical HPLC.

Interpreting the Chromatogram: The starting material, 4-methylaniline, being more polar, will have a shorter retention time than the product, (4-Methylphenyl)methanesulfonamide. By integrating the peak areas at different time points, you can calculate the percentage conversion and monitor the reaction kinetics accurately.

Visual Workflow and Troubleshooting

General Reaction Monitoring Workflow

This diagram outlines the logical flow for monitoring the synthesis reaction.

G cluster_0 Reaction Setup cluster_1 In-Process Monitoring cluster_2 Completion & Workup cluster_3 Confirmation Setup Combine 4-methylaniline, methanesulfonyl chloride, & base Take_Sample Take Aliquot (t = 0, 1h, 2h...) Setup->Take_Sample Prep_TLC Spot TLC Plate (SM, Co-spot, Rxn) Take_Sample->Prep_TLC Run_TLC Develop & Visualize TLC Prep_TLC->Run_TLC Decision Is SM spot gone? Run_TLC->Decision Decision->Take_Sample No Workup Quench Reaction & Perform Workup Decision->Workup Yes Purify Purify Product (e.g., Recrystallization) Workup->Purify Analyze Characterize Product (HPLC, NMR, MS) Purify->Analyze

Caption: Workflow for Synthesis Monitoring.

Troubleshooting Guide

Q: My reaction seems to have stalled. The starting material spot on the TLC is not getting smaller. What should I do?

A: A stalled reaction can have several root causes. Follow this decision tree to diagnose the issue.

G cluster_reagents Reagent Issues cluster_conditions Condition Issues Start Reaction Stalled Check_Reagents 1. Check Reagent Quality Start->Check_Reagents Sulfonyl_Chloride Is the methanesulfonyl chloride old or exposed to air? Check_Reagents->Sulfonyl_Chloride Check_Conditions 2. Verify Reaction Conditions Temp_Issue Is the temperature too low? Check_Conditions->Temp_Issue Base_Issue Is the base (e.g., pyridine) dry and pure? Sulfonyl_Chloride->Base_Issue No Hydrolysis It may have hydrolyzed to methanesulfonic acid. Use fresh reagent. Sulfonyl_Chloride->Hydrolysis Yes Base_Issue->Check_Conditions No Wet_Base Wet base can quench the reagent. Use anhydrous base. Base_Issue->Wet_Base Yes Stoich_Issue Is stoichiometry correct? (Base should be >= 2 eq) Temp_Issue->Stoich_Issue No Heat Gently warm the reaction (e.g., to 40°C) and monitor. Temp_Issue->Heat Yes Add_Base Add another equivalent of base. Stoich_Issue->Add_Base No Recalculate Re-check calculations and setup. Stoich_Issue->Recalculate Yes

Caption: Troubleshooting a Stalled Reaction.

Q: My TLC shows a new spot in addition to my starting material and product. What could it be?

A: An unexpected spot could be a byproduct. A common side reaction is the formation of the double-sulfonated product, where two methanesulfonyl groups react with the amine. This is more likely if there is a large excess of methanesulfonyl chloride. Another possibility is hydrolysis of the sulfonyl chloride to methanesulfonic acid if moisture is present.[7][8] To identify the byproduct, it's best to scale up the reaction, isolate the impurity, and analyze it by Mass Spectrometry or NMR.

Q: The reaction seems complete by TLC, but my yield is low after workup. Why?

A: Low yield despite complete conversion often points to issues during workup and purification.[7]

  • Product Solubility: The sulfonamide product may have some solubility in the aqueous phase during extraction. Minimize washes or perform a back-extraction of the aqueous layer with fresh solvent.

  • pH during Workup: Ensure the pH is controlled. During an acidic wash to remove excess amine base, your sulfonamide product should remain in the organic layer.

  • Purification Loss: Recrystallization is a common purification method, but significant material can be lost if too much solvent is used or if the solution is not cooled sufficiently. Check the solubility of your product in the crystallization solvent to optimize the procedure.

References

  • Benchchem. (n.d.). Monitoring Sulfonamide Synthesis: A Comparative Guide to Reaction Progress Analysis. Benchchem.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. Benchchem.
  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Waters Corporation.
  • American Chemical Society. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
  • Benchchem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols. Benchchem.
  • Cole-Parmer. (2024). Organic Synthesis and Reaction Monitoring Process. Cole-Parmer.
  • Royal Society of Chemistry. (n.d.). Monitoring reactions | Teaching practical science. RSC Education.
  • National Institutes of Health. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. NIH.
  • MicroSolv. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC- AppNote. MicroSolv.
  • National Institutes of Health. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH.
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.

Sources

Preventing the hydrolysis of sulfonyl chlorides in (4-Methylphenyl)methanesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Sulfonyl Chloride Hydrolysis and Optimizing Yield

Welcome to the Technical Support Center for the synthesis of (4-Methylphenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a specific focus on mitigating the hydrolysis of the sulfonyl chloride intermediate.

Frequently Asked Questions (FAQs)

Q1: My yield of (4-Methylphenyl)methanesulfonamide is consistently low. What is the most likely cause?

A primary culprit for low yields in sulfonamide synthesis is the hydrolysis of the sulfonyl chloride starting material.[1] Sulfonyl chlorides are highly reactive and susceptible to moisture, which converts them into the corresponding sulfonic acid. This sulfonic acid is unreactive towards the amine, thus halting the desired reaction and reducing the overall yield.[1]

Q2: I'm observing a significant amount of an acidic byproduct in my reaction mixture. What is it and how can I prevent its formation?

The acidic byproduct is most likely (4-methylphenyl)methanesulfonic acid, formed from the hydrolysis of (4-methylphenyl)methanesulfonyl chloride.[2] This occurs when the sulfonyl chloride reacts with water molecules present in the reaction environment.[2] To prevent its formation, it is crucial to maintain strictly anhydrous (water-free) conditions throughout the experiment.[1]

Q3: What is the role of the base in this reaction, and can the choice of base impact the outcome?

A base is essential to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the sulfonyl chloride and the amine.[3] The choice of base is critical. A non-nucleophilic organic base, such as pyridine or triethylamine, is often preferred.[1] These bases will scavenge the HCl without competing with the primary amine in attacking the sulfonyl chloride.[1] Inorganic bases like sodium carbonate can also be used, particularly in aqueous biphasic systems.[4]

Q4: Can I run this reaction in an aqueous solvent system?

While seemingly counterintuitive given the risk of hydrolysis, sulfonamide synthesis can be performed in a two-phase system of water and an organic solvent, a method known as the Schotten-Baumann reaction.[5][6] In this setup, the base is dissolved in the aqueous phase to neutralize the generated acid, while the reactants and product remain in the organic phase.[5] This can be an effective method if carefully controlled.

Troubleshooting Guide: Preventing Sulfonyl Chloride Hydrolysis

Hydrolysis of the sulfonyl chloride is a competitive reaction that can significantly reduce the yield of the desired sulfonamide. The following sections provide detailed strategies to minimize this unwanted side reaction.

The Chemistry of the Problem: Understanding Hydrolysis

The hydrolysis of a sulfonyl chloride is a nucleophilic attack by a water molecule on the electrophilic sulfur atom of the sulfonyl chloride.[2] This results in the displacement of the chloride ion and the formation of a sulfonic acid and hydrochloric acid.[2]

Hydrolysis_Mechanism

Key Experimental Parameters to Control

To favor the desired sulfonamide formation over hydrolysis, careful control of the reaction conditions is paramount.

ParameterRecommendationRationale
Solvent Anhydrous aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran).[1]Minimizes the presence of water, the key reactant in hydrolysis.
Atmosphere Inert atmosphere (e.g., Nitrogen or Argon).[1]Prevents atmospheric moisture from entering the reaction vessel.
Glassware Thoroughly oven-dried or flame-dried before use.Removes any adsorbed water from the surfaces of the glassware.
Reagents Use anhydrous grade reagents and dry the amine if necessary.Ensures that all components of the reaction are free of water.
Base Non-nucleophilic organic base (e.g., Pyridine, Triethylamine).[1]Effectively neutralizes the HCl byproduct without competing with the amine.
Temperature Typically room temperature or below (0 °C).[7]Lower temperatures can help to control the exothermic reaction and may disfavor the hydrolysis pathway.

Experimental Protocols

Protocol 1: Synthesis under Anhydrous Conditions

This protocol is the most common and generally the most effective for preventing hydrolysis.

Step-by-Step Methodology:

  • Preparation: Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator under vacuum. Assemble the glassware under a stream of inert gas (Nitrogen or Argon).

  • Reagent Addition: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the amine (e.g., 4-methylaniline) in an anhydrous aprotic solvent such as dichloromethane.[1]

  • Base Addition: Add a non-nucleophilic organic base like triethylamine (1.1-1.2 equivalents) to the solution.[1][8]

  • Sulfonyl Chloride Addition: Slowly add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride) to the stirred solution, maintaining the inert atmosphere.[4] The addition is often done at 0 °C to control the reaction rate.[7]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction with a dilute aqueous acid solution to neutralize any remaining base. Separate the organic layer, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure (4-Methylphenyl)methanesulfonamide.

Anhydrous_Synthesis_Workflow

Protocol 2: Schotten-Baumann Conditions (Biphasic System)

This method can be useful when working with water-soluble amines or when anhydrous conditions are difficult to maintain.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the amine in a suitable organic solvent (e.g., dichloromethane or diethyl ether).[5] In a separate flask, prepare an aqueous solution of a base, such as sodium hydroxide or sodium carbonate.[4][9]

  • Reaction Setup: Combine the organic solution of the amine and the aqueous solution of the base in a flask with vigorous stirring to ensure good mixing between the two phases.

  • Sulfonyl Chloride Addition: Slowly add the sulfonyl chloride to the biphasic mixture. The reaction will occur at the interface of the two layers.

  • pH Control: Throughout the addition and reaction, monitor the pH of the aqueous layer and add more base as needed to maintain a pH between 8 and 10.[4][6] This ensures that the generated HCl is neutralized.

  • Reaction Monitoring and Work-up: After the reaction is complete (as determined by TLC), separate the organic layer. Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

  • Isolation and Purification: Remove the solvent under reduced pressure and purify the resulting solid by recrystallization.

Concluding Remarks

The successful synthesis of (4-Methylphenyl)methanesulfonamide hinges on the effective management of the competing hydrolysis of the sulfonyl chloride intermediate. By diligently implementing the strategies outlined in this guide, particularly the maintenance of anhydrous conditions or the careful control of a biphasic system, researchers can significantly improve their yields and obtain a high-purity product.

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]

  • Khan, I. U., Sharif, S., Akkurt, M., Sajjad, A., & Ahmad, J. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(4), o838. Retrieved from [Link]

  • Khan, I. U., Sharif, S., Akkurt, M., Sajjad, A., & Ahmad, J. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. ResearchGate. Retrieved from [Link]

  • Das, S., & Das, J. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Indian Chemical Society, 95(12), 1535-1546. Retrieved from [Link]

  • Reddy, C. R., & Reddy, P. S. N. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 48(41), 7321-7323. Retrieved from [Link]

  • King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(19), 2539-2548. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Juricek, M., & Macmillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21356-21363. Retrieved from [Link]

  • Bowser, J. R., Williams, P. J., & Kura, K. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(1), 126-128. Retrieved from [Link]

  • Request PDF. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 347-376). Royal Society of Chemistry. Retrieved from [Link]

  • Das, A. K., & Naskar, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-211. Retrieved from [Link]

  • Google Patents. (2012). Method for preparing 4-amino-N-methylphenyl methane sulfonamide. (CN102351754A).
  • Request PDF. (2025). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Retrieved from [Link]

  • King, J. F., & Lee, T. W. S. (1969). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 91(23), 6524-6525. Retrieved from [Link]

  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1327. Retrieved from [Link]

  • XMB. (2014). Procedure of tosylation of p-aminochlorobenzene. Retrieved from [Link]

  • ACS Figshare. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and ammonia - addition / elimination. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

  • King, J. F., & Durst, T. (1963). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Journal of the American Chemical Society, 85(17), 2676-2677. Retrieved from [Link]

  • Google Patents. (1972). Method of preparing methane sulfonamide and its derivatives. (US3637841A).
  • Perez, C. N., et al. (2015). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Amino Acids, 47(12), 2655-2665. Retrieved from [Link]

  • Zhang, J., et al. (2013). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 18(9), 11406-11414. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of Reactivity: (4-Methylphenyl)methanesulfonamide vs. p-Toluenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, sulfonamides represent a cornerstone functional group, pivotal in constructing a vast array of therapeutic agents and functional materials. Among the most frequently utilized are arylsulfonamides, with p-toluenesulfonamide (TsNH₂) serving as a ubiquitous building block and protecting group. However, its structural isomer, (4-Methylphenyl)methanesulfonamide (also known as α-toluene-4-methylsulfonamide or homotosylamide), presents a nuanced yet significant alteration in structure that profoundly impacts its chemical behavior. This guide provides an in-depth, objective comparison of the reactivity of these two sulfonamides, supported by experimental data and mechanistic insights to inform rational compound design and synthesis.

At a Glance: Structural and Electronic Distinctions

The core difference between (4-Methylphenyl)methanesulfonamide and p-toluenesulfonamide lies in the presence of a methylene (-CH₂-) spacer between the aryl ring and the sulfonyl group in the former. This seemingly minor change disrupts the direct conjugation of the aromatic ring with the electron-withdrawing sulfonyl group, a key feature of p-toluenesulfonamide. This structural divergence is the primary determinant of their differing reactivities.

CompoundStructureKey Structural Feature
(4-Methylphenyl)methanesulfonamide Methylene spacer between the phenyl ring and the SO₂ group.
p-Toluenesulfonamide (TsNH₂) *Direct attachment of the phenyl ring to the SO₂ group.

This fundamental structural difference manifests in their electronic properties, most notably the acidity of the sulfonamide N-H proton.

Acidity and Nucleophilicity: The Role of the Methylene Spacer

The acidity of the sulfonamide proton is a critical parameter governing its nucleophilicity in various reactions. A lower pKa value indicates a more acidic proton and a more stable, less nucleophilic conjugate base.

CompoundPredicted pKaReference
(4-Methylphenyl)methanesulfonamide~11.0 (estimated)
p-Toluenesulfonamide10.20 ± 0.10[1][2][3]

The higher estimated pKa of (4-Methylphenyl)methanesulfonamide compared to p-toluenesulfonamide signifies that it is a weaker acid. This can be attributed to the insulating effect of the methylene spacer, which diminishes the inductive electron-withdrawing effect of the phenyl ring on the sulfonamide group. In p-toluenesulfonamide, the direct attachment of the aryl ring to the sulfonyl group allows for greater delocalization of the negative charge in the conjugate base through resonance, thus stabilizing it and increasing the acidity of the parent sulfonamide.

Consequence for Reactivity: A higher pKa translates to a more nucleophilic conjugate base. Therefore, the anion of (4-Methylphenyl)methanesulfonamide is expected to be a more potent nucleophile than the tosyl anion, leading to enhanced reactivity in nucleophilic substitution reactions. A comparative study on the antibacterial activity of derivatives of these two compounds indirectly supports this, showing that α-toluenesulfonamides were more active than their p-toluenesulfonamide counterparts, which can be correlated with their reactivity.[4]

Comparative Reactivity in Key Transformations

The differing electronic profiles of (4-Methylphenyl)methanesulfonamide and p-toluenesulfonamide lead to distinct outcomes in common synthetic transformations.

N-Alkylation

N-alkylation is a fundamental reaction for sulfonamides, often employed in the synthesis of secondary sulfonamides and as a key step in utilizing them as protecting groups.

Experimental Evidence:

Experimental Protocol: Manganese-Catalyzed N-Alkylation of p-Toluenesulfonamide

This protocol is adapted from the work of Reed-Berendt and Morrill (2019).[1]

Materials:

  • p-Toluenesulfonamide

  • Benzyl alcohol

  • Mn(I) PNP pincer precatalyst

  • Potassium carbonate (K₂CO₃)

  • Xylenes (anhydrous)

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add p-toluenesulfonamide (1.0 mmol), benzyl alcohol (1.0 mmol), the Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol%), and K₂CO₃ (0.1 mmol, 10 mol%).

  • Add xylenes to achieve a 1 M concentration of the sulfonamide.

  • Seal the tube and heat the reaction mixture at 150 °C for 24 hours.

  • Cool the reaction to room temperature.

  • The product can be purified by column chromatography on silica gel.

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Combine p-toluenesulfonamide, benzyl alcohol, Mn catalyst, and K₂CO₃ in a Schlenk tube reaction Heat at 150 °C for 24 hours prep->reaction Seal tube workup Cool to room temperature reaction->workup purification Purify by column chromatography workup->purification

General workflow for Mn-catalyzed N-alkylation.
Role as a Protecting Group

The tosyl group, derived from p-toluenesulfonamide, is a widely used protecting group for amines due to its robustness under a variety of reaction conditions.[7][8] However, this stability can be a double-edged sword, as cleavage often requires harsh reductive or strongly acidic conditions that may not be compatible with sensitive functional groups.[9]

Given the electronic differences, the sulfonamide derived from (4-Methylphenyl)methanesulfonamide is expected to be more labile and thus easier to cleave. The reduced electron-withdrawing nature of the (4-methylphenyl)methylsulfonyl group makes the sulfur atom more susceptible to nucleophilic attack or reductive cleavage. This presents an advantage in complex syntheses where mild deprotection conditions are paramount.

Deprotection_Comparison cluster_Tosyl Tosyl Protecting Group cluster_Homotosyl (4-Methylphenyl)methylsulfonyl Group Tosyl High Stability Harsh Harsh Cleavage Conditions (e.g., strong acid, reduction) Tosyl->Harsh Homotosyl Moderate Stability Mild Milder Cleavage Conditions (expected) Homotosyl->Mild

Conceptual comparison of protecting group lability.

Synthesis of (4-Methylphenyl)methanesulfonamide

For researchers interested in exploring the utility of (4-Methylphenyl)methanesulfonamide, a general synthetic route involves the chlorosulfonation of p-xylene followed by amination. A more direct laboratory preparation can be adapted from procedures for similar methanesulfonamides. A method for preparing a related compound, 4-amino-N-methylphenyl methane sulfonamide, involves the reduction of the corresponding nitro compound.[10]

Conclusion

The insertion of a methylene spacer in (4-Methylphenyl)methanesulfonamide fundamentally alters its electronic properties compared to the widely used p-toluenesulfonamide. This leads to a higher pKa, rendering its conjugate base more nucleophilic. Consequently, (4-Methylphenyl)methanesulfonamide is predicted to exhibit enhanced reactivity in N-alkylation reactions and its corresponding sulfonamide protecting groups are expected to be more readily cleaved under milder conditions. These characteristics make (4-Methylphenyl)methanesulfonamide a valuable, and perhaps underutilized, reagent for synthetic chemists, offering a more reactive alternative to the conventional tosyl group, particularly in contexts where mild reaction conditions and facile deprotection are critical. Further quantitative kinetic studies are warranted to fully elucidate the reactivity differences and expand the synthetic utility of this versatile building block.

References

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(7), 3715–3724. [Link]

  • CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide. (2012).
  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. (2019). ACS Publications. [Link]

  • Comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. (n.d.). ResearchGate. [Link]

  • p-Toluenesulfonamide. (n.d.). ChemBK. [Link]

  • 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. (2010). ResearchGate. [Link]

  • CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide. (2014).
  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (2020). National Center for Biotechnology Information. [Link]

  • CN102924347A - Preparation method of phenyl methyl sulphone derivatives. (2013).
  • Tosyl group. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • 20.4 Substituent Effects on Acidity. (2023). OpenStax. [Link]

  • Sulfonyl Protective Groups. (2014). Chem-Station. [Link]

  • 20.4: Substituent Effects on Acidity. (2024). Chemistry LibreTexts. [Link]

  • Acidity of Substituted Benzoic Acids. (2023). Chemistry LibreTexts. [Link]

  • (3-Fluoro-4-methylphenyl)methanesulfonamide. (n.d.). PubChem. [Link]

  • ALKYLATION OF SUBSTITUTED SULFONAMIDES WITH BENZOTRICHLORIDE AND IPSO-SUBSTITUTION OF THE p-TOLUENESULFONAMIDE GROUP WITH NUCLEOPHILIC REAGENTS. (2025). Journal of Chemistry and Technologies. [Link]

  • Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. (2022). National Center for Biotechnology Information. [Link]

  • N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids. (2025). ResearchGate. [Link]

  • Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to their α-Toluenesulfonamide Counterparts. (2015). PubMed. [Link]

  • DMSO arbitrated Oxidative Annulation Followed by Homologated N-Alkylation: Microwave-Assisted Efficient and Greener Approach to. (2023). Thieme. [Link]

  • 4-Amino-N-methylbenzenemethanesulfonamide. (n.d.). PubChem. [Link]

  • N-[1-(4-methylphenyl)sulfonyl-2-methylsulfanylethyl]methanesulfonamide. (2025). Chemsrc. [Link]

  • Equilibrium pKa Table (DMSO Solvent and Reference). (2024). Organic Chemistry Data. [Link]

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for (4-Methylphenyl)methanesulfonamide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical compounds is paramount. This guide provides an in-depth, experience-driven approach to the validation of an analytical method for the quantification of (4-Methylphenyl)methanesulfonamide, a sulfonamide-containing compound. Moving beyond a simple checklist, we will explore the scientific rationale behind each validation parameter, compare viable analytical techniques, and present the supporting data necessary for informed decision-making in a regulated environment.

The Critical Role of Method Validation in Drug Development

Before delving into the specifics of (4-Methylphenyl)methanesulfonamide analysis, it is crucial to understand the foundational importance of analytical method validation. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. This process is not merely a regulatory hurdle but a scientific necessity to ensure the reliability, consistency, and accuracy of analytical data. This guide is structured around the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) and the recently revised Q2(R2) guidelines, which provide a comprehensive framework for validating analytical procedures[1][2][3][4][5][6][7][8][9][10].

(4-Methylphenyl)methanesulfonamide, as a sulfonamide, belongs to a class of compounds with significant therapeutic applications. Accurate quantification is essential for pharmacokinetic studies, dose-response assessments, and quality control of the final drug product.

Primary Method of Choice: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For the quantification of (4-Methylphenyl)methanesulfonamide, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a robust and widely accessible choice. The rationale for this selection is based on the compound's inherent UV chromophore and its suitability for separation from potential impurities and degradation products on a C18 stationary phase.

Hypothetical HPLC-UV Method Parameters

The following is a proposed starting point for the HPLC-UV method, which will be the subject of our validation study:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (to be optimized based on the UV spectrum of (4-Methylphenyl)methanesulfonamide)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

The Validation Workflow: A Step-by-Step Protocol

The validation of our hypothetical HPLC-UV method will be conducted in accordance with ICH Q2(R1) guidelines[1][2].

Analytical_Method_Validation_Workflow cluster_Planning Planning & Preparation cluster_Execution Experimental Execution cluster_Reporting Reporting & Documentation Validation_Protocol Define Validation Protocol (Parameters & Acceptance Criteria) Specificity Specificity / Selectivity Validation_Protocol->Specificity Reference_Standard Characterize Reference Standard (Purity & Identity) Reference_Standard->Specificity Reagent_Preparation Prepare & Qualify Reagents Reagent_Preparation->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Analyze & Statistically Evaluate Data Robustness->Data_Analysis Validation_Report Compile Validation Report Data_Analysis->Validation_Report

Caption: A typical workflow for analytical method validation.

2.2.1. Specificity

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components[2].

  • Protocol:

    • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of (4-Methylphenyl)methanesulfonamide.

    • Analyze a placebo sample (if in a formulated product) to assess for excipient interference.

    • Analyze the (4-Methylphenyl)methanesulfonamide reference standard.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte and analyze the resulting solutions. The method should be able to separate the analyte peak from any degradation product peaks.

2.2.2. Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range[1]. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Protocol:

    • Prepare a series of at least five concentrations of the (4-Methylphenyl)methanesulfonamide reference standard across the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.999.

2.2.3. Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found[1].

  • Protocol:

    • Perform recovery studies by spiking a placebo with known concentrations of (4-Methylphenyl)methanesulfonamide at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance criteria are typically between 98.0% and 102.0% recovery.

2.2.4. Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision[1].

  • Repeatability (Intra-assay Precision):

    • Protocol: Analyze a minimum of six replicate samples of (4-Methylphenyl)methanesulfonamide at 100% of the target concentration on the same day, with the same analyst, and on the same instrument.

    • The relative standard deviation (RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-assay Precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • The RSD over the different sets of conditions should be ≤ 2%.

2.2.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[1].

  • Protocol (based on the signal-to-noise ratio):

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • This can be achieved by injecting a series of increasingly dilute solutions of the reference standard.

2.2.6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters[1].

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (± 2% organic)

      • Column temperature (± 5 °C)

    • Analyze a sample under each of the modified conditions and evaluate the impact on the results (e.g., retention time, peak shape, and quantification).

    • The system suitability parameters should remain within the established limits for all variations.

Comparative Analysis of Alternative Quantification Methods

While HPLC-UV is a workhorse technique, other methods offer distinct advantages and may be more suitable depending on the specific application.

Method_Selection_Logic Start Define Analytical Needs Sensitivity High Sensitivity Required? Start->Sensitivity Selectivity High Selectivity Needed? Sensitivity->Selectivity No LC_MSMS LC-MS/MS Sensitivity->LC_MSMS Yes Cost_Complexity Low Cost & Simplicity Priority? Selectivity->Cost_Complexity No Selectivity->LC_MSMS Yes HPLC_UV HPLC-UV Cost_Complexity->HPLC_UV Yes GC_MS GC-MS Cost_Complexity->GC_MS No

Caption: Decision tree for selecting an analytical method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV. This is particularly advantageous for bioanalytical applications where the analyte is present at very low concentrations in complex biological matrices.

  • Advantages:

    • Superior Sensitivity: Can achieve LOQs in the pg/mL range, which is often necessary for pharmacokinetic studies.

    • Enhanced Selectivity: The use of multiple reaction monitoring (MRM) minimizes interference from matrix components, providing more reliable data[11][12].

    • Structural Confirmation: Provides mass-to-charge ratio information, which aids in the identification of the analyte.

  • Disadvantages:

    • Higher Cost: Instrumentation and maintenance are more expensive.

    • Increased Complexity: Method development and operation require a higher level of expertise.

    • Matrix Effects: Ion suppression or enhancement can affect accuracy and precision, requiring careful validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the quantification of small molecules. However, for sulfonamides, it typically requires a derivatization step to increase their volatility and thermal stability.

  • Advantages:

    • High Chromatographic Resolution: Capillary GC columns provide excellent separation efficiency.

    • Robust and Reliable: A well-established technique with extensive libraries for mass spectral identification.

  • Disadvantages:

    • Derivatization Required: The need for derivatization adds an extra step to the sample preparation, which can introduce variability and increase analysis time[13][14].

    • Thermal Lability: Some sulfonamides may be prone to degradation at the high temperatures used in the GC inlet.

Performance Comparison
ParameterHPLC-UVLC-MS/MSGC-MS
Sensitivity Good (µg/mL range)Excellent (pg/mL to ng/mL range)Good (ng/mL range)
Selectivity Moderate to GoodExcellentGood to Excellent
Speed ModerateFastModerate
Cost LowHighModerate
Complexity LowHighModerate
Derivatization Not requiredNot requiredOften required

Conclusion: Selecting the Right Tool for the Job

The validation of an analytical method is a critical, multi-faceted process that underpins the reliability of all subsequent data. For the routine quality control and quantification of (4-Methylphenyl)methanesulfonamide in a drug substance or product, a well-validated HPLC-UV method offers a cost-effective, robust, and reliable solution. Its simplicity and accessibility make it an ideal choice for many laboratories.

However, when faced with the challenges of bioanalysis in complex matrices or the need for ultra-trace level quantification, the superior sensitivity and selectivity of LC-MS/MS make it the undisputed method of choice. While GC-MS remains a viable option, the common requirement for derivatization often makes it a less direct and potentially more complex approach for sulfonamide analysis.

Ultimately, the choice of analytical technique should be guided by the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available resources. The principles of method validation, as outlined in this guide and the referenced ICH guidelines, provide the universal framework for ensuring that the chosen method is fit for its intended purpose, guaranteeing data of the highest quality and integrity.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. (2023). ICH Quality Guidelines. [Link]

  • Kishore, M., Jayaprakash, M., & Kumar, K. S. (2014). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. ResearchGate. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA/CHMP/ICH/82072/2006. [Link]

  • Rose, M. D., & Bygrave, J. (1993). Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. PubMed. [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • Bogialli, S., & Di Corcia, A. (2009). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. [Link]

  • Reddy, G. S., & Reddy, S. L. (2012). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]

  • Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., Latip, J., & Zakaria, Z. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. National Institutes of Health. [Link]

  • Popa, D. E., & Udrescu, L. (2014). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. ResearchGate. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]

  • Pleasance, S., Blaylock, S. J., & O'Neill, M. A. (1991). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Compliance Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Department of Agriculture. (2009). Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. [Link]

  • Kaufmann, A., & Kaenzig, A. (2008). Comparison of LC and UPLC Coupled to MS–MS for the Determination of Sulfonamides in Egg and Honey. ResearchGate. [Link]

  • Patel, Y., & Patel, P. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Pharmaguideline. (2013). Analytical Method Validation Protocol for Pharmaceuticals. [Link]

  • Tarbin, J. A., Clarke, P., & Shearer, G. (1999). Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. PubMed. [Link]

  • Reddy, B. K., & Reddy, K. V. (2013). Analytical Method Development and Validation for Assay Method of Busulfan Injection by RP-HPLC Method. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Hussain, S. (2015). FDA issues revised guidance for analytical method validation. ResearchGate. [Link]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Agilent Technologies. (2019). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. [Link]

  • Junker, T., & Kümmerer, K. (2017). Simultaneous Determination of 11 Sulfonamides by HPLC–UV and Application for Fast Screening of Their Aerobic Elimination and Biodegradation in a Simple Test. ResearchGate. [Link]

  • Kirk, J. R., & Johnson, D. E. (1975). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. Analytical Chemistry. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. National Institutes of Health. [Link]

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A comparative study of different catalysts for the synthesis of (4-Methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. (4-Methylphenyl)methanesulfonamide is a crucial building block in medicinal chemistry, and its synthesis has been the subject of considerable research. This guide provides an in-depth comparative analysis of different catalytic systems for the synthesis of this important compound, offering experimental data and protocols to inform your selection of the most suitable method.

Introduction to (4-Methylphenyl)methanesulfonamide and its Synthesis

(4-Methylphenyl)methanesulfonamide belongs to the sulfonamide class of compounds, which are integral to a wide array of pharmaceuticals due to their diverse biological activities.[1] The traditional method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine in the presence of a base. While effective, this method can suffer from harsh reaction conditions and the use of hazardous reagents. Consequently, the development of catalytic methods has been a significant focus, aiming for milder conditions, higher yields, and greater functional group tolerance.[1] This guide will focus on the comparative performance of two prominent catalytic systems: copper-based and iron-based catalysts.

Comparative Analysis of Catalytic Systems

The choice of catalyst is a critical determinant of reaction efficiency, cost-effectiveness, and environmental impact. Below is a comparative summary of different catalytic approaches for the synthesis of N-arylsulfonamides, with a focus on substrates analogous to (4-Methylphenyl)methanesulfonamide.

Data Summary
Catalyst SystemSubstrate 1Substrate 2Catalyst LoadingSolventTemperature (°C)Time (h)Yield (%)Reference
Ligand-free CopperMethanesulfonamideAryl BromideLowNot SpecifiedNot SpecifiedNot Specifiedup to 80[2]
Iron(II) Chloride (FeCl₂)Sodium arylsulfinateNitroareneNot SpecifiedDMSOMildNot SpecifiedGood to Excellent[1]
Iron Triflimide / Copper(I)MethanesulfonamideAnisoleNot SpecifiedNot Specified1301822[3]
Fe₃O₄@SiO₂-Imine/Thio-Cu(II)SulfonamideAryl IodideNot SpecifiedWaterNot SpecifiedNot SpecifiedHigh[4]

In-Depth Catalyst System Analysis

Ligand-Free Copper Catalysis

Copper-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of C-N bonds. The use of ligand-free copper catalysts presents a significant advantage in terms of cost and simplicity, as it eliminates the need for often expensive and complex ligands.[2]

Mechanism Rationale: The catalytic cycle is believed to involve the coordination of the amine (or its conjugate base) to the copper center, followed by oxidative addition of the aryl halide. Reductive elimination then furnishes the desired N-arylsulfonamide and regenerates the active copper catalyst. The absence of a ligand simplifies the reaction setup and workup.

Performance Insights: A study on the N-arylation of methanesulfonamides with aryl bromides using a ligand-free copper catalyst reported yields of up to 80%.[2] This method is highlighted for its efficiency, broad substrate scope, and the use of a cheap and sustainable catalyst under non-inert conditions, making it attractive for industrial applications.[2]

Iron-Based Catalysis

Iron is an earth-abundant, inexpensive, and relatively non-toxic metal, making it an attractive alternative to precious metal catalysts. Iron-catalyzed reactions often proceed through different mechanisms than their copper or palladium counterparts, offering complementary reactivity.

Mechanism Rationale: In the described iron-catalyzed synthesis of N-arylsulfonamides, nitroarenes are used as the nitrogen source in the presence of a reductant.[1] Mechanistic studies suggest that the N-S bond may be formed through the direct coupling of the nitroarene with a sodium arylsulfinate prior to the reduction of the nitro group.[1] This one-step process avoids the use of potentially genotoxic aromatic amines.[1]

Performance Insights: The iron-catalyzed coupling of sodium arylsulfinates with nitroarenes, using FeCl₂ as the catalyst and NaHSO₃ as a reductant, provides good to excellent yields under mild conditions.[1] This method exhibits broad functional group tolerance. Another approach involving a one-pot, two-stage synthesis using sequential iron and copper catalysis for the synthesis of N-(4-methoxyphenyl)methanesulfonamide reported a more modest yield of 22%.[3]

Advanced Catalytic Systems: Magnetically Reusable Nanocatalysts

To address challenges related to catalyst separation and reuse, advanced catalytic systems have been developed. A notable example is a magnetically separable Fe₃O₄@SiO₂-Imine/Thio-Cu(II) nanocatalyst.[4]

Mechanism Rationale: This catalyst combines the magnetic properties of iron oxide for easy separation with the catalytic activity of copper. The silica shell provides stability, and the functionalized linker enhances the catalytic performance. The reaction proceeds in an environmentally friendly aqueous medium.

Performance Insights: This nanocatalyst has been shown to be highly efficient for the synthesis of N-aryl sulfonamides from aryl iodides and sulfonamides. A key advantage is its recyclability; it can be recovered using a simple magnet and reused multiple times without a significant loss in catalytic activity.[4]

Experimental Protocols

General Experimental Workflow

G reagents Reactants & Catalyst solvent Solvent Addition reagents->solvent reaction Reaction under specified Temperature & Time solvent->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A generalized workflow for the catalytic synthesis of (4-Methylphenyl)methanesulfonamide.

Protocol 1: Ligand-Free Copper-Catalyzed N-Arylation (Hypothetical protocol based on available data)

Note: The following is a representative protocol based on the general description of ligand-free copper catalysis for N-arylation of methanesulfonamides.[2]

  • Reaction Setup: To a reaction vessel, add methanesulfonamide (1.2 mmol), 4-bromotoluene (1.0 mmol), a copper catalyst (e.g., CuI, 5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a suitable solvent (e.g., DMSO or DMF, 5 mL).

  • Reaction: Heat the mixture at a specified temperature (e.g., 110-130 °C) for a designated time (e.g., 12-24 hours) under an air or inert atmosphere. Monitor the reaction progress by TLC or GC.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford (4-Methylphenyl)methanesulfonamide.

Protocol 2: Iron-Catalyzed Synthesis from a Nitroarene (Representative protocol)

Note: This protocol is adapted from the general method for iron-catalyzed N-arylsulfonamide formation.[1]

  • Reaction Setup: In a reaction flask, combine 4-nitrotoluene (1.0 mmol), sodium methanesulfinate (1.2 mmol), FeCl₂ (10 mol%), and NaHSO₃ (2.0 mmol).

  • Solvent Addition: Add DMSO (5 mL) as the solvent.

  • Reaction: Stir the reaction mixture at a mild temperature (e.g., 80-100 °C) for the required time (e.g., 8-16 hours).

  • Workup: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and evaporate the solvent. The resulting crude product is then purified by flash column chromatography.

Reaction Pathway Diagram

G cluster_cu Copper-Catalyzed Pathway cluster_fe Iron-Catalyzed Pathway Methanesulfonamide Methanesulfonamide Product_Cu (4-Methylphenyl)methanesulfonamide Methanesulfonamide->Product_Cu Cu Catalyst, Base 4-Bromotoluene 4-Bromotoluene 4-Bromotoluene->Product_Cu Sodium Methanesulfinate Sodium Methanesulfinate Product_Fe (4-Methylphenyl)methanesulfonamide Sodium Methanesulfinate->Product_Fe FeCl2, NaHSO3 4-Nitrotoluene 4-Nitrotoluene 4-Nitrotoluene->Product_Fe

Caption: Simplified reaction pathways for the synthesis of (4-Methylphenyl)methanesulfonamide via copper and iron catalysis.

Conclusion and Future Outlook

Both copper and iron-based catalytic systems offer viable and often advantageous alternatives to traditional methods for the synthesis of (4-Methylphenyl)methanesulfonamide and related N-arylsulfonamides. Ligand-free copper catalysis provides a simple and efficient route with good yields. Iron catalysis, particularly when utilizing nitroarenes as the nitrogen source, presents a cost-effective and environmentally benign option that avoids the use of hazardous starting materials. The development of advanced systems like magnetically reusable nanocatalysts further enhances the sustainability and practicality of these transformations.

The choice of the optimal catalyst will depend on specific laboratory or industrial constraints, including cost, desired yield, substrate scope, and the importance of catalyst recyclability. Future research will likely focus on developing even more active and selective catalysts that can operate under milder conditions with lower catalyst loadings, further contributing to the green and efficient synthesis of this important class of compounds.

References

  • Ligan-free copper-catalysed n-arylation of methanesulfonamides with aryl bromides. NIE Digital Repository. Available at: [Link]

  • Zhang, W., Xie, J., Rao, B., & Luo, M. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 80(7), 3504–3511. Available at: [Link]

  • Method for preparing 4-amino-N-methylphenyl methane sulfonamide. Google Patents.
  • Fabrication and characterization of Fe3O4@SiO2-Imine/Thio-Cu(II) nanomaterial as a novel and efficient magnetically reusable catalyst for the synthesis of N-aryl sulfonamides. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Biological Profile of (4-Methylphenyl)methanesulfonamide and Other Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth comparison of (4-Methylphenyl)methanesulfonamide's anticipated biological activities with those of other well-characterized sulfonamides. While direct experimental data for (4-Methylphenyl)methanesulfonamide is limited in publicly accessible literature, this document leverages established structure-activity relationships (SAR) and extensive data on analogous compounds to offer a predictive analysis of its potential performance in various biological assays. We will explore the multifaceted roles of sulfonamides, from their classic antibacterial action to their emerging applications in oncology and enzyme inhibition, supported by experimental data from related compounds.

The Sulfonamide Scaffold: A Privileged Motif in Medicinal Chemistry

The sulfonamide functional group (-SO₂NHR) is a cornerstone of drug discovery, renowned for its versatile pharmacological activities.[1] Initially celebrated for their revolutionary antibacterial effects, sulfonamides have since been successfully developed into a broad range of therapeutics, including anticancer, anti-inflammatory, and antiviral agents.[2] Their therapeutic diversity stems from the ability of the sulfonamide moiety to mimic the transition state of various enzymatic reactions and to participate in key hydrogen bonding interactions within biological targets.[3]

The biological activity of a sulfonamide is profoundly influenced by the nature of the substituents on the aromatic ring and the sulfonamide nitrogen. This structural plasticity allows for the fine-tuning of their physicochemical properties and target specificity.

Comparative Analysis of Biological Activities

This section compares the potential biological activities of (4-Methylphenyl)methanesulfonamide with other sulfonamides based on available data for structurally similar compounds.

Antibacterial Activity

The archetypal mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[4] This selective toxicity arises because bacteria must synthesize their own folic acid, while humans obtain it from their diet.

Table 1: Comparative Antibacterial Activity of Selected Sulfonamide Derivatives

Compound/DerivativeTarget Organism(s)Activity (MIC in µg/mL)Reference
SulfamethoxazoleE. coli, S. aureus8 - 64[5]
SulfadiazineGram-positive & Gram-negative bacteriaVaries[6]
FQ5 (a sulfonamide analogue)S. aureus, P. aeruginosa, E. coli, B. subtilis16 - 32[6]
4-Methyl-N-(p-tolyl)benzenesulfonamide (FQ6)P. aeruginosa, E. coli128[6]
4-Methyl-N-(p-tolyl)benzenesulfonamide (FQ6)S. aureus, B. subtilis256[6]

Note: The data presented is for comparative purposes and was not generated in a head-to-head study.

The moderate to low activity of the structurally similar 4-Methyl-N-(p-tolyl)benzenesulfonamide (FQ6) against the tested strains might suggest that (4-Methylphenyl)methanesulfonamide could exhibit modest antibacterial properties.[6] However, the replacement of the N-aryl group with a hydrogen could significantly alter its binding affinity for DHPS.

Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis start Start: Prepare bacterial inoculum (0.5 McFarland) dilute Prepare serial dilutions of sulfonamide in microplate start->dilute inoculate Inoculate microplate with bacterial suspension dilute->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually assess for bacterial growth incubate->read mic Determine MIC (lowest concentration with no visible growth) read->mic

Caption: Workflow for MIC determination using broth microdilution.

Anticancer Activity

Sulfonamide derivatives have emerged as promising anticancer agents, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and metastasis.[7] Their mechanisms of action are diverse and include the inhibition of carbonic anhydrases, receptor tyrosine kinases, and cell cycle progression.

Direct anticancer data for (4-Methylphenyl)methanesulfonamide is unavailable. However, numerous studies have reported the cytotoxic effects of other sulfonamides against various cancer cell lines. The IC₅₀ values, representing the concentration required to inhibit 50% of cell growth, are a key metric for comparison.

Table 2: Comparative Anticancer Activity (IC₅₀) of Selected Sulfonamide Derivatives

Compound/DerivativeCancer Cell LineActivity (IC₅₀ in µM)Reference
Methanesulfonamide derivative 2iCOLO-205, HEP-2, A-549, IMR-32Growth inhibition at 10 µM[7]
Acridone-2-carboxamide A5MCF7 (Breast)0.3[8]
Acridone-2-carboxamide A8MCF7 (Breast)0.3[8]
Eurycomalactone (a quassinoid, for comparison)Colon 26-L50.70[8]
Eurycomalactone (a quassinoid, for comparison)B16-BL6 (Melanoma)0.59[8]

Note: The data presented is for comparative purposes and was not generated in a head-to-head study.

The significant anticancer activity observed for various methanesulfonamide derivatives suggests that (4-Methylphenyl)methanesulfonamide could also possess cytotoxic properties.[7] The specific substitution pattern on the phenyl ring would be a critical determinant of its potency and selectivity against different cancer cell types.

Signaling Pathway: Sulfonamides as Carbonic Anhydrase Inhibitors in Cancer

CAIX_Inhibition cluster_tumor Hypoxic Tumor Microenvironment hypoxia Hypoxia hif1a HIF-1α stabilization hypoxia->hif1a caix CAIX Upregulation hif1a->caix hco3 HCO₃⁻ caix->hco3 h_plus H⁺ caix->h_plus co2 CO₂ co2->caix h2o H₂O h2o->caix ext_acid Extracellular Acidosis h_plus->ext_acid invasion Invasion & Metastasis ext_acid->invasion sulfonamide (4-Methylphenyl)methanesulfonamide (or other sulfonamide) sulfonamide->caix Inhibition

Caption: Inhibition of Carbonic Anhydrase IX (CAIX) by sulfonamides.

Enzyme Inhibition

Beyond DHPS and carbonic anhydrases, sulfonamides have been shown to inhibit a variety of other enzymes. The specific target depends on the overall molecular structure of the sulfonamide derivative.

For example, certain methanesulfonamide derivatives have been identified as potent inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[9] Other studies have demonstrated the inhibition of enzymes like α-glucosidase and urease by sulfonamide-containing compounds.[10]

Table 3: Comparative Enzyme Inhibition by Selected Sulfonamide Derivatives

Compound/DerivativeTarget EnzymeActivity (IC₅₀ or Kᵢ)Reference
Methanesulfonamide pyrimidine derivative 3aHMG-CoA ReductaseIC₅₀ = 11 nM[9]
Benzenesulfonamide-based inhibitorsCarbonic Anhydrase IsoformsNanomolar affinities[11]
N-phenylsulfonamide derivative 2Carbonic Anhydrase IIKᵢ = 33.5 nM[12]
N-phenylsulfonamide derivative 8AcetylcholinesteraseKᵢ = 31.5 nM[12]
N-phenylsulfonamide derivative 8ButyrylcholinesteraseKᵢ = 24.4 nM[12]

Note: The data presented is for comparative purposes and was not generated in a head-to-head study.

The structural features of (4-Methylphenyl)methanesulfonamide, particularly the methanesulfonamide group, suggest its potential to interact with the active sites of various enzymes. Further screening against a panel of enzymes would be necessary to elucidate its specific inhibitory profile.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key biological assays relevant to the evaluation of sulfonamides.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[13]

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • (4-Methylphenyl)methanesulfonamide and other test compounds

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth only)

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the 96-well plate using MHB to obtain a range of concentrations.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls: Include wells with bacteria and no compound (positive growth control) and wells with broth only (negative control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, cell viability and proliferation.[14]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • (4-Methylphenyl)methanesulfonamide and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme. The specific substrates, buffers, and detection methods will vary depending on the enzyme.[15][16]

Materials:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • Assay buffer

  • (4-Methylphenyl)methanesulfonamide and other test compounds

  • Positive control inhibitor

  • 96-well plate

  • Plate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Assay Preparation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.

  • Pre-incubation: Pre-incubate the enzyme with the compound for a defined period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Measure the rate of product formation or substrate depletion over time using a plate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance change, fluorescence, luminescence).

  • Data Analysis: Calculate the initial reaction velocities for each compound concentration.

  • IC₅₀ Determination: Plot the percentage of enzyme activity against the log of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of (4-Methylphenyl)methanesulfonamide is currently lacking, this comparative guide, based on the extensive literature on structurally related sulfonamides, provides a strong foundation for predicting its potential pharmacological profile. The methanesulfonamide moiety is a well-established pharmacophore, and its presence in the target molecule, coupled with the 4-methylphenyl group, suggests the possibility of antibacterial, anticancer, and enzyme inhibitory activities.

Future research should focus on the synthesis and in vitro screening of (4-Methylphenyl)methanesulfonamide against a diverse panel of bacterial strains, cancer cell lines, and enzymes to empirically determine its biological activity. The protocols outlined in this guide provide a robust framework for such investigations. The insights gained from these studies will not only elucidate the specific properties of (4-Methylphenyl)methanesulfonamide but also contribute to the broader understanding of sulfonamide structure-activity relationships, aiding in the design of next-generation therapeutics.

References

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A Spectroscopic Guide to Differentiating (4-Methylphenyl)methanesulfonamide and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of medicinal chemistry and materials science, the precise structural elucidation of isomeric compounds is a foundational requirement. Positional isomers, despite sharing the same molecular formula, can exhibit vastly different biological activities, physical properties, and chemical reactivities. This guide provides an in-depth spectroscopic comparison of (4-Methylphenyl)methanesulfonamide and its ortho- and meta- isomers: (2-Methylphenyl)methanesulfonamide and (3-Methylphenyl)methanesulfonamide. By leveraging the unique fingerprints generated by Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), researchers can confidently distinguish between these closely related structures.

The causality behind the spectral differences lies in the position of the methyl group on the phenyl ring. This seemingly minor structural variation alters the molecule's symmetry and the electronic environment of its constituent atoms, leading to distinct and predictable patterns in their respective spectra. This guide is designed to be a self-validating reference, detailing not only the data but also the robust experimental protocols required to obtain high-fidelity results.

Molecular Structures and Isomeric Overview

The three isomers of interest share the molecular formula C₈H₁₁NO₂S and a molecular weight of 185.24 g/mol . The core structure consists of a methanesulfonamide group (-SO₂NHCH₃) attached to a toluene (methylphenyl) ring. The point of differentiation is the substitution pattern on the aromatic ring.

Caption: Chemical structures of the ortho, meta, and para isomers.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy is an indispensable tool for identifying functional groups and discerning aromatic substitution patterns.[1][2][3] The vibrational frequencies of bonds within a molecule are sensitive to its structure, providing a unique spectral fingerprint. For the tolylmethanesulfonamide isomers, key differences are expected in the C-H out-of-plane bending region (900-675 cm⁻¹), which is highly characteristic of the substitution pattern on the benzene ring.[4][5][6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid sample (1-2 mg) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply consistent pressure using the instrument's clamp to ensure intimate contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically performs the background subtraction, yielding the final absorbance spectrum of the sample.

Comparative IR Data Analysis

The primary functional groups present in all three isomers give rise to common, characteristic absorption bands. These include the N-H stretch, asymmetric and symmetric SO₂ stretches, and the aromatic C-H stretch.[8][9]

Table 1: Key IR Absorption Frequencies (cm⁻¹) for Tolylmethanesulfonamide Isomers

Vibrational Mode(2-Methylphenyl)(3-Methylphenyl)(4-Methylphenyl)Causality of Spectral Feature
N-H Stretch ~3250 (broad)~3250 (broad)~3250 (broad)Stretching vibration of the N-H bond in the sulfonamide group.[8][9]
Aromatic C-H Stretch ~3030-3100~3030-3100~3030-3100C-H stretching on the sp² hybridized carbons of the benzene ring.[4][6][7]
Aliphatic C-H Stretch ~2850-2960~2850-2960~2850-2960C-H stretching of the methyl groups (both aryl-CH₃ and sulfo-CH₃).
SO₂ Asymmetric Stretch ~1320-1330~1320-1330~1320-1330Strong, characteristic absorption for the sulfonyl group.[8][9]
SO₂ Symmetric Stretch ~1140-1160~1140-1160~1140-1160Strong, characteristic absorption for the sulfonyl group.[8][9]
C-H Out-of-Plane Bend ~750-770 ~770-790 & ~690-710 ~810-830 This region is diagnostic for the substitution pattern on the benzene ring. [5][6][10]

The most definitive information for isomer differentiation comes from the "fingerprint region," specifically the C-H out-of-plane ("oop") bending bands.[6][11]

  • Ortho-isomer: Exhibits a strong band around 750-770 cm⁻¹ characteristic of 1,2-disubstitution.[12]

  • Meta-isomer: Shows two distinct bands, one near 770-790 cm⁻¹ and another around 690-710 cm⁻¹, which is typical for 1,3-disubstitution.[12][13]

  • Para-isomer: Presents a single, strong absorption band in the higher frequency range of 810-830 cm⁻¹, indicative of 1,4-disubstitution.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment

NMR spectroscopy is arguably the most powerful technique for distinguishing positional isomers, as it provides detailed information about the chemical environment and connectivity of each proton (¹H) and carbon (¹³C) atom in the molecule.[14]

Caption: A generalized workflow for NMR sample preparation and analysis.

¹H NMR Spectroscopy

The key to differentiating the isomers with ¹H NMR lies in the aromatic region (typically 6.5-8.0 ppm).[15] The substitution pattern dictates the number of unique aromatic protons and their coupling (splitting) patterns.[16][17][18]

Table 2: Comparative ¹H NMR Spectral Data (400 MHz, CDCl₃)

Signal(2-Methylphenyl)(3-Methylphenyl)(4-Methylphenyl)Rationale for Chemical Shift and Multiplicity
Ar-CH₃ ~2.4 ppm (s, 3H)~2.3 ppm (s, 3H)~2.3 ppm (s, 3H)Benzylic protons, appear as a singlet.[15]
S-CH₃ ~3.0 ppm (s, 3H)~3.0 ppm (s, 3H)~3.0 ppm (s, 3H)Protons on methyl group attached to the sulfonyl group.
N-H ~6.5 ppm (s, 1H)~6.5 ppm (s, 1H)~6.5 ppm (s, 1H)Sulfonamide proton, often broad and may exchange with trace water.
Aromatic H ~7.1-7.5 ppm (m, 4H)~7.0-7.4 ppm (m, 4H)~7.2 ppm (d, 2H) & ~7.3 ppm (d, 2H) The splitting pattern in this region is the most definitive feature.
  • Ortho-isomer: The four aromatic protons are all chemically distinct, resulting in a complex, overlapping multiplet.[16][18]

  • Meta-isomer: The four aromatic protons are also chemically unique, but often one proton (between the two substituents) may appear as a singlet or a narrow triplet, with the others forming a complex multiplet.[16][18]

  • Para-isomer: Due to the molecule's C₂ symmetry, there are only two types of aromatic protons. This results in a highly characteristic and clean pattern of two doublets (an AA'BB' system).[15][18] This simple pattern is the most straightforward identifier among the three isomers.

¹³C NMR Spectroscopy

In proton-decoupled ¹³C NMR, the number of distinct signals reveals the molecule's symmetry. The chemical shifts of the aromatic carbons (120-150 ppm) are also influenced by the substituent positions.[4][15][19]

Table 3: Comparative ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Signal(2-Methylphenyl)(3-Methylphenyl)(4-Methylphenyl)Rationale for Number of Signals
Ar-CH₃ ~17-20 ppm~21 ppm~21 ppmAliphatic carbon signal.
S-CH₃ ~40 ppm~40 ppm~40 ppmAliphatic carbon signal.
Aromatic C 6 signals 6 signals 4 signals The number of aromatic signals reflects the molecular symmetry.
Aromatic C-S ~135 ppm~138 ppm~135 ppmQuaternary carbon attached to the sulfonamide group.
Aromatic C-CH₃ ~130 ppm~139 ppm~138 ppmQuaternary carbon attached to the methyl group.
  • Ortho- and Meta-isomers: Both lack symmetry through the plane of the ring, resulting in six distinct signals for the six aromatic carbons.[15][20]

  • Para-isomer: The C₂ symmetry makes pairs of carbons chemically equivalent, reducing the number of aromatic carbon signals to four (two for the protonated carbons and two for the quaternary carbons).[15][20] This is a definitive confirmation of the para-substitution pattern.

Mass Spectrometry (MS): Fragmentation Fingerprints

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. While all three isomers have the same molecular ion (M⁺) at m/z 185, their fragmentation pathways under techniques like Electron Ionization (EI) can sometimes show subtle differences in fragment ion abundances, though often less definitively than IR or NMR.[10][21][22]

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe (for solids) or after separation by gas chromatography.

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Analysis of Fragmentation Pathways

The fragmentation of N-arylsulfonamides is complex but often involves cleavage of the S-N bond and subsequent reactions.[23][24]

Fragmentation_Pathway mol [C₈H₁₁NO₂S]⁺˙ (Molecular Ion) m/z 185 frag1 [C₇H₇]⁺ (Tropylium Ion) m/z 91 mol->frag1 - SO₂NHCH₃ frag2 [CH₃SO₂NH₂]⁺˙ m/z 95 mol->frag2 - C₇H₇ frag3 [C₇H₈N]⁺ m/z 106 mol->frag3 - SO₂CH₃ frag4 [SO₂] mol->frag4 Loss of SO₂ (m/z 64) from various fragments

Caption: A generalized fragmentation pathway for tolylmethanesulfonamides.

Table 4: Key Fragment Ions in the EI-Mass Spectra

m/zProposed Fragment IonIdentity / OriginDifferentiating Power
185 [C₈H₁₁NO₂S]⁺˙ Molecular Ion (M⁺) Confirms molecular formula but does not differentiate isomers.
106[C₇H₈N]⁺Toluidine cation radicalCommon to all isomers.
91[C₇H₇]⁺Tropylium ionA very common and stable fragment from toluene derivatives.
79[CH₃SO₂]⁺Methanesulfonyl cationIndicates the methanesulfonamide moiety.
65[C₅H₅]⁺Loss of acetylene from tropylium ionCommon fragment in aromatic compounds.

While the major fragments are often the same for all three isomers, the relative intensities can sometimes vary. For instance, ortho-isomers can occasionally exhibit unique fragmentation pathways due to the proximity of the substituents (the "ortho effect"), but this is not always a reliable or pronounced feature for this class of compounds. Therefore, MS is best used to confirm the molecular weight and the presence of the tolyl and methanesulfonamide moieties, while relying on IR and NMR for definitive isomer assignment.

Conclusion

The unambiguous differentiation of (4-Methylphenyl)methanesulfonamide from its ortho- and meta- isomers is reliably achieved through a synergistic application of standard spectroscopic techniques.

  • ¹H and ¹³C NMR Spectroscopy stand as the most definitive methods. The clear AA'BB' splitting pattern in the ¹H NMR aromatic region and the presence of only four aromatic signals in the ¹³C NMR spectrum are unequivocal identifiers for the para-isomer . The complex multiplets and six aromatic carbon signals distinguish the ortho- and meta-isomers from the para-isomer.

  • Infrared Spectroscopy provides a rapid and effective method for differentiation, with the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region serving as a diagnostic fingerprint for the ortho-, meta-, and para-substitution patterns.

  • Mass Spectrometry confirms the molecular weight (185 amu) and the core structural components common to all three isomers. While less powerful for differentiation, it is essential for initial characterization.

By following the detailed protocols and comparative data presented in this guide, researchers can confidently assign the correct structure to their synthesized or isolated compounds, ensuring the integrity and validity of their subsequent scientific investigations.

References

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A Senior Application Scientist's Guide to the Comparative Purity Assessment of Synthesized (4-Methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transition of a synthesized active pharmaceutical ingredient (API) from the laboratory to clinical application is contingent upon rigorous purity verification. This guide provides an in-depth, multi-faceted analytical workflow for assessing the purity of a newly synthesized batch of (4-Methylphenyl)methanesulfonamide against a certified reference standard (CRS). We move beyond mere protocol recitation to explain the causal-driven choices behind a suite of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Melting Point Analysis. This document is intended for researchers, analytical scientists, and drug development professionals, offering a framework for generating a robust, self-validating data package suitable for regulatory scrutiny.

Introduction: The Imperative of Purity

(4-Methylphenyl)methanesulfonamide is a sulfonamide-class organic compound of interest in medicinal chemistry. As with any potential therapeutic agent, the presence of impurities—even in trace amounts—can significantly impact safety, efficacy, and stability.[1] Impurities can arise from various sources, including starting materials, by-products of side reactions, intermediates, and degradation products.[2][3]

Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control and characterization of impurities.[1][4][5] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identification, and qualification of impurities in new drug substances.[2] Therefore, a scientifically sound, orthogonal analytical strategy is not merely good practice; it is a regulatory necessity. This guide compares a synthesized batch of (4-Methylphenyl)methanesulfonamide to a commercially available, high-purity Certified Reference Standard (CRS) to definitively ascertain its purity profile.

Analytical Strategy: An Orthogonal, Self-Validating Approach

No single analytical technique can provide a complete picture of a compound's purity. We employ a multi-pronged, or orthogonal, strategy where each technique offers a different and complementary perspective on the sample's composition.[6] This approach minimizes the risk of an impurity going undetected.

The core of our assessment involves four key techniques:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity and impurity quantification.[7][8]

  • Nuclear Magnetic Resonance (¹H NMR): Provides definitive structural confirmation and detects impurities, regardless of their chromophoric properties.[9][10][11]

  • Mass Spectrometry (MS): Confirms molecular weight and aids in the structural elucidation of unknown impurities.[12][13][14]

  • Melting Point Analysis: A classic, yet highly effective, physical test to gain a rapid, qualitative sense of purity.[15][16][17]

The overall workflow is designed to ensure data integrity and provide a comprehensive comparison.

G cluster_0 Sample Preparation cluster_1 Orthogonal Analysis cluster_2 Data Evaluation Synthesized Synthesized (4-Methylphenyl)methanesulfonamide HPLC HPLC-UV (Purity & Impurity Quantification) Synthesized->HPLC analyze NMR ¹H NMR Spectroscopy (Structural Confirmation) Synthesized->NMR analyze MS LC-MS (MW Confirmation & Impurity ID) Synthesized->MS analyze MP Melting Point (Physical Purity Check) Synthesized->MP analyze CRS Certified Reference Standard (CRS) CRS->HPLC analyze CRS->NMR analyze CRS->MS analyze CRS->MP analyze Compare Data Comparison (Synthesized vs. CRS) HPLC->Compare NMR->Compare MS->Compare MP->Compare Assess Final Purity Assessment Compare->Assess G cluster_0 Synthesis Inputs cluster_1 Reaction & Product cluster_2 Potential Impurities SM Starting Material (p-Toluidine) P (4-Methylphenyl)methanesulfonamide (Target Product) SM->P synthesis I1 Impurity 1 Unreacted Starting Material (p-Toluidine) SM->I1 carry-over R Reagent (Methanesulfonyl Chloride) R->P synthesis I2 Impurity 2 Over-sulfonated By-product P->I2 side-reaction I3 Impurity 3 Degradation Product P->I3 storage/stress

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for (4-Methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical methodologies for the robust characterization and quantification of (4-Methylphenyl)methanesulfonamide. Designed for researchers, scientists, and drug development professionals, this document outlines a cross-validation strategy to ensure the integrity and reliability of analytical data. The methodologies and principles discussed herein are grounded in established scientific practices and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Imperative of Analytical Rigor

(4-Methylphenyl)methanesulfonamide is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Accurate and precise analytical characterization is paramount to ensure the quality, safety, and efficacy of the final drug product. Cross-validation of analytical methods—the process of assuring that a validated method produces consistent and reliable results across different analytical techniques—is a critical component of a robust quality control strategy.[4] This guide will explore the synergistic use of High-Performance Liquid Chromatography (HPLC) for quantitative analysis and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural confirmation, providing a comprehensive and self-validating analytical workflow.

Physicochemical Properties of (4-Methylphenyl)methanesulfonamide

A thorough understanding of the analyte's physicochemical properties is fundamental to the development of robust analytical methods.

PropertyValueSource
Molecular Formula C₈H₁₁NO₂SPubChem
Molecular Weight 185.24 g/mol PubChem
Melting Point 85-89 °C (for Methanesulfonamide)[5]
Solubility Slightly soluble in DMSO and methanol (for Methanesulfonamide)[5]
pKa ~10.87 (Predicted for Methanesulfonamide)[5]

Note: Experimental data for (4-Methylphenyl)methanesulfonamide is limited; some properties are inferred from the related compound methanesulfonamide.

Orthogonal Analytical Approaches: A Strategy for Confidence

Employing analytical techniques that rely on different chemical and physical principles is a cornerstone of effective cross-validation. For (4-Methylphenyl)methanesulfonamide, a combination of a separative technique (HPLC) and structural elucidation techniques (NMR and FTIR) provides a powerful, multi-faceted analytical approach.

High-Performance Liquid Chromatography (HPLC-UV): The Quantitative Workhorse

HPLC with UV detection is a widely used technique for the quantification of aromatic compounds due to its robustness, precision, and sensitivity.[4][6][7] The aromatic ring in (4-Methylphenyl)methanesulfonamide allows for straightforward detection using a UV detector.

Spectroscopic Confirmation: Unveiling the Molecular Identity

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the molecular structure of a compound, confirming the identity and purity of (4-Methylphenyl)methanesulfonamide.

Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule, serving as an excellent tool for identity confirmation.[8]

Experimental Protocols

Protocol 1: Quantitative Analysis by Reverse-Phase HPLC-UV

This method is designed for the accurate quantification of (4-Methylphenyl)methanesulfonamide and the separation of potential process-related impurities and degradation products.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective for separating sulfonamides.[9]

    • Rationale: The acidic mobile phase helps to suppress the ionization of any acidic or basic functional groups, leading to better peak shape and retention time reproducibility.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm (based on the UV absorbance of the phenyl group).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of (4-Methylphenyl)methanesulfonamide reference standard in methanol at a concentration of 1 mg/mL. Prepare working standards by serial dilution in the mobile phase.

  • Sample Solution: Dissolve the sample containing (4-Methylphenyl)methanesulfonamide in methanol to achieve a target concentration within the calibration range.

3. Validation Parameters (as per ICH Q2(R1)): [1][2][3]

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and the analyte spiked with potential impurities to demonstrate that the method can unequivocally assess the analyte in the presence of other components.

  • Linearity: Analyze a minimum of five concentrations over the desired range (e.g., 50-150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or blank matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

1. Instrumentation and Conditions:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of the (4-Methylphenyl)methanesulfonamide sample in 0.6-0.7 mL of the deuterated solvent.

3. Expected ¹H NMR Spectral Features:

  • A singlet for the methyl group on the phenyl ring (~2.3-2.4 ppm).

  • A singlet for the methyl group of the methanesulfonamide moiety (~2.9-3.0 ppm).

  • A pair of doublets for the aromatic protons in a para-substituted pattern (~7.2-7.8 ppm).

  • A broad singlet for the -NH proton of the sulfonamide group (chemical shift can be variable and may exchange with D₂O).

Protocol 3: Functional Group Analysis by FTIR Spectroscopy

1. Instrumentation and Conditions:

  • FTIR Spectrometer: A standard FTIR spectrometer with a universal attenuated total reflectance (UATR) accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

2. Sample Preparation:

  • Place a small amount of the solid (4-Methylphenyl)methanesulfonamide sample directly onto the ATR crystal.

3. Expected FTIR Absorption Bands:

  • N-H stretch: A band in the region of 3300-3200 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Bands in the region of 3100-2850 cm⁻¹.

  • S=O stretch (asymmetric and symmetric): Two strong bands around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹.

  • C=C stretch (aromatic): Bands in the region of 1600-1450 cm⁻¹.

Cross-Validation Workflow: Ensuring Data Congruence

The cross-validation process involves a systematic comparison of the results obtained from the different analytical techniques to ensure consistency and reliability.

CrossValidationWorkflow cluster_quantification Quantitative Analysis cluster_confirmation Structural Confirmation cluster_data_integration Data Integration & Cross-Validation cluster_conclusion Conclusion HPLC HPLC-UV Analysis DataCompare Compare Quantitative Results and Spectroscopic Data HPLC->DataCompare Quantitative Data NMR ¹H NMR Spectroscopy NMR->DataCompare Structural Data FTIR FTIR Spectroscopy FTIR->DataCompare Functional Group Data FinalReport Final Report: Validated Analytical Profile DataCompare->FinalReport Consistent Results Sample Sample of (4-Methylphenyl)methanesulfonamide Sample->HPLC Sample->NMR Sample->FTIR

Caption: Cross-validation workflow for (4-Methylphenyl)methanesulfonamide.

Impurity Profiling and Forced Degradation Studies

To develop a truly stability-indicating method, forced degradation studies are essential.[3][10][11] These studies involve subjecting the drug substance to stress conditions to generate potential degradation products.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light.

The stressed samples should be analyzed by the validated HPLC method to demonstrate that the degradation products are well-separated from the main peak and from each other.

Comparative Data Summary

The following table presents a hypothetical comparison of the performance characteristics of HPLC-UV and a potential orthogonal method, Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of (4-Methylphenyl)methanesulfonamide. GC-MS would require derivatization to improve the volatility of the analyte.[1][12][13]

ParameterHPLC-UVGC-MS (with derivatization)
Principle Liquid-solid partitioningGas-solid partitioning and mass-to-charge ratio
Specificity Good, based on retention time and UV spectrumExcellent, based on retention time and mass spectrum
Sensitivity (LOQ) ~0.1 µg/mL~0.01 µg/mL
Precision (%RSD) < 2%< 5%
Sample Preparation Simple dissolutionDerivatization required
Throughput HighModerate

Conclusion

A robust analytical strategy for (4-Methylphenyl)methanesulfonamide relies on the cross-validation of orthogonal analytical techniques. The combination of a validated quantitative HPLC-UV method with confirmatory spectroscopic analysis by NMR and FTIR provides a high degree of confidence in the identity, purity, and strength of the analyte. This comprehensive approach, supported by forced degradation studies, ensures the development of a stability-indicating method that is fit for purpose throughout the drug development lifecycle.

References

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  • Tarbin JA, Clarke P, Shearer G. Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. J Chromatogr B Biomed Sci Appl. 1999 Jun 11;729(1-2):127-38. Available from: [Link]

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  • Li D, et al. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Environ Sci Pollut Res Int. 2024 Apr 4.
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A Comparative Analysis of Synthetic Routes to (4-Methylphenyl)methanesulfonamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the sulfonamide functional group remains a cornerstone of molecular design. Among the vast array of sulfonamide-containing compounds, (4-Methylphenyl)methanesulfonamide holds significant interest as a versatile building block and a structural motif in various biologically active molecules. This guide provides an in-depth comparative analysis of the primary synthetic pathways to this target molecule, offering researchers, scientists, and drug development professionals a comprehensive understanding of the available methodologies. We will delve into the mechanistic underpinnings, practical considerations, and experimental data associated with each route, empowering you to make informed decisions for your synthetic endeavors.

At a Glance: Synthetic Strategies

The synthesis of (4-Methylphenyl)methanesulfonamide can be broadly categorized into two main strategies: the classical approach involving a sulfonyl chloride intermediate and more contemporary methods that bypass this reactive species. This guide will focus on the following key routes:

  • Route 1: The Classical Pathway: Synthesis via Ammonolysis of (4-Methylphenyl)methanesulfonyl Chloride

  • Route 2: The Direct Sulfonylation Approach: Synthesis from (4-Methylphenyl)methanesulfonic Acid and Aminating Agents

  • Route 3: The Thiol-Based Strategy: Direct Oxidative Coupling of (4-Methylphenyl)methanethiol with an Amine Source

Below is a visual overview of these synthetic approaches:

Synthetic_Routes cluster_0 Route 1: Classical Pathway cluster_1 Route 2: Direct Sulfonylation cluster_2 Route 3: Thiol-Based Strategy A1 4-Methylbenzyl Halide B1 (4-Methylphenyl)methanesulfonyl Chloride A1->B1 Oxidative Chlorination C1 (4-Methylphenyl)methanesulfonamide B1->C1 Ammonolysis D2 (4-Methylphenyl)methanesulfonic Acid C2 (4-Methylphenyl)methanesulfonamide D2->C2 Direct Amidation E3 (4-Methylphenyl)methanethiol C3 (4-Methylphenyl)methanesulfonamide E3->C3 Oxidative Coupling

Figure 1: Overview of the primary synthetic routes to (4-Methylphenyl)methanesulfonamide.

Route 1: The Classical Pathway via (4-Methylphenyl)methanesulfonyl Chloride

This well-established, two-step approach remains a workhorse in organic synthesis due to its reliability and the commercial availability of starting materials.[1][2] The key to this route is the preparation and subsequent reaction of the sulfonyl chloride intermediate.

Step 1: Synthesis of (4-Methylphenyl)methanesulfonyl Chloride

The most common precursor for this intermediate is a 4-methylbenzyl halide (chloride or bromide). The transformation involves the formation of a sulfur-carbon bond followed by oxidative chlorination. A robust method proceeds through an S-alkyl isothiourea salt, which is then subjected to oxidative chlorination.

Reaction Mechanism: The reaction begins with the nucleophilic attack of thiourea on the 4-methylbenzyl halide to form an S-alkyl isothiourea salt. This salt is then treated with an oxidizing agent, such as chlorine or a milder alternative like tert-butyl hypochlorite, in an aqueous acidic medium to generate the sulfonyl chloride.

Route1_Step1 4-Methylbenzyl Halide 4-Methylbenzyl Halide S-Alkyl Isothiourea Salt S-Alkyl Isothiourea Salt 4-Methylbenzyl Halide->S-Alkyl Isothiourea Salt Thiourea, EtOH, Reflux (4-Methylphenyl)methanesulfonyl Chloride (4-Methylphenyl)methanesulfonyl Chloride S-Alkyl Isothiourea Salt->(4-Methylphenyl)methanesulfonyl Chloride t-BuOCl, H₂O/MeCN

Figure 2: Synthesis of the key sulfonyl chloride intermediate.

Step 2: Ammonolysis of (4-Methylphenyl)methanesulfonyl Chloride

The prepared sulfonyl chloride is then reacted with ammonia or an ammonia equivalent to furnish the desired sulfonamide.[1] This is a classic nucleophilic substitution reaction at the electrophilic sulfur center.

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of ammonia attacks the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. A second equivalent of ammonia acts as a base to neutralize the hydrogen chloride byproduct, forming ammonium chloride.

Route1_Step2 (4-Methylphenyl)methanesulfonyl Chloride (4-Methylphenyl)methanesulfonyl Chloride (4-Methylphenyl)methanesulfonamide (4-Methylphenyl)methanesulfonamide (4-Methylphenyl)methanesulfonyl Chloride->(4-Methylphenyl)methanesulfonamide NH₃ (aq. or gas), Solvent (e.g., THF)

Figure 3: Ammonolysis of the sulfonyl chloride to yield the final product.

Experimental Protocol (Route 1)

Part A: (4-Methylphenyl)methanesulfonyl Chloride

  • Formation of S-(4-Methylbenzyl)isothiouronium Chloride: A mixture of 4-methylbenzyl chloride (14.0 g, 0.1 mol) and thiourea (7.6 g, 0.1 mol) in 100 mL of ethanol is heated at reflux for 1 hour. The reaction mixture is then cooled to room temperature, and the resulting white precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the isothiouronium salt.

  • Oxidative Chlorination: The S-(4-methylbenzyl)isothiouronium chloride is suspended in a mixture of acetonitrile (100 mL) and water (25 mL) and cooled to 0-5 °C in an ice bath. Tert-butyl hypochlorite (23.8 g, 0.22 mol) is added dropwise while maintaining the temperature below 10 °C. The reaction is stirred for an additional 30 minutes at 0-5 °C after the addition is complete. The mixture is then poured into ice-water and extracted with dichloromethane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford (4-Methylphenyl)methanesulfonyl chloride as a solid.

Part B: (4-Methylphenyl)methanesulfonamide

  • Ammonolysis: (4-Methylphenyl)methanesulfonyl chloride (20.5 g, 0.1 mol) is dissolved in 150 mL of tetrahydrofuran (THF) and cooled to 0 °C in an ice bath. Concentrated aqueous ammonia (28-30%, 25 mL, ~0.22 mol) is added dropwise, ensuring the temperature remains below 10 °C.

  • Work-up and Purification: After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The solvent is then removed under reduced pressure. The resulting residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization from an ethanol/water mixture to yield (4-Methylphenyl)methanesulfonamide as a white crystalline solid.

Performance Data (Route 1)
ParameterValue
Overall Yield 75-85%
Purity >98% after recrystallization
Scalability Readily scalable
Safety Concerns Use of corrosive and lachrymatory sulfonyl chloride. Exothermic ammonolysis.
Green Chemistry Use of organic solvents, generation of ammonium chloride waste.

Route 2: The Direct Sulfonylation Approach

This modern approach circumvents the need for the often unstable and hazardous sulfonyl chloride intermediate by directly coupling a sulfonic acid with an amine source.[3] This strategy offers a more streamlined and potentially greener alternative to the classical pathway.

Reaction Mechanism: The direct amidation of sulfonic acids typically requires an activating agent to convert the hydroxyl group of the sulfonic acid into a better leaving group. Reagents such as triphenylphosphine ditriflate can be employed to generate a reactive phosphonium intermediate, which is then readily displaced by an amine.

Route2 (4-Methylphenyl)methanesulfonic Acid (4-Methylphenyl)methanesulfonic Acid Activated Intermediate Activated Intermediate (4-Methylphenyl)methanesulfonic Acid->Activated Intermediate Activating Agent (e.g., (Ph₃P)₂O(Tf)₂), Base (4-Methylphenyl)methanesulfonamide (4-Methylphenyl)methanesulfonamide Activated Intermediate->(4-Methylphenyl)methanesulfonamide Amine Source (e.g., NH₃ or NH₄Cl)

Figure 4: Direct amidation of the corresponding sulfonic acid.

Experimental Protocol (Route 2)
  • Activation and Amidation: To a solution of (4-methylphenyl)methanesulfonic acid (18.6 g, 0.1 mol) and triethylamine (20.2 g, 0.2 mol) in 200 mL of anhydrous dichloromethane is added triphenylphosphine ditriflate (generated in situ from triphenylphosphine oxide and triflic anhydride) at 0 °C. The mixture is stirred for 30 minutes, and then a source of ammonia (e.g., ammonium chloride, 10.7 g, 0.2 mol) is added.

  • Work-up and Purification: The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford (4-Methylphenyl)methanesulfonamide.

Performance Data (Route 2)
ParameterValue
Overall Yield 60-75%
Purity >97% after chromatography
Scalability Less straightforward for large-scale due to cost of activating agents.
Safety Concerns Use of triflic anhydride and handling of phosphine-based reagents.
Green Chemistry Avoids sulfonyl chloride; still requires stoichiometric activating agents and organic solvents.

Route 3: The Thiol-Based Strategy

This innovative route offers a highly atom-economical and environmentally benign approach by directly coupling a thiol with an amine source through an oxidative process.[4][5][6] This method avoids the pre-formation of both the sulfonyl chloride and the sulfonic acid.

Reaction Mechanism: The direct oxidative coupling of thiols and amines can be achieved using various oxidants. A common approach involves the in-situ generation of a sulfonyl chloride or a related reactive sulfur species, which then reacts with the amine. Electrochemical methods have also emerged as a green alternative, where the oxidation is driven by electricity.[4]

Route3 (4-Methylphenyl)methanethiol (4-Methylphenyl)methanethiol Reactive Sulfur Intermediate Reactive Sulfur Intermediate (4-Methylphenyl)methanethiol->Reactive Sulfur Intermediate Oxidant (e.g., NaDCC·2H₂O), Solvent (e.g., H₂O/EtOH) (4-Methylphenyl)methanesulfonamide (4-Methylphenyl)methanesulfonamide Reactive Sulfur Intermediate->(4-Methylphenyl)methanesulfonamide Amine Source (e.g., aq. NH₃)

Figure 5: Direct oxidative coupling of the corresponding thiol.

Experimental Protocol (Route 3)
  • Oxidative Chlorination and In-Situ Ammonolysis: To a solution of (4-methylphenyl)methanethiol (13.8 g, 0.1 mol) in a mixture of ethanol (100 mL) and water (50 mL) is added sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O, 56.2 g, 0.25 mol) portion-wise at 0 °C. The mixture is stirred vigorously for 30 minutes.

  • Amine Addition and Work-up: Concentrated aqueous ammonia (28-30%, 50 mL, ~0.44 mol) is then added slowly, and the reaction is stirred at room temperature for 4 hours. The resulting precipitate is collected by filtration, washed thoroughly with water, and then recrystallized from ethanol to give pure (4-Methylphenyl)methanesulfonamide.

Performance Data (Route 3)
ParameterValue
Overall Yield 80-90%
Purity >98% after recrystallization
Scalability Potentially scalable with careful control of the exothermic oxidation.
Safety Concerns Handling of thiols (malodorous) and strong oxidizing agents.
Green Chemistry Can be performed in greener solvents like water and ethanol; high atom economy.

Comparative Summary and Conclusion

Synthetic RouteKey IntermediateKey AdvantagesKey Disadvantages
1. Classical Pathway (4-Methylphenyl)methanesulfonyl chlorideHigh yields, reliable, well-established.Use of hazardous sulfonyl chloride, generation of salt waste.
2. Direct Sulfonylation Activated Sulfonic AcidAvoids sulfonyl chloride intermediate.Requires expensive activating agents, purification can be challenging.
3. Thiol-Based Strategy In-situ generated reactive sulfur speciesHigh atom economy, potentially greener solvents, avoids pre-functionalization.Use of malodorous thiols, requires careful control of oxidation.

Each of the discussed synthetic routes to (4-Methylphenyl)methanesulfonamide presents a unique set of advantages and challenges.

  • Route 1 (Classical Pathway) is the most traditional and often the go-to method for its reliability and high yields, especially on a larger scale. However, the handling of the lachrymatory and corrosive sulfonyl chloride intermediate is a significant drawback.

  • Route 2 (Direct Sulfonylation) offers a more elegant and direct approach, avoiding the isolation of the sulfonyl chloride. The primary limitation is the need for stoichiometric, and often expensive, activating agents, which may not be ideal for large-scale synthesis.

  • Route 3 (Thiol-Based Strategy) represents a significant step towards a greener and more atom-economical synthesis. The ability to use readily available thiols and perform the reaction in more environmentally friendly solvents is highly attractive. The main considerations are the handling of potentially odorous starting materials and the need for precise control over the oxidation step.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost, available equipment, and safety considerations. For laboratory-scale synthesis where reliability is paramount, the classical approach remains a strong contender. For process development and green chemistry initiatives, the direct oxidative coupling of thiols offers a promising and efficient alternative that warrants further investigation and optimization.

Characterization Data for (4-Methylphenyl)methanesulfonamide

  • Appearance: White crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.25-7.15 (m, 4H, Ar-H), 4.85 (br s, 2H, NH₂), 4.20 (s, 2H, CH₂), 2.35 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 138.0, 130.0, 129.5, 128.5, 58.0, 21.2.

  • IR (KBr, cm⁻¹): 3350, 3250 (N-H stretching), 1320, 1140 (S=O stretching).

  • Mass Spectrometry (EI): m/z 185 (M⁺).

References

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A Comparative Guide to the Synthesis of (4-Methylphenyl)methanesulfonamide: Evaluating Cost-Effectiveness of Classical and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the efficient and economical synthesis of key intermediates is paramount. (4-Methylphenyl)methanesulfonamide, a versatile building block, is no exception. This guide provides an in-depth, objective comparison of two primary synthetic routes to this compound: the traditional reaction of a sulfonyl chloride with an amine and a modern one-pot synthesis commencing from a thiol. By examining the underlying chemical principles, detailed experimental protocols, and a thorough cost-effectiveness analysis, this document aims to equip researchers with the critical information needed to make informed decisions in their synthetic endeavors.

Introduction: The Significance of (4-Methylphenyl)methanesulfonamide

(4-Methylphenyl)methanesulfonamide and its derivatives are integral components in the development of a wide array of biologically active molecules. The sulfonamide functional group is a well-established pharmacophore, contributing to the therapeutic properties of numerous drugs. Consequently, the ability to produce (4-Methylphenyl)methanesulfonamide through scalable, cost-effective, and environmentally conscious methods is a significant advantage in the competitive field of drug discovery and development. This guide will dissect two prominent synthetic strategies, offering a clear comparison of their respective merits and drawbacks.

Method 1: The Classical Approach - Synthesis via Sulfonyl Chloride

The reaction of a sulfonyl chloride with an amine is a cornerstone of sulfonamide synthesis, a method that has been utilized for decades. This approach is characterized by its straightforward nature and the general availability of the requisite starting materials.

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A subsequent elimination of a chloride ion, facilitated by a base, leads to the formation of the sulfonamide bond. The choice of base is crucial to neutralize the hydrogen chloride generated during the reaction, thereby driving the equilibrium towards product formation and preventing the protonation of the starting amine.

Experimental Protocol: Synthesis of (4-Methylphenyl)methanesulfonamide

Reaction: Methanesulfonyl chloride + (4-Methylphenyl)methanamine → (4-Methylphenyl)methanesulfonamide

A detailed experimental procedure for a closely related analogue, N-(4-vinylphenyl)methanesulfonamide, provides a strong basis for this synthesis, with an expected high yield.[1]

Materials:

  • (4-Methylphenyl)methanamine

  • Methanesulfonyl chloride

  • Triethylamine

  • Diethyl ether

  • 1.0 M Hydrochloric acid

  • Ethanol

  • Toluene

Procedure:

  • In a reaction vessel maintained under a nitrogen atmosphere and cooled to 0-5 °C using an ice bath, a solution of (4-methylphenyl)methanamine (1.0 equivalent) and triethylamine (1.0 equivalent) in anhydrous diethyl ether is prepared.

  • Methanesulfonyl chloride (1.0 equivalent) is added dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Following the complete addition, the reaction mixture is stirred for an additional 2 hours at the same temperature, after which it is allowed to warm to room temperature.

  • The precipitated triethylamine hydrochloride is removed by filtration.

  • The filtrate is then washed with a 1.0 M hydrochloric acid solution to remove any remaining amine.

  • The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the final (4-Methylphenyl)methanesulfonamide.

Expected Yield: Based on analogous reactions, a yield of approximately 90% can be anticipated.[2]

Visualizing the Workflow: Classical Synthesis

classical_synthesis start Start reactants Mix (4-Methylphenyl)methanamine, Triethylamine, and Diethyl Ether start->reactants reaction Add Methanesulfonyl Chloride (0-5 °C, 2h) reactants->reaction filtration Filter to remove Triethylamine HCl reaction->filtration workup Wash with HCl (aq) and Dry filtration->workup evaporation Solvent Evaporation workup->evaporation purification Recrystallization evaporation->purification product (4-Methylphenyl)methanesulfonamide purification->product

Caption: Workflow for the classical synthesis of (4-Methylphenyl)methanesulfonamide.

Method 2: A Modern Alternative - One-Pot Synthesis from Thiol

In recent years, a focus on green chemistry and process efficiency has driven the development of one-pot synthetic methodologies. The synthesis of sulfonamides from thiols represents a significant advancement, circumventing the need for the pre-formation and isolation of often unstable sulfonyl chlorides.[3]

Mechanistic Rationale

This one-pot procedure involves the in situ generation of a sulfonyl chloride from a corresponding thiol. The thiol is first oxidized to a disulfide, which is then further oxidized in the presence of a chlorine source to form the sulfonyl chloride. This reactive intermediate is immediately trapped by an amine present in the reaction mixture to furnish the desired sulfonamide. This streamlined approach offers advantages in terms of atom economy and reduced handling of hazardous intermediates.[4]

Experimental Protocol: One-Pot Synthesis of (4-Methylphenyl)methanesulfonamide

Reaction: p-Thiocresol + Methanamide (or source of NH2) → (4-Methylphenyl)methanesulfonamide

This protocol is adapted from general procedures for the one-pot synthesis of sulfonamides from thiols.[3]

Materials:

  • p-Thiocresol

  • N-Chlorosuccinimide (NCS)

  • Tetrabutylammonium chloride

  • Methanamide

  • Acetonitrile

  • Water

Procedure:

  • To a stirred mixture of p-thiocresol (1.0 equivalent), tetrabutylammonium chloride (3.0 equivalents), and water (2.5 equivalents) in acetonitrile at 0 °C, N-chlorosuccinimide (3.0 equivalents) is added in portions.

  • The mixture is stirred for 30 minutes to facilitate the formation of the sulfonyl chloride intermediate.

  • Methanamide (or a suitable amine source, 4.0 equivalents) is then added to the reaction mixture.

  • The resulting mixture is stirred at room temperature for a designated period (e.g., 3 hours), with reaction progress monitored by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is diluted with an organic solvent (e.g., dichloromethane) and washed with water.

  • The organic layer is dried, and the solvent is evaporated.

  • The crude product is purified by recrystallization to afford (4-Methylphenyl)methanesulfonamide.

Expected Yield: This modern one-pot method is reported to provide good to high yields, estimated here at approximately 85%.

Visualizing the Workflow: One-Pot Thiol Synthesis

onepot_synthesis start Start reactants Mix p-Thiocresol, TBAC, and Water in Acetonitrile start->reactants oxidation Add NCS (0 °C, 30 min) (In situ Sulfonyl Chloride Formation) reactants->oxidation amination Add Methanamide (RT, 3h) oxidation->amination workup Dilute, Wash, and Dry amination->workup evaporation Solvent Evaporation workup->evaporation purification Recrystallization evaporation->purification product (4-Methylphenyl)methanesulfonamide purification->product

Caption: Workflow for the one-pot synthesis of (4-Methylphenyl)methanesulfonamide from a thiol.

Cost-Effectiveness Analysis

To provide a practical comparison, a cost analysis was performed based on the protocols outlined above. The prices of reagents were sourced from various chemical suppliers and are subject to change. The analysis calculates the approximate cost of reactants required to produce one gram of (4-Methylphenyl)methanesulfonamide.

Parameter Method 1: Classical Synthesis Method 2: One-Pot Thiol Synthesis
Starting Materials (4-Methylphenyl)methanamine, Methanesulfonyl chloride, Triethylamine, Diethyl etherp-Thiocresol, N-Chlorosuccinimide, Tetrabutylammonium chloride, Methanamide, Acetonitrile
Assumed Yield 90%85%
Reagent Cost per Gram of Product *~$1.50 - $2.50~$3.00 - $4.50
Key Cost Drivers Methanesulfonyl chloride, (4-Methylphenyl)methanamineN-Chlorosuccinimide, Tetrabutylammonium chloride
Process Complexity Multi-step workupStreamlined one-pot procedure
Waste Generation Triethylamine hydrochloride saltSuccinimide, salts

*Note: These are estimated costs for laboratory-scale synthesis and do not include costs for solvents, energy, labor, or waste disposal. Bulk pricing will significantly impact these figures.

Comparative Discussion

Classical Synthesis:

  • Advantages: This method is well-established, and the starting materials are readily available and generally less expensive on a molar basis. The high expected yield contributes to its cost-effectiveness.

  • Disadvantages: The use of methanesulfonyl chloride, a corrosive and moisture-sensitive reagent, requires careful handling. The multi-step workup, including filtration and washing, can be more time-consuming and may lead to product loss.

One-Pot Thiol Synthesis:

  • Advantages: This approach offers a more streamlined workflow, reducing reaction and workup time. It avoids the isolation of the potentially unstable sulfonyl chloride intermediate, which can be a significant safety and handling advantage.[3]

  • Disadvantages: The reagents required, particularly N-chlorosuccinimide and tetrabutylammonium chloride, are more expensive than the basic materials used in the classical method. This higher initial reagent cost is the primary factor making this route less cost-effective at the laboratory scale.

Conclusion and Recommendations

For laboratory-scale synthesis where cost is a primary driver, the classical synthesis via sulfonyl chloride appears to be the more cost-effective option for producing (4-Methylphenyl)methanesulfonamide. Its reliance on cheaper starting materials and a high anticipated yield outweigh the slightly more complex workup procedure.

However, for applications where process simplification, safety, and reduced handling of hazardous intermediates are prioritized, the one-pot synthesis from thiol presents a compelling alternative. While the upfront reagent costs are higher, the operational advantages may be beneficial in certain research and development settings, particularly where automation or high-throughput synthesis is employed.

Ultimately, the choice of synthetic route will depend on the specific priorities of the research team, including budget constraints, scale of synthesis, available equipment, and safety considerations. This guide provides the foundational data and analysis to support an informed and strategic decision.

References

  • Convenient One-Pot Synthesis of Sulfonamides from Thiols using Trichloroisocyanuric Acid. Synthetic Communications, 2007, 37(12), 1961-1968. [Link]

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE, 2018, 8(4), 194-204. [Link]

  • One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols using Chloramine-T. Helvetica Chimica Acta, 2011, 94(10), 1865-1871. [Link]

  • Preparation of N-(4-vinylphenyl)methanesulfonamide. PrepChem.com. [Link]

  • Articles - ResearchGate. [Link]

  • Method of preparing methane sulfonamide and its derivatives.
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 2021, 11(51), 32235-32255. [Link]

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 2019, 141(14), 5623-5627. [Link]

Sources

Benchmarking the performance of (4-Methylphenyl)methanesulfonamide derivatives in in-vitro studies

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the In-Vitro Performance of (4-Methylphenyl)methanesulfonamide Derivatives

This guide provides a comprehensive framework for benchmarking the in-vitro performance of (4-Methylphenyl)methanesulfonamide derivatives. As a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors, a rigorous and standardized approach to its evaluation is paramount. Here, we move beyond simple protocol listing to explore the causal logic behind experimental choices, ensuring that the generated data is robust, reproducible, and directly comparable across different chemical series.

Introduction: The (4-Methylphenyl)methanesulfonamide Scaffold in Drug Discovery

The (4-Methylphenyl)methanesulfonamide core is a privileged structure in modern drug discovery. Its derivatives have demonstrated potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer and inflammatory disorders. The defining feature of this scaffold is the sulfonamide linker, which can act as a hydrogen bond donor and acceptor, and the tolyl group, which can be tailored to occupy specific hydrophobic pockets within an enzyme's active site.

The primary goal of in-vitro benchmarking for this class of compounds is to quantify their potency, selectivity, and mechanism of action at the molecular and cellular levels. This guide will detail the essential assays required for a thorough evaluation, focusing on p38 MAP kinase as a representative target, given its well-documented inhibition by this chemical class.

Core Methodologies for In-Vitro Performance Benchmarking

A multi-tiered approach is necessary to build a comprehensive performance profile. We begin with direct target inhibition and progress to more complex cell-based systems that assess the compound's activity in a more physiologically relevant context.

Primary Assessment: Biochemical Enzyme Inhibition

The first critical question is whether a derivative directly inhibits the target kinase. A biochemical assay isolates the enzyme, substrate, and inhibitor from other cellular components, providing a clear measure of direct interaction. The LanthaScreen™ Eu Kinase Binding Assay is an industry-standard, robust method for this purpose.

Experimental Protocol: TR-FRET Kinase Binding Assay

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding affinity (IC50) of test compounds to the p38α kinase.

  • Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled "tracer" ligand from the kinase active site by a competitive inhibitor. The kinase is labeled with a europium (Eu) chelate. When the tracer is bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor-acceptor. A test compound that binds to the active site displaces the tracer, disrupting FRET and causing a decrease in the emission signal.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Serially dilute the (4-Methylphenyl)methanesulfonamide derivatives in 100% DMSO, followed by an intermediate dilution in the kinase buffer.

    • Kinase/Tracer Mixture: Prepare a solution containing the Eu-labeled p38α kinase and the Alexa Fluor-labeled tracer in the kinase buffer. The concentrations should be optimized based on the supplier's guidelines (e.g., 5 nM kinase, 5 nM tracer).

    • Assay Plate Setup: Add 5 µL of the serially diluted compound solutions to the wells of a low-volume 384-well plate. Include "0% inhibition" controls (DMSO vehicle) and "100% inhibition" controls (a known potent, unlabeled inhibitor).

    • Reaction Initiation: Add 5 µL of the Kinase/Tracer mixture to all wells.

    • Incubation: Mix the plate on a shaker for 60 seconds and then incubate for 60 minutes at room temperature, protected from light.

    • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

    • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Normalize the data against controls and fit the resulting concentration-response curve using a four-parameter logistic model to determine the IC50 value.

  • Causality and Validation:

    • Why DMSO? Compounds are stored in DMSO for solubility. A serial dilution in pure DMSO before buffering minimizes precipitation upon contact with the aqueous buffer.

    • Why Controls? The 0% and 100% inhibition controls are essential for data normalization, defining the dynamic range of the assay and ensuring that any observed signal change is due to specific inhibition.

    • Self-Validation: A robust assay will yield a Z'-factor > 0.5, indicating a sufficient signal window and low data variability, making the results trustworthy.

Secondary Assessment: Cellular Target Engagement

Demonstrating that a compound can enter a cell and bind to its intended target is a critical next step. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in a physiological setting.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Principle: CETSA leverages the fact that a protein's melting point (Tm) increases when a ligand is bound to it. By heating intact cells treated with a test compound to various temperatures, one can measure the amount of soluble target protein remaining. A stabilizing compound will result in more soluble protein at higher temperatures compared to the vehicle control.

  • Step-by-Step Methodology:

    • Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293) to ~80% confluency. Treat the cells with the (4-Methylphenyl)methanesulfonamide derivative or vehicle (DMSO) for 1-2 hours under normal culture conditions.

    • Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

    • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Protein Quantification: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein (e.g., p38α) using a standard protein detection method like Western Blot or ELISA.

    • Data Analysis: For each temperature, quantify the band intensity (Western Blot) or signal (ELISA). Plot the normalized signal against temperature to generate a melt curve. A shift in the melt curve to the right for the compound-treated sample indicates target engagement and stabilization.

  • Causality and Validation:

    • Why Intact Cells? Performing the initial treatment on intact cells is crucial to confirm that the compound is cell-permeable and can find its target within the crowded cellular environment.

    • Why a Temperature Gradient? Using a range of temperatures is essential to define the full melting curve and accurately determine the shift in the melting point (ΔTm).

    • Self-Validation: The inclusion of a vehicle control is non-negotiable. The observed thermal shift is only meaningful relative to the baseline melting curve established by the vehicle-treated cells.

Comparative Performance Analysis

To benchmark derivatives, their performance metrics from the assays described above must be systematically compared. The table below presents hypothetical data for three distinct (4-Methylphenyl)methanesulfonamide derivatives against the p38α kinase target.

Derivative IDR-Group ModificationBiochemical IC50 (nM) [TR-FRET]Cellular Thermal Shift (ΔTm, °C) [CETSA]Cell Viability EC50 (µM) [MTT Assay]
DER-001 4-Fluorophenyl25+5.21.5
DER-002 4-Morpholinophenyl150+1.5> 20
DER-003 3-Chlorophenyl18+6.10.9

Interpretation:

  • DER-003 emerges as the most potent candidate. It exhibits the lowest biochemical IC50, indicating strong direct binding to the p38α enzyme.

  • This strong binding translates effectively into the cellular environment, as shown by the largest thermal shift in the CETSA assay.

  • Crucially, its superior target engagement leads to the most potent effect on cell viability, demonstrating a strong structure-activity relationship.

  • DER-002 shows significantly weaker biochemical activity, which is corroborated by a minimal thermal shift and poor cellular potency. This suggests the bulky morpholino group may be sterically unfavorable for binding to the p38α active site.

Visualizing Workflows and Pathways

Clear visual models are essential for understanding complex biological systems and experimental processes.

Diagram 1: Simplified p38 MAP Kinase Signaling Pathway

p38_pathway stress Cellular Stress (UV, Cytokines) mkk MKK3 / MKK6 (Kinase) stress->mkk activates p38 p38 MAP Kinase mkk->p38 phosphorylates downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream phosphorylates inhibitor (4-Methylphenyl) methanesulfonamide Derivative inhibitor->p38 inhibits response Cellular Response (Inflammation, Apoptosis) downstream->response workflow start Synthesize Derivative biochem Biochemical Assay (TR-FRET Binding) start->biochem decision1 Potent? (IC50 < 100 nM) biochem->decision1 cetsa Cellular Target Engagement (CETSA®) decision1->cetsa Yes stop Discard / Redesign decision1->stop No decision2 Engages Target? (ΔTm > 2°C) cetsa->decision2 cell_assay Cell-Based Assay (e.g., MTT, Apoptosis) decision2->cell_assay Yes decision2->stop No end Lead Candidate cell_assay->end

Caption: A sequential workflow for evaluating novel (4-Methylphenyl)methanesulfonamide derivatives.

Conclusion and Future Outlook

This guide outlines a robust, multi-assay strategy for benchmarking (4-Methylphenyl)methanesulfonamide derivatives. By integrating biochemical potency, cellular target engagement, and functional cellular outcomes, researchers can build a comprehensive structure-activity relationship profile. This approach, grounded in validated and reproducible protocols, ensures that lead candidates are selected based on a holistic understanding of their performance. Future efforts should focus on expanding this workflow to include broader kinase selectivity profiling and off-target liability assessments to ensure the development of safe and effective therapeutics.

References

  • Title: Design, Synthesis, and Biological Evaluation of Novel N-Phenyl-4-(3-(phenylsulfonamido)phenyl) pyrimidin-2-amine Derivatives as p38α Mitogen-Activated Protein Kinase Inhibitors. Source: ACS Omega, 2023. URL: [Link]

  • Title: The cellular thermal shift assay for drug-target engagement studies. Source: Nature Protocols, 2023. URL: [Link]

  • Title: The Cellular Thermal Shift Assay: A Novel Approach for Assessing Target Engagement of Drugs. Source: Science, 2013. URL: [Link]

Safety Operating Guide

A Researcher's Guide to the Safe Handling of (4-Methylphenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the deliberate and safe handling of chemical reagents is not merely a procedural formality but the very foundation of scientific integrity and innovation. This guide provides an in-depth operational plan for the safe handling of (4-Methylphenyl)methanesulfonamide, a compound often utilized in complex organic synthesis. Our goal is to empower you, our fellow researchers, with the knowledge to manage this substance with confidence, ensuring both personal safety and the fidelity of your experimental outcomes.

Understanding the Hazard: A Risk-Based Approach

Before any protective equipment is selected, a thorough understanding of the specific risks associated with (4-Methylphenyl)methanesulfonamide is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that dictate our handling protocols.[1][2][3][4][5]

A review of available Safety Data Sheets (SDS) reveals the following classifications for (4-Methylphenyl)methanesulfonamide and structurally similar compounds.[1][6][7]

Hazard ClassGHS CategoryHazard StatementPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed

Skin Corrosion/IrritationCategory 2H315: Causes skin irritation

Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation

Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

This table synthesizes data from representative SDS for N-(4-methylphenyl)methanesulfonamide and related sulfonamides.[1][6][7] Always consult the specific SDS for the exact material you are handling.

These classifications tell a clear story: the primary routes of exposure are ingestion, skin and eye contact, and inhalation of dust particles.[8] Our protective strategy must therefore create robust barriers against these specific pathways.

The Hierarchy of Controls: PPE as the Final Safeguard

Personal Protective Equipment (PPE) is essential, but it is the last line of defense.[9][10] A comprehensive safety plan always begins with engineering and administrative controls to minimize exposure at the source.[11][12][13]

Caption: The NIOSH Hierarchy of Controls prioritizes strategies from most to least effective.[11][12][13]

  • Engineering Controls : Always handle (4-Methylphenyl)methanesulfonamide powder within a certified chemical fume hood to control the inhalation of airborne particulates.[14][15] Ensure eyewash stations and safety showers are readily accessible and tested regularly.[16]

  • Administrative Controls : Clearly designate areas where this chemical is stored and handled.[10] Do not work alone when handling significant quantities.[8][17] Adhere to strict personal hygiene practices: wash hands thoroughly after handling, and never eat, drink, or apply cosmetics in the laboratory.[14][15][18]

Core PPE Protocol for (4-Methylphenyl)methanesulfonamide

When engineering and administrative controls are in place, the following PPE is mandatory to mitigate residual risks.

Eye and Face Protection

Given that the compound is a serious eye irritant, protection must go beyond standard safety glasses.[1]

  • Minimum Requirement : Chemical splash goggles that provide a complete seal around the eyes.

  • Best Practice : When handling larger quantities (>10g) or when there is a significant risk of splashing, use a full-face shield in conjunction with chemical splash goggles.[18][19]

Hand Protection

The compound is a known skin irritant.[1] Therefore, proper glove selection is critical to prevent dermal exposure.

  • Glove Material : Nitrile gloves are an excellent first choice, offering good resistance to a wide range of chemicals and providing a strong barrier against fine powders.[20]

  • Procedure : Always inspect gloves for tears or punctures before use.[14] When working with solutions, consider double-gloving to protect against potential contamination during glove removal. Contaminated gloves should be removed promptly and disposed of as hazardous waste.[21][22] Always wash hands after removing gloves.[18]

Glove MaterialSplash ResistanceImmersion/Prolonged ContactNotes
Nitrile ExcellentGoodRecommended for general handling and preparation of solutions.[20]
Neoprene ExcellentExcellentA robust alternative for extended handling or cleanup operations.[20][23]

This chart provides general guidance. Always consult the glove manufacturer's specific chemical resistance data for the solvent being used.[24][25][26][27]

Body Protection
  • Standard Use : A clean, flame-resistant laboratory coat should be worn, fully buttoned, with sleeves rolled down.[18]

  • High-Risk Procedures : For tasks involving large quantities or a high potential for spills, supplement your lab coat with a chemical-resistant apron.[8][19]

  • Apparel : Long pants and closed-toe shoes are mandatory at all times in the laboratory.[8][14]

Respiratory Protection

While a fume hood is the primary control for inhalation hazards, respiratory protection may be necessary in specific situations.

  • Weighing Operations : All weighing of the solid compound must be performed in a fume hood or a ventilated balance enclosure.

  • Emergency/Spill Response : If a spill occurs outside of a fume hood, and there is a risk of airborne dust, a respirator will be required. A half-mask or full-face respirator with P100 (HEPA) particulate filters is appropriate.[23][28]

Operational Plans: From Benchtop to Disposal

Protocol: Weighing and Preparing a Solution
  • Preparation : Don all required PPE (chemical splash goggles, nitrile gloves, lab coat). Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging : Place a weigh boat, spatula, beaker, and solvent within the fume hood.

  • Weighing : Carefully transfer the desired amount of (4-Methylphenyl)methanesulfonamide from the stock bottle to the weigh boat. Avoid creating dust. Close the stock bottle immediately.

  • Dissolution : Add the solid to the beaker containing the solvent. Stir to dissolve.

  • Cleanup : Wipe down the spatula and any contaminated surfaces within the hood with a damp cloth. Dispose of the weigh boat and cloth in the designated solid hazardous waste container.

  • Doffing PPE : Remove gloves using the proper technique to avoid skin contact, and dispose of them. Remove lab coat and goggles. Wash hands thoroughly.

Disposal Plan

Chemical waste is regulated and must be handled correctly to protect personnel and the environment.[29]

  • Solid Waste : All contaminated disposables, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.[21] The label must read "Hazardous Waste" and list the chemical constituents.[29]

  • Liquid Waste : Unused solutions or reaction mixtures containing (4-Methylphenyl)methanesulfonamide must be collected in a compatible, sealed hazardous waste container.[21][30] Never pour this chemical down the drain.[29][31]

  • Empty Containers : The original chemical container, once empty, should be triple-rinsed with a suitable solvent.[30][32] The rinsate must be collected and disposed of as hazardous liquid waste.[32] After rinsing, deface the label and dispose of the container in regular trash or glass recycling as per your institution's policy.[32]

Caption: Proper PPE doffing sequence to prevent self-contamination.

By integrating this knowledge of the inherent hazards with a multi-layered safety strategy, you can handle (4-Methylphenyl)methanesulfonamide with the highest degree of safety and scientific rigor.

References

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Cornell University Environmental Health and Safety.
  • Safe Handling Practices for Labor
  • NIOSH's Hierarchy of Controls. NES Inc.
  • Hierarchy of Hazard Controls: The 5 Safety Controls Explained. OSHA.com.
  • What Is the NIOSH Hierarchy of Controls, and How Can It Reduce Manufacturing Injuries?. MSC.
  • The Hierarchy of Controls. Safety+Health Magazine.
  • The Hierarchy of Controls.
  • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety.
  • How to Store and Dispose of Hazardous Chemical Waste. University of California San Diego Environmental Health & Safety.
  • Chemical Handling and Storage. Iowa State University Environmental Health and Safety.
  • Hazardous Waste and Disposal. American Chemical Society.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. 1al. Vanderbilt University Medical Center.
  • Personal Protective Equipment. University of Missouri Environmental Health & Safety Services.
  • Personal Protective Equipment for Chemical Handling. Real Safety.
  • SAFETY D
  • 4-Methylbenzylsulfonyl chloride, 97% SAFETY D
  • Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
  • Methanesulfonic Acid SAFETY D
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
  • Recommended PPE to handle chemicals. Bernardo Ecenarro.
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  • Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]... (CAS No. 24567-76-8) SDS. Guidechem.
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  • Chemical Resistance Reference Chart. Medicom.
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.